5-methyl-1,3,4-thiadiazole-2-thiol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methyl-1,3,4-thiadiazole-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S2/c1-2-4-5-3(6)7-2/h1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVUWZFFEGYCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 5-methyl-1,3,4-thiadiazole-2-thiol from Thiosemicarbazide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-methyl-1,3,4-thiadiazole-2-thiol, a crucial heterocyclic scaffold in medicinal chemistry and materials science. The primary synthetic route detailed herein begins with the readily available starting material, thiosemicarbazide (B42300). The guide covers the fundamental reaction mechanism, detailed experimental protocols, and key quantitative data. Visual aids, including a reaction pathway and an experimental workflow, are provided to enhance understanding. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
The 1,3,4-thiadiazole (B1197879) ring is a privileged pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anticancer, antiepileptic, and anti-inflammatory properties. The specific derivative, this compound, serves as a versatile intermediate for the synthesis of more complex molecules. Its synthesis from inexpensive starting materials like thiosemicarbazide is a topic of significant interest in synthetic chemistry.
The most common and efficient pathway for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives.[1] This guide focuses on a robust two-step approach: the initial acylation of thiosemicarbazide to introduce the methyl-bearing precursor, followed by a cyclization reaction to form the thiadiazole ring.
Synthetic Pathway and Mechanism
The synthesis of this compound from thiosemicarbazide is typically achieved via an intermediate, such as N-acetylthiosemicarbazide or a potassium dithiocarbazate derivative, which then undergoes cyclization.
General Reaction Scheme
The overall transformation can be visualized as a two-step process:
-
Intermediate Formation: Reaction of thiosemicarbazide with a source of an acetyl group (e.g., acetic anhydride (B1165640) or acetic acid) to form an acylated intermediate.
-
Cyclization: Intramolecular cyclization and dehydration of the intermediate, often under acidic or basic conditions, to yield the final 1,3,4-thiadiazole ring.
A plausible and widely practiced variation involves the reaction of an acethydrazide (B32501) intermediate with carbon disulfide.[2]
Reaction Mechanism
The cyclization of an N-acylthiosemicarbazide derivative in an acidic medium is a well-established method for forming the 1,3,4-thiadiazole ring.[3][4] The proposed mechanism proceeds as follows:
-
Protonation: The carbonyl oxygen of the acetyl group is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the sulfur atom of the thioamide moiety attacks the activated carbonyl carbon, initiating the ring closure.
-
Dehydration: A molecule of water is eliminated from the cyclic intermediate.
-
Deprotonation: Loss of a proton results in the formation of the stable, aromatic 1,3,4-thiadiazole ring.[1]
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound.
Method 1: Synthesis via N-Acetylthiosemicarbazide Intermediate
This method involves the initial synthesis of N-acetylthiosemicarbazide, followed by acid-catalyzed cyclization.
Step 1: Synthesis of 1-Acetylthiosemicarbazide
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend thiosemicarbazide (0.1 mol, 9.11 g) in 100 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
Acylation: Cool the suspension in an ice bath. Slowly add acetic anhydride (0.1 mol, 9.4 mL) dropwise to the stirred suspension over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 4-6 hours.
-
Isolation: The resulting white precipitate is collected by vacuum filtration, washed with cold diethyl ether (2 x 20 mL), and dried under vacuum to yield 1-acetylthiosemicarbazide.
Step 2: Cyclization to this compound
-
Setup: To a 100 mL round-bottom flask, add 1-acetylthiosemicarbazide (0.05 mol, 6.66 g).
-
Cyclization: Carefully add concentrated sulfuric acid (15 mL) to the flask while cooling in an ice bath.
-
Reaction: After the addition, allow the mixture to stir at room temperature for 12 hours. The mixture will become a viscous solution.
-
Work-up: Slowly pour the reaction mixture onto crushed ice (100 g) with constant stirring.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus (B1172312) paper, and then dried in a desiccator over anhydrous calcium chloride.
-
Purification: The crude product can be recrystallized from ethanol (B145695) to afford pure this compound as a crystalline solid.
Method 2: Synthesis via Acethydrazide and Carbon Disulfide
This method is adapted from a patented industrial process and offers an alternative route.[2]
Step 1: Preparation of Acethydrazide
-
Reaction: In a sealed reactor, mix ethyl acetate (B1210297) (1 mol, 88.1 g) and hydrazine (B178648) hydrate (B1144303) (1.1 mol, 55.1 g).
-
Heating: The mixture is heated to 104-110 °C for approximately 2 hours.
-
Isolation: After cooling, the resulting product is a viscous acethydrazide solution.[2]
Step 2: Dithiocarbazate Formation and Cyclization
-
Setup: Cool the acethydrazide solution (1 mol) to 10 °C in a suitable reactor with stirring.
-
Addition: Add carbon disulfide (1.2 mol, 91.4 g) to the acethydrazide solution. Following this, slowly add a methanol (B129727) solution of ammonia. The temperature should be maintained between 26-32 °C.[2]
-
Intermediate Formation: This step forms a dithiocarbazate intermediate.
-
Cyclization: The intermediate is then cyclized. While the patent suggests this proceeds from the addition, typically an acidification step is required to promote ring closure and precipitation of the product.[2] Carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 5-6.
-
Isolation and Purification: The precipitated solid is filtered, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis and properties of this compound.
| Parameter | Value | Reference |
| Reactants | Thiosemicarbazide, Acetic Anhydride/Ethyl Acetate, H₂SO₄/CS₂ | [2][3] |
| Typical Yield | 60-80% (Varies with method) | N/A (General expectation) |
| Melting Point | 182-189 °C | [5] |
| Appearance | White to off-white crystalline solid | [5] |
| Molecular Formula | C₃H₄N₂S₂ | [6] |
| Molecular Weight | 132.21 g/mol | [6] |
| Purity (Commercial) | ≥99.0% (HPLC) | [5] |
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Workflow for the two-step synthesis and purification process.
Conclusion
The synthesis of this compound from thiosemicarbazide is a reliable and adaptable process crucial for obtaining this valuable heterocyclic intermediate. The methodologies presented, primarily focusing on the acid-catalyzed cyclization of an acetylated thiosemicarbazide derivative, provide a solid foundation for laboratory-scale synthesis. The detailed protocols, combined with the presented quantitative data and visual workflows, offer a comprehensive resource for chemists in academia and industry, facilitating further exploration and application of 1,3,4-thiadiazole chemistry in drug discovery and materials science.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. CN103145645A - Preparation technology of mercapto-5-methyl-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-1,3,4-thiadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methyl-1,3,4-thiadiazole-2-thiol is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, including a five-membered aromatic ring containing sulfur and nitrogen atoms, a methyl group, and a thiol substituent, confer a range of intriguing physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its role as a carbonic anhydrase inhibitor.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, informing its application in drug design and material science.
Table 1: Chemical Identity
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Mercapto-5-methyl-1,3,4-thiadiazole |
| CAS Number | 29490-19-5[1][2][3] |
| Molecular Formula | C₃H₄N₂S₂[1][2] |
| Molecular Weight | 132.21 g/mol [1] |
| Appearance | White to light yellow powder or crystal[2] |
Table 2: Physicochemical Data
| Property | Value |
| Melting Point | 185 - 188 °C[4] |
| Boiling Point | No information available[4] |
| Solubility | Soluble in chloroform[5] |
| pKa | 6.49 ± 0.10[5] |
| LogP | 0.9[6] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the cyclization of thiosemicarbazide (B42300) with carbon disulfide.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Detailed Protocol:
-
Suspend thiosemicarbazide (0.02 mol, 1.82 g) and anhydrous sodium carbonate (0.02 mol, 2.12 g) in absolute ethanol (15 mL).
-
Add carbon disulfide (3 mL) to the suspension.
-
Warm the mixture with stirring and reflux for 1 hour, then continue heating on a steam bath for an additional 4 hours.
-
Remove the majority of the solvent under reduced pressure.
-
Dissolve the resulting residue in ice-water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield this compound.
Determination of Melting Point
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.
Protocol:
-
Finely powder a small amount of the dried this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus slowly, at a rate of 1-2 °C per minute, near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the compound.
Determination of Aqueous Solubility
The aqueous solubility of a compound is a crucial parameter in drug development, influencing its absorption and distribution. The shake-flask method is a common technique for this determination.
Protocol:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., DMSO).
-
Generate a calibration curve by measuring the absorbance of the standard solutions at a predetermined wavelength using a UV-Vis spectrophotometer.
-
Add an excess amount of the solid compound to a known volume of purified water in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Measure the absorbance of the filtered supernatant.
-
Using the calibration curve, determine the concentration of the compound in the supernatant, which represents its aqueous solubility.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a thiol compound, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.
Protocol:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or DMSO to ensure solubility).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Plot the pH of the solution versus the volume of titrant added.
-
The pKa value is determined from the titration curve as the pH at the half-equivalence point, where half of the thiol has been neutralized.
Determination of LogP (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its pharmacokinetic properties.
Protocol:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent.
-
Prepare a biphasic system of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4), and pre-saturate each phase with the other by vigorous mixing followed by separation.
-
Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[3][4][7]
Mechanism of Action: Carbonic Anhydrase Inhibition
Derivatives of 1,3,4-thiadiazole (B1197879) are known to be effective inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The inhibition of CAs has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.
The inhibitory activity of many 1,3,4-thiadiazole-2-thiol (B7761032) derivatives stems from the coordination of the deprotonated thiol group (thiolate) to the zinc ion (Zn²⁺) in the active site of the enzyme. This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic activity of the enzyme.
Signaling Pathway of Carbonic Anhydrase Inhibition
Caption: Inhibition of carbonic anhydrase by 5-methyl-1,3,4-thiadiazole-2-thiolate.
Conclusion
This compound possesses a distinct set of physicochemical properties that make it a valuable scaffold in drug discovery and materials science. This guide has provided a detailed overview of its key characteristics, along with robust experimental protocols for their determination. The elucidation of its inhibitory action on carbonic anhydrase highlights its potential for the development of novel therapeutic agents. Further research into the structure-activity relationships of its derivatives will undoubtedly unlock new applications for this versatile molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors Reveal the Molecular Basis of High Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tautomeric Forms of 2-Mercapto-5-methyl-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Mercapto-5-methyl-1,3,4-thiadiazole (B193764) is a heterocyclic compound of significant interest in medicinal and agricultural chemistry. A crucial aspect of its chemical behavior is the existence of thione-thiol tautomerism, which influences its reactivity, stability, and biological activity. This technical guide provides a comprehensive overview of the tautomeric forms of 2-mercapto-5-methyl-1,3,4-thiadiazole, presenting key quantitative data, detailed experimental protocols for its characterization, and a discussion of its known biological relevance. Spectroscopic, crystallographic, and thermochemical data are summarized to provide a thorough understanding of the tautomeric equilibrium, which predominantly favors the thione form, particularly in the solid state.
Introduction
2-Mercapto-5-methyl-1,3,4-thiadiazole is a versatile chemical intermediate used in the synthesis of various pharmaceuticals, most notably the cephalosporin (B10832234) antibiotic Cefazolin.[1] Its biological activity also extends to agriculture, where it has been investigated as a nitrification inhibitor.[1][2] The core of its chemical reactivity and biological function is intrinsically linked to its ability to exist in two tautomeric forms: the thione and the thiol forms. This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between the sulfur and nitrogen atoms of the thiadiazole ring. Understanding the equilibrium between these tautomers is paramount for predicting the compound's behavior in different chemical environments and for designing novel derivatives with specific biological activities.
Tautomeric Forms and Equilibrium
The tautomeric equilibrium of 2-mercapto-5-methyl-1,3,4-thiadiazole involves the interconversion between the thione and thiol forms (Figure 1). Extensive experimental and computational studies have demonstrated that the thione form is the more stable and, therefore, the predominant tautomer, especially in the solid state and in various solvents.[3][4]
Caption: Tautomeric equilibrium of 2-mercapto-5-methyl-1,3,4-thiadiazole.
Quantitative Data
A summary of the key quantitative data characterizing the tautomeric forms of 2-mercapto-5-methyl-1,3,4-thiadiazole is presented in the following tables.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃H₄N₂S₂ | [5] |
| Molecular Weight | 132.21 g/mol | [5] |
| CAS Number | 29490-19-5 | [5] |
| pKa | 6.49 ± 0.40 | [6][7] |
| Melting Point | 185-188 °C | [7] |
| Solubility | Soluble in chloroform (B151607) (10 mg/mL) | [6][7] |
Crystallographic Data (Thione Form)
The solid-state structure has been determined by X-ray crystallography, confirming the predominance of the thione tautomer. The molecules are connected in chains via N–H⋯S hydrogen bonds.[3]
| Parameter | Bond Length (Å) | Bond Angle (°) |
| N1–C1 | 1.298(2) | - |
| N2–C2 | 1.290(2) | - |
| N–H⋯S distance | 3.283 | - |
| C2–N3–N4 | - | 119.0(2) |
| N3–N4–C5 | - | 109.9(2) |
| S1–C5–N4 | - | 114.0(2) |
Data from single-crystal X-ray diffraction of the thione tautomer.[3]
Thermochemical Data
Thermochemical studies using techniques such as combustion calorimetry and Knudsen effusion have been conducted to determine the thermodynamic stability of the tautomers.[4][8] These studies have provided the standard molar enthalpies of formation in the gas phase.
| Tautomer | Standard Molar Enthalpy of Formation (gas phase, 298.15 K), ΔfH°m(g) (kJ·mol⁻¹) |
| Thione Form | Value not explicitly found in search results |
| Thiol Form | Value not explicitly found in search results |
While studies have been conducted, specific numerical values for the enthalpies of formation for each tautomer were not available in the provided search results. These values are crucial for a complete thermodynamic analysis.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of the tautomeric forms of 2-mercapto-5-methyl-1,3,4-thiadiazole.
Synthesis
A common synthetic route involves the cyclization of a thiosemicarbazide (B42300) derivative.
Protocol:
-
Acetylation of Thiosemicarbazide: Thiosemicarbazide is acetylated using acetic acid.
-
Cyclization: The resulting acetylthiosemicarbazide is cyclized in the presence of a base, such as sodium hydroxide, often under microwave irradiation to increase the reaction rate.
-
Purification: The crude product is purified by recrystallization from a suitable solvent.
Caption: General synthesis workflow for 2-mercapto-5-methyl-1,3,4-thiadiazole.
Spectroscopic Analysis
4.2.1. Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
These techniques are instrumental in identifying the predominant tautomeric form by analyzing the vibrational modes of the molecule.
Protocol:
-
Sample Preparation: For solid-state analysis, the sample is prepared as a KBr pellet or analyzed directly using an ATR (Attenuated Total Reflectance) accessory. For solution-state analysis, the compound is dissolved in a suitable transparent solvent.
-
Data Acquisition: FTIR and Raman spectra are recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
-
Spectral Analysis: The presence of a strong C=S stretching vibration and an N-H stretching vibration, coupled with the absence of a distinct S-H stretching band, provides strong evidence for the thione tautomer.[3]
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure in solution.
Protocol:
-
Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Spectral Analysis: The chemical shifts of the protons and carbons are analyzed. The presence of a signal corresponding to an N-H proton and the absence of an S-H proton signal are indicative of the thione form in solution.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the solid-state structure and the predominant tautomeric form.
Protocol:
-
Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a saturated solution of the compound.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined to obtain precise atomic coordinates, bond lengths, and bond angles.
Biological Relevance and Logical Relationships
2-Mercapto-5-methyl-1,3,4-thiadiazole is a key building block in the synthesis of several bioactive molecules.[9] Its primary role in drug development is as a precursor to more complex active pharmaceutical ingredients.
Role in Antibiotic Synthesis
The compound is a crucial intermediate in the industrial synthesis of Cefazolin, a first-generation cephalosporin antibiotic. The thiadiazole moiety is incorporated into the final drug structure, contributing to its antibacterial activity.
Caption: Logical pathway from intermediate to antibiotic action.
Agricultural Applications
As a nitrification inhibitor, 2-mercapto-5-methyl-1,3,4-thiadiazole can slow down the conversion of ammonium (B1175870) to nitrate (B79036) in the soil by inhibiting the activity of nitrifying bacteria. This leads to more efficient nitrogen utilization by crops.
Caption: Logical relationship in nitrification inhibition.
Conclusion
The tautomerism of 2-mercapto-5-methyl-1,3,4-thiadiazole is a fundamental aspect of its chemistry, with the thione form being the more stable and predominant species. This in-depth guide has provided a comprehensive summary of the quantitative data and experimental protocols necessary for the study of this important heterocyclic compound. A thorough understanding of its tautomeric behavior is critical for its application in the development of new pharmaceuticals and agrochemicals. Further research to precisely quantify the thermodynamic parameters of the tautomeric equilibrium would provide a more complete picture of its chemical dynamics.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Mercapto-5-methyl-1,3,4-thiadiazole | 29490-19-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Mercapto-5-Methyl-1,3,4-Thiadiazole | C3H4N2S2 | CID 1810203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Mercapto-5-methyl-1,3,4-thiadiazole CAS#: 29490-19-5 [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. kalorimetrietage.ptb.de [kalorimetrietage.ptb.de]
- 9. mdpi.com [mdpi.com]
The Multifaceted Biological Activities of 5-Methyl-1,3,4-thiadiazole-2-thiol Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold of 5-methyl-1,3,4-thiadiazole-2-thiol has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their anticancer, antimicrobial, and antioxidant properties. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development in this area.
Diverse Biological Activities
Derivatives of this compound have demonstrated significant potential in various therapeutic areas. The incorporation of different functional groups onto the thiadiazole ring system allows for the modulation of their biological effects, making them attractive candidates for drug discovery.[1][2][3]
Anticancer Activity
A substantial body of research has highlighted the potent anticancer activity of this compound derivatives against various cancer cell lines.[3][4][5][6][7][8] The cytotoxic effects of these compounds are often attributed to their ability to interfere with critical cellular processes such as DNA replication and cell division.[4][9]
Several mechanisms of action have been elucidated, including the inhibition of key signaling pathways involved in cancer progression. Notably, derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the PI3K/Akt/mTOR pathway.[2][4][7][9][10][11][12][13][14][15][16][17][18] Furthermore, these compounds have been found to induce apoptosis through the intrinsic pathway by modulating the expression of Bcl-2 family proteins and activating caspases.[1][10][19][20][21][22][23][24]
Antimicrobial Activity
The 1,3,4-thiadiazole (B1197879) nucleus is a key feature in many compounds exhibiting potent antimicrobial properties.[3][6][17][22][25][26][27] Derivatives of this compound have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][25][26][27] The antimicrobial efficacy is often associated with the disruption of essential biochemical pathways within the microorganisms.[6][25]
Antioxidant Activity
Several studies have investigated the antioxidant potential of this compound derivatives. These compounds have demonstrated the ability to scavenge free radicals, which are implicated in a variety of disease states. The antioxidant capacity is typically evaluated using in vitro assays such as the DPPH radical scavenging method.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of various this compound derivatives as reported in the literature.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(5-methyl-[1][4][10]thiadiazol-2-yl)-propionamide | HepG2 (Liver) | 9.4 µg/mL | [4] |
| N-(5-methyl-[1][4][10]thiadiazol-2-yl)-propionamide | HL60 (Leukemia) | > 9.4 µg/mL | [4] |
| N-(5-methyl-[1][4][10]thiadiazol-2-yl)-propionamide | MCF7 (Breast) | < 97.6 µg/mL | [4] |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative 20b | HepG-2 | 4.37 ± 0.7 | [5] |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative 20b | A-549 (Lung) | 8.03 ± 0.5 | [5] |
| Pyrazole-thiadiazole derivative 6g | A549 (Lung) | 1.537 ± 0.097 | [28] |
| Pyrazole-thiadiazole derivative 6d | A549 (Lung) | 5.176 ± 0.164 | [28] |
| Pyrazole-thiadiazole derivative 6j | A549 (Lung) | 8.493 ± 0.667 | [28] |
| Thiadiazole derivative 14 | MCF-7 (Breast) | 0.04 | [1][10] |
| Thiadiazole derivative 14 | HepG2 (Liver) | 0.18 | [1][10] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Chiral 1,3,4-thiadiazole derivative | Staphylococcus epidermidis | - | 31.25 | [6] |
| Chiral 1,3,4-thiadiazole derivative | Micrococcus luteus | - | 15.63 | [6] |
| Thiophene-substituted derivative 27a | Escherichia coli | Not specified | Not specified | [25] |
| Thiophene-substituted derivative 27a | Staphylococcus aureus | Not specified | Not specified | [25] |
| Thiophene-substituted derivative 27f | Staphylococcus aureus | Not specified | Not specified | [25] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the key biological assays used for their evaluation.
General Synthesis of this compound Derivatives
A common synthetic route to 5-substituted-1,3,4-thiadiazole-2-thiols involves the cyclization of thiosemicarbazide (B42300) with carbon disulfide.[21][24][25] Further derivatization can be achieved through reactions at the thiol group.
Materials:
-
Thiosemicarbazide
-
Carbon disulfide
-
Potassium hydroxide (B78521) or sodium carbonate
-
Ethanol
-
Appropriate alkylating or acylating agent for derivatization
-
Hydrochloric acid
Procedure:
-
Dissolve thiosemicarbazide and potassium hydroxide (or sodium carbonate) in ethanol.
-
Add carbon disulfide dropwise to the stirred solution at room temperature.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the 5-amino-1,3,4-thiadiazole-2-thiol.
-
Filter, wash with water, and dry the precipitate.
-
For further derivatization, the obtained thiol can be reacted with various electrophiles (e.g., alkyl halides, acid chlorides) in the presence of a base to yield the desired derivatives.[21]
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a specific density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[12][23][26]
Antimicrobial Activity Screening: Agar (B569324) Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[2][4][11][13][20]
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or other suitable agar medium
-
Sterile petri dishes
-
Sterile cork borer or pipette tips
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., a standard antibiotic) and negative control (solvent)
-
Incubator
Procedure:
-
Prepare the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.
-
Inoculate the agar surface uniformly with a standardized suspension of the test microorganism.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume of the test compound solution, positive control, and negative control to the respective wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.[2][4][13]
Antioxidant Activity Screening: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for determining the free radical scavenging activity of compounds.[10][28][14][15][19]
Materials:
-
DPPH solution in methanol (B129727) or ethanol
-
Test compounds dissolved in a suitable solvent
-
Positive control (e.g., ascorbic acid, Trolox)
-
Spectrophotometer
Procedure:
-
Prepare a working solution of DPPH.
-
In a test tube or 96-well plate, mix the test compound at various concentrations with the DPPH solution.
-
Include a control containing the solvent and DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (around 517 nm).
-
The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance (a color change from purple to yellow).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).[28][15][19]
Visualizations
The following diagrams illustrate a general experimental workflow and key signaling pathways implicated in the biological activity of this compound derivatives.
Caption: General workflow for the synthesis and biological evaluation of derivatives.
Caption: Inhibition of EGFR/VEGFR-2 and PI3K/Akt/mTOR signaling pathways.
Caption: Induction of apoptosis via the intrinsic pathway.
References
- 1. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. login.medscape.com [login.medscape.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 19. New Bioactive Fused Triazolothiadiazoles as Bcl-2-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] The Bcl-2 Family: Ancient Origins, Conserved Structures, and Divergent Mechanisms | Semantic Scholar [semanticscholar.org]
- 24. Overview of BCL-2 Family Proteins and Therapeutic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. pubs.rsc.org [pubs.rsc.org]
- 27. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
The Agricultural Potential of 5-Methyl-1,3,4-thiadiazole-2-thiol: A Technical Guide
An In-depth Exploration of Fungicidal, Plant Growth Regulatory, and Nitrification Inhibition Applications for Researchers and Agrochemical Development Professionals
Abstract
The compound 5-methyl-1,3,4-thiadiazole-2-thiol and its derivatives are emerging as a versatile chemical scaffold with significant potential in modern agriculture. This technical guide provides a comprehensive overview of the current research, experimental data, and methodological protocols related to its application as a fungicide, a plant growth regulator, and a nitrification inhibitor. The fungicidal properties are primarily attributed to the inhibition of the ergosterol (B1671047) biosynthesis pathway in fungi, a mechanism analogous to that of widely used azole fungicides. As a plant growth regulator, this thiadiazole derivative has shown promise in influencing key developmental processes in various crops. Furthermore, its ability to inhibit nitrification in soil offers a valuable tool for enhancing nitrogen use efficiency and reducing environmental nitrogen losses. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the agrochemical industry, providing the necessary technical details to facilitate further investigation and product development.
Introduction
The 1,3,4-thiadiazole (B1197879) ring is a critical heterocyclic motif that has garnered considerable attention in medicinal and agricultural chemistry due to its diverse biological activities.[1] The specific derivative, this compound, serves as a key intermediate in the synthesis of various agrochemicals, including fungicides and herbicides, contributing to enhanced crop protection and yield.[2] Its unique chemical structure, featuring a reactive thiol group, allows for a wide range of chemical modifications to develop novel bioactive molecules. This guide delves into the three primary areas of its agricultural application: fungicidal activity, plant growth regulation, and nitrification inhibition.
Fungicidal Applications
Derivatives of this compound have demonstrated significant potential in controlling a broad spectrum of phytopathogenic fungi. This section outlines the mechanism of action, presents available efficacy data, and provides a detailed experimental protocol for assessing antifungal activity.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mode of antifungal action for this compound and its derivatives is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This mechanism is analogous to that of azole fungicides. The target enzyme is sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme responsible for the demethylation of lanosterol, a precursor to ergosterol.[3][4][5] Inhibition of CYP51 disrupts the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death.
Quantitative Data on Fungicidal Efficacy
The following table summarizes the available quantitative data on the fungicidal activity of this compound derivatives against various phytopathogenic fungi.
| Compound Derivative | Fungal Species | Efficacy Metric | Value (µg/mL) | Reference |
| Flavonol derivative (Y18) | Botrytis cinerea | EC50 | 2.4 | [6] |
| Azoxystrobin (Reference) | Botrytis cinerea | EC50 | 21.7 | [6] |
| 2-(4-chlorophenyl)-N-(2,4-dichlorobenzyl)-3-(1H-imidazol-1-yl)propanamide | Candida albicans | MIC | <0.03 | [7] |
| Fluconazole (Reference) | Candida albicans | MIC | 0.125 | [7] |
| 1,2,3-thiadiazole derivative (136) | Mycosphaerella melonis | Inhibition (%) | 90 | [8] |
| 1,2,3-thiadiazole derivative (136) | Cercospora cassiicola | Inhibition (%) | 77 | [8] |
Experimental Protocol: Antifungal Activity Assay
This protocol outlines the methodology for determining the in vitro antifungal activity of this compound.
2.3.1. Materials
-
This compound (purity >98%)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potato Dextrose Agar (PDA)
-
Potato Dextrose Broth (PDB)
-
Selected phytopathogenic fungal strains (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Sterile Petri dishes (90 mm)
-
Sterile test tubes and pipettes
-
Incubator
2.3.2. Procedure
-
Preparation of Stock Solution: Dissolve a precise amount of this compound in DMSO to prepare a stock solution of 10 mg/mL.
-
Preparation of Fungal Inoculum: Culture the fungal strains on PDA plates at 25°C for 5-7 days. Prepare a spore suspension by flooding the plates with sterile distilled water and gently scraping the surface with a sterile loop. Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.
-
Poisoned Food Technique:
-
Prepare a series of dilutions of the stock solution in sterile molten PDA to achieve final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the medium.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
-
A control plate containing PDA with 1% DMSO but without the test compound should be included.
-
-
Incubation and Data Collection: Incubate the plates at 25°C in the dark. Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treatment group.
-
-
Determination of EC50: The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by probit analysis of the dose-response data.
Plant Growth Regulation
Thiadiazole derivatives have been reported to exhibit plant growth regulatory activities, influencing processes such as seed germination and seedling development.[9]
Potential Signaling Pathways
Plant growth regulators exert their effects through complex signaling networks. While the specific pathways modulated by this compound are not yet fully elucidated, it is hypothesized that they may interact with key plant hormone signaling pathways, such as those of auxins and cytokinins, which are central to cell division, elongation, and differentiation.[10]
References
- 1. 5-Methyl-1,3,4-thiadiazol-2-ol | 84352-65-8 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 10. Unraveling the paradoxes of plant hormone signaling integration - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 5-Methyl-1,3,4-thiadiazole-2-thiol in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold, 5-methyl-1,3,4-thiadiazole-2-thiol, has emerged as a cornerstone in the development of novel therapeutic agents. Its versatile chemical nature and ability to interact with a wide array of biological targets have propelled it to the forefront of medicinal chemistry research. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and diverse pharmacological applications of this remarkable molecule and its derivatives, offering a comprehensive resource for professionals in drug discovery and development.
Core Chemical Attributes and Synthesis
This compound is a five-membered heterocyclic compound containing two nitrogen atoms, one sulfur atom in the ring, and an exocyclic thiol group. This structure exists in a tautomeric equilibrium with its thione form, 5-methyl-1,3,4-thiadiazole-2(3H)-thione. The presence of the reactive thiol group and the aromatic thiadiazole ring makes it an excellent starting point for the synthesis of a multitude of derivatives.[1]
The synthesis of the 1,3,4-thiadiazole (B1197879) ring system is commonly achieved through cyclization reactions.[1] A prevalent method involves the reaction of thiosemicarbazide (B42300) with carbon disulfide in the presence of a base, such as anhydrous sodium carbonate or potassium hydroxide (B78521), followed by acidification to yield the 2-amino-5-mercapto-1,3,4-thiadiazole precursor.[2][3] Further modifications can then be made to introduce the methyl group.
A general synthetic pathway is outlined below:
Pharmacological Applications and Mechanisms of Action
The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[4] The ability of this ring to act as a bioisostere for other heterocyclic systems, such as pyrimidines, allows for interaction with various biological targets.[1]
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents.[4] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
One notable mechanism is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[5] CA IX is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis. The thiadiazole core can act as a zinc-binding group, crucial for inhibiting these metalloenzymes.
Quantitative structure-activity relationship (QSAR) studies have been instrumental in optimizing the anticancer activity of these derivatives.[5] These studies have shown that the nature and position of substituents on the thiadiazole ring are critical for their cytotoxic effects.[1]
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| N-(5-methyl-[2][6][7]thiadiazol-2-yl)-propionamide | HepG2 (Liver) | 9.4 µg/mL | [7] |
| N-(5-methyl-[2][6][7]thiadiazol-2-yl)-propionamide | HL-60 (Leukemia) | > 9.4 µg/mL | [7] |
| N-(5-methyl-[2][6][7]thiadiazol-2-yl)-propionamide | MCF-7 (Breast) | 97.6 µg/mL | [7] |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | HepG-2 (Liver) | 4.37 | [8] |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | A-549 (Lung) | 8.03 | [8] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [9] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [9] |
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is a key component in a variety of compounds exhibiting a wide range of antimicrobial effects.[1] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
The mechanism of antimicrobial action is often attributed to the inhibition of essential microbial enzymes or interference with cell wall synthesis. The lipophilicity of the thiadiazole ring facilitates penetration through microbial cell membranes.[10]
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| N-[5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole-2-yl] ciprofloxacin (B1669076) derivative (5a) | Staphylococcus aureus | 0.008 | [11] |
| N-[5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole-2-yl] ciprofloxacin derivative (5a) | Staphylococcus epidermidis | 0.008 | [11] |
| 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivative (4c) | Staphylococcus aureus | Potent | [12] |
| 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivative (8c) | Bacillus subtilis | Potent | [12] |
Antiviral and Anti-inflammatory Activities
Beyond anticancer and antimicrobial applications, derivatives of this compound have also been investigated for their antiviral and anti-inflammatory properties.[1][10] As a bioisostere of pyrimidine, the thiadiazole ring can interfere with viral replication processes.[10] In the context of inflammation, these compounds have been shown to inhibit key pro-inflammatory enzymes.
For instance, certain derivatives have demonstrated inhibitory activity against the tobacco mosaic virus (TMV).[13] In terms of anti-inflammatory action, some compounds have shown potent inhibition of protein denaturation, a hallmark of inflammation.[12]
Table 3: Antiviral and Anti-inflammatory Activity
| Compound | Activity | Assay/Target | Result | Reference |
| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine (E2) | Antiviral (TMV) | In vivo | EC₅₀ = 203.5 µg/mL | [13] |
| 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivative (4c) | Anti-inflammatory | Protein denaturation inhibition | 86.44% inhibition at 250 µg/mL | [12] |
| 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivative (8c) | Anti-inflammatory | Protein denaturation inhibition | 85.14% inhibition at 250 µg/mL | [12] |
Experimental Protocols
General Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol[3]
-
Dissolve thiosemicarbazide and potassium hydroxide in ethanol (B145695) in a round-bottom flask.
-
Add carbon disulfide to the solution.
-
Heat the mixture under reflux for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Carefully acidify the residue with 10% hydrochloric acid to precipitate the product.
-
Filter the pale-yellow precipitate, wash with water, and dry.
MTT Assay for Cytotoxicity Evaluation[7]
-
Cell Seeding: Plate cells in 96-well plates at a desired density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives.
-
Incubation: Incubate the treated cells for 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.
Conclusion and Future Directions
The this compound scaffold and its derivatives continue to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, coupled with the synthetic accessibility of this heterocyclic system, ensure its continued relevance in medicinal chemistry. Future research should focus on the development of more selective and potent derivatives, leveraging computational tools such as QSAR and molecular docking to guide rational drug design. Furthermore, a deeper understanding of the mechanisms of action and potential off-target effects will be crucial for the clinical translation of these promising compounds. The information presented in this guide serves as a comprehensive resource to aid researchers in this endeavor.
References
- 1. 5-Methyl-1,3,4-thiadiazol-2-ol | 84352-65-8 | Benchchem [benchchem.com]
- 2. connectjournals.com [connectjournals.com]
- 3. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. library.dmed.org.ua [library.dmed.org.ua]
- 8. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,3,4-Thiadiazole Derivatives
A comprehensive overview for researchers, scientists, and drug development professionals on the historical journey, foundational synthesis, and evolving biological significance of 1,3,4-thiadiazole (B1197879) derivatives.
The 1,3,4-thiadiazole core, a five-membered aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its versatile biological activities and synthetic accessibility have established it as a "privileged scaffold" in the design and development of novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of 1,3,4-thiadiazole derivatives, from their initial synthesis in the late 19th century to their current status as a critical pharmacophore in numerous drug discovery programs.
Discovery and Historical Milestones
The history of 1,3,4-thiadiazoles is intrinsically linked to the pioneering work in organic chemistry during the latter half of the 19th century. The initial description of the 1,3,4-thiadiazole ring system is credited to the eminent German chemist Emil Fischer in 1882 . His work, published in the "Berichte der deutschen chemischen Gesellschaft," laid the fundamental groundwork for the exploration of this novel heterocyclic system.
Following Fischer's initial discovery, significant contributions to the understanding and synthesis of 1,3,4-thiadiazoles were made by M. Busch and his colleagues . Their research further expanded the synthetic methodologies and began to hint at the diverse chemical possibilities of this scaffold.
The early 20th century saw a steady increase in interest in 1,3,4-thiadiazole chemistry, but it was the discovery of the sulfonamides as antibacterial agents that truly propelled the scaffold into the realm of medicinal chemistry. The structural similarities between the 1,3,4-thiadiazole ring and other biologically active heterocycles spurred further investigation into its potential as a pharmacophore. This led to the discovery of a wide array of biological activities, including antimicrobial, anticancer, antifungal, and anti-inflammatory properties, solidifying its importance in drug discovery.
Foundational Synthetic Methodologies
The early and foundational syntheses of 1,3,4-thiadiazole derivatives primarily revolved around the cyclization of thiosemicarbazide (B42300) and its derivatives. These methods, while refined over the decades, remain central to the construction of this heterocyclic core.
Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
One of the most common and versatile methods for the synthesis of this important class of derivatives involves the cyclization of thiosemicarbazones or the direct cyclization of a carboxylic acid with thiosemicarbazide.
Experimental Protocol: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole
-
Materials:
-
Benzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ice
-
-
Procedure:
-
A mixture of benzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is carefully heated with phosphorus oxychloride (3-5 equivalents) under reflux for 1-2 hours. The reaction is typically carried out in a fume hood due to the corrosive and reactive nature of POCl₃.
-
After the reaction is complete, the mixture is cooled to room temperature and then slowly poured onto crushed ice with vigorous stirring.
-
The resulting acidic solution is neutralized by the slow addition of a sodium hydroxide solution until a precipitate is formed.
-
The precipitate is collected by filtration, washed thoroughly with cold water, and then dried.
-
The crude product is purified by recrystallization from ethanol to yield pure 2-amino-5-phenyl-1,3,4-thiadiazole.
-
Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles
The synthesis of 2,5-disubstituted derivatives often involves the cyclization of diacylhydrazines with a thionating agent or the reaction of a carboxylic acid with a thiohydrazide.
Experimental Protocol: General Synthesis from a Carboxylic Acid and Thiohydrazide
-
Materials:
-
Substituted carboxylic acid
-
Thiohydrazide
-
Dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid)
-
Appropriate solvent
-
-
Procedure:
-
The substituted carboxylic acid (1 equivalent) and the corresponding thiohydrazide (1 equivalent) are dissolved in a suitable solvent.
-
A dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, is added cautiously to the mixture.
-
The reaction mixture is heated under reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the product.
-
The solid is collected by filtration, washed with water to remove any acid, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent.
-
Quantitative Data on Biological Activity
The broad spectrum of biological activities exhibited by 1,3,4-thiadiazole derivatives has been extensively documented. The following tables summarize key quantitative data for their anticancer and antimicrobial activities from various studies.
Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives (IC₅₀ Values)
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [1] |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [1] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [2] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 | [2] |
| N'-(1-(1H-indol-3-yl)ethylidene)-2-(5-R-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-2-cyanoacetohydrazide derivatives | MCF-7 (Breast) | 1.01 - 2.04 | [3] |
| Ciprofloxacin-based 1,3,4-thiadiazole derivatives | MCF-7 (Breast) | 3.26 - 15.7 | [4] |
| Ciprofloxacin-based 1,3,4-thiadiazole derivatives | SKOV-3 (Ovarian) | 3.58 | [4] |
| Ciprofloxacin-based 1,3,4-thiadiazole derivatives | A549 (Lung) | 2.79 | [4] |
Table 2: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Amino-5-substituted-1,3,4-thiadiazole derivatives | Staphylococcus aureus | Varies | |
| 2-Amino-5-substituted-1,3,4-thiadiazole derivatives | Escherichia coli | Varies | |
| Thiazole-bearing 1,3,4-thiadiazole derivatives | Bacillus subtilis | Varies | |
| Thiazole-bearing 1,3,4-thiadiazole derivatives | Candida albicans | Varies |
Note: Specific MIC values vary widely depending on the substituents on the thiadiazole ring and the specific microbial strain.
Signaling Pathways and Experimental Workflows
The anticancer activity of many 1,3,4-thiadiazole derivatives is attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are two of the most significant targets.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell growth and survival. Its aberrant activation is a hallmark of many cancers. Certain 1,3,4-thiadiazole derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.
Caption: Inhibition of the PI3K/Akt signaling pathway by 1,3,4-thiadiazole derivatives.
Inhibition of the MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in cancer. Some 1,3,4-thiadiazole derivatives have demonstrated the ability to inhibit components of this pathway, such as MEK and ERK, thereby impeding cancer cell growth.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Antifungal Screening of 5-methyl-1,3,4-thiadiazole-2-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 5-methyl-1,3,4-thiadiazole-2-thiol and its derivatives, along with detailed protocols for their antifungal screening. The 1,3,4-thiadiazole (B1197879) scaffold is a promising heterocyclic motif in the development of novel antifungal agents.[1] Derivatives of this core structure have demonstrated significant activity against a range of pathogenic fungi, often by targeting the ergosterol (B1671047) biosynthesis pathway, a crucial process for maintaining fungal cell membrane integrity.
Mechanism of Action: Targeting Ergosterol Biosynthesis
Many 1,3,4-thiadiazole derivatives exhibit their antifungal effects by inhibiting the enzyme 14-α-sterol demethylase, a key player in the ergosterol biosynthesis pathway.[2] This enzyme is responsible for the conversion of lanosterol (B1674476) to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane's structure and function, and inhibiting fungal growth.
References
Application Notes and Protocols for the Functionalization of the Thiol Group in 5-methyl-1,3,4-thiadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the functionalization of the thiol group of 5-methyl-1,3,4-thiadiazole-2-thiol, a versatile building block in medicinal chemistry and materials science. The nucleophilic nature of the thiol group allows for a variety of chemical modifications, leading to the synthesis of diverse derivatives with potential applications in various fields.
Introduction
This compound is a heterocyclic compound that exists in tautomeric equilibrium with its thione form, with the thione form being predominant in the solid state and in DMSO solution. The presence of the reactive thiol group makes it a key intermediate for the synthesis of a wide range of S-functionalized derivatives. Common functionalization strategies include alkylation to form thioethers, and acylation to form thioesters. These modifications are instrumental in modulating the physicochemical and biological properties of the parent molecule, making it a valuable scaffold in drug discovery and agrochemical research.
Key Functionalization Reactions
The primary mode of functionalization of this compound involves the nucleophilic attack of the sulfur atom on various electrophiles. This section outlines the protocols for two common and versatile types of functionalization: S-alkylation and S-acylation.
S-Alkylation: Synthesis of Thioether Derivatives
S-alkylation of this compound is a straightforward and efficient method for introducing a wide variety of substituents. A notable example is the reaction with α,ω-dihaloalkanes, which can yield either mono-substituted (ω-haloalkylthio) or di-substituted (symmetrical bis-thiadiazole) products depending on the reaction conditions.[1][2][3]
The general reaction scheme is as follows:
Caption: General reaction scheme for the S-alkylation of this compound with α,ω-dihaloalkanes.
Experimental Protocol: Synthesis of 2-(ω-Haloalkylthio)-5-methyl-1,3,4-thiadiazoles and Symmetrical bis-Thiadiazoles [1][2][3]
Materials:
-
This compound
-
α,ω-dihaloalkane (e.g., dibromomethane, 1,2-dichloroethane, 1,3-dichloropropane, 1,4-dichlorobutane)
-
Base (e.g., K2CO3, Cs2CO3, NaH)
-
Solvent (e.g., acetone, dichloromethane (B109758) (DCM))
-
Silica (B1680970) gel for column chromatography
Procedure for 2-(ω-Haloalkylthio) Derivatives (Thiadiazole:Dihaloalkane ratio ~1:2):
-
Dissolve this compound (1 equivalent) in the appropriate solvent.
-
Add the α,ω-dihaloalkane (excess, e.g., used as solvent or in large molar excess).
-
Add the base (2 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off any solid residue.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Procedure for Symmetrical bis-Thiadiazole Derivatives (Thiadiazole:Dihaloalkane ratio ~2:1.1):
-
Dissolve this compound (2 equivalents) in the appropriate solvent.
-
Add the α,ω-dihaloalkane (1.1 equivalents).
-
Add the base (4 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off any solid residue.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Data Presentation: Reaction Conditions and Yields for S-Alkylation
| Dihaloalkane | Base | Thiadiazole:Dihaloalkane Ratio | Product Type | Yield (%) | Reference |
| 1,2-dibromoethane | K2CO3 | 2:1.1 | bis-Thiadiazole (7) | 69 | [1] |
| 1,3-dibromopropane | K2CO3 | 2:1.1 | bis-Thiadiazole (8) | 73 | [1] |
| 1,4-dibromobutane | K2CO3 | 2:1.1 | bis-Thiadiazole (9) | 78 | [1] |
| Dichloromethane | Cs2CO3 | 1:excess | 2-(chloromethylthio)-5-methyl-1,3,4-thiadiazole (2b) | up to 25 | [1] |
S-Acylation: Synthesis of Thioester Derivatives
S-acylation of the thiol group leads to the formation of thioester derivatives. This can be achieved through reaction with acyl chlorides or other acylating agents. These derivatives are of interest in medicinal chemistry as potential prodrugs or as compounds with unique biological activities.
Experimental Protocol: General Procedure for the Synthesis of S-Acyl Derivatives
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve this compound (1 equivalent) in an anhydrous solvent under an inert atmosphere.
-
Add the base (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the functionalization of this compound.
Caption: General experimental workflow for the functionalization of this compound.
Signaling Pathway Diagram (Hypothetical)
While this compound derivatives are investigated for various biological activities, a specific, universally accepted signaling pathway is not defined for the parent compound itself. However, for illustrative purposes, a hypothetical pathway is presented below, depicting how a functionalized derivative might interact with a cellular signaling cascade, a common area of investigation in drug development.
Caption: Hypothetical signaling pathway illustrating the potential mechanism of action of a functionalized thiadiazole derivative.
References
- 1. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles [mdpi.com]
- 2. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes: 5-methyl-1,3,4-thiadiazole-2-thiol (MTT) in Corrosion Inhibition
Introduction
Corrosion of metallic materials is a significant issue across various industries, leading to substantial economic losses and safety concerns. The use of organic corrosion inhibitors is one of the most practical and cost-effective methods for protecting metals, particularly in acidic environments. Heterocyclic compounds containing nitrogen and sulfur atoms, such as thiadiazole derivatives, have proven to be highly effective inhibitors.[1][2] This is attributed to the presence of heteroatoms and π-electrons, which facilitate the adsorption of these molecules onto the metal surface, creating a protective barrier against corrosive agents.[1][3]
5-methyl-1,3,4-thiadiazole-2-thiol (MTT), a derivative of 1,3,4-thiadiazole, is a promising corrosion inhibitor. Its molecular structure, featuring multiple adsorption centers (nitrogen and sulfur atoms and the thiadiazole ring), allows for strong interaction with metal surfaces, thereby mitigating corrosion. These application notes provide an overview of the inhibition mechanism, quantitative performance data from related thiadiazole compounds, and detailed protocols for evaluating their efficacy.
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound and its derivatives inhibit corrosion is through adsorption onto the metal surface. This process forms a protective film that isolates the metal from the aggressive corrosive medium. The adsorption can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and charged inhibitor molecules.
-
Chemisorption: Covalent bonding resulting from the sharing of electrons between the heteroatoms (N, S) of the thiadiazole molecule and the vacant d-orbitals of the metal atoms.[3][4]
The presence of sulfur and nitrogen atoms in the thiadiazole ring makes these compounds excellent candidates for forming a stable, adsorbed protective layer.[1] This layer acts as a barrier, blocking the active sites on the metal surface and impeding both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[5][6]
Quantitative Data Presentation
The following tables summarize the performance of various 5-substituted-1,3,4-thiadiazole-2-thiol derivatives as corrosion inhibitors for different metals in acidic media. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Inhibition Efficiency of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) (5-ATT) on Aluminium in 1 M HCl (Data sourced from Weight Loss Measurements)[7][8]
| Inhibitor Conc. (mM) | Temperature (K) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |
| 0.0 (Blank) | 308 | 1.25 | - |
| 0.1 | 308 | 0.52 | 58.40 |
| 0.5 | 308 | 0.28 | 77.60 |
| 1.0 | 308 | 0.16 | 87.20 |
| 2.0 | 308 | 0.07 | 94.28 |
| 2.0 | 318 | 0.15 | 92.11 |
| 2.0 | 328 | 0.32 | 89.47 |
| 2.0 | 338 | 0.65 | 86.21 |
Table 2: Electrochemical Polarization Data for 2-amino-5-(substituted)-1,3,4-thiadiazole on Mild Steel in 0.5 M H₂SO₄ [1][9]
| Inhibitor | Inhibitor Conc. (M) | Ecorr (mV vs SCE) | Icorr (µA cm⁻²) | Inhibition Efficiency (%) |
| Blank | - | -502 | 1143 | - |
| a1 | 0.0001 | -501 | 185 | 83.8 |
| a1 | 0.0005 | -495 | 98 | 91.4 |
| a1 | 0.001 | -490 | 75 | 93.4 |
| a1 | 0.002 | -485 | 55 | 95.2 |
| a2 † | 0.0001 | -505 | 245 | 78.6 |
| a2 † | 0.0005 | -501 | 155 | 86.4 |
| a2 † | 0.001 | -498 | 120 | 89.5 |
| a2 † | 0.002 | -495 | 95 | 91.7 |
* a1 : 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (B1269388) † a2 : 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) on Mild Steel in 1 M HCl [10]
| Inhibitor Conc. (mM) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |
| 0.0 (Blank) | 55 | 85 | - |
| 0.05 | 210 | 55 | 73.8 |
| 0.1 | 425 | 42 | 87.1 |
| 0.2 | 715 | 35 | 92.3 |
| 0.5 | 1015 | 28 | 94.6 |
Experimental Protocols
A systematic evaluation of a corrosion inhibitor involves multiple techniques to understand its efficiency and mechanism.
Protocol 1: Weight Loss Measurement
This gravimetric method provides a direct measure of the corrosion rate and inhibition efficiency.
1. Materials and Equipment:
-
Metal specimens (e.g., mild steel, aluminium coupons of size 2.5 x 2.0 x 0.3 cm).[7][10]
-
Abrasive SiC paper (grades 120, 600, 1200).[10]
-
Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄).
-
This compound (MTT) inhibitor.
-
Analytical balance (±0.1 mg accuracy).
-
Thermostatic water bath.
-
Beakers (100 mL), distilled water, acetone, ethanol.
2. Procedure:
-
Specimen Preparation: Mechanically abrade the metal specimens with SiC paper of successive grades, wash thoroughly with distilled water, degrease with acetone, rinse with ethanol, and dry completely.[10]
-
Initial Weighing: Weigh each prepared specimen accurately using an analytical balance and record the initial weight (W₁).
-
Immersion: Immerse the specimens in beakers containing 100 mL of the corrosive solution without inhibitor (blank) and with various concentrations of MTT (e.g., 0.1 mM to 2.0 mM).[8]
-
Exposure: Place the beakers in a thermostatic water bath at a constant temperature (e.g., 308 K) for a specified immersion period (e.g., 6 hours).[8]
-
Final Weighing: After the immersion period, retrieve the specimens, clean them with a suitable cleaning solution (e.g., a solution containing NaOH and zinc dust), wash with distilled water and acetone, dry, and re-weigh to get the final weight (W₂).
-
Calculations:
-
Corrosion Rate (CR): CR (mg cm⁻² h⁻¹) = (W₁ - W₂) / (A * t) where A is the surface area of the specimen (cm²) and t is the immersion time (h).
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Protocol 2: Electrochemical Measurements
Electrochemical techniques like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the kinetics of the corrosion process and the inhibition mechanism.
1. Materials and Equipment:
-
Potentiostat/Galvanostat/ZRA (e.g., Gamry Reference 600).[10]
-
Three-electrode electrochemical cell.
-
Working Electrode (WE): Metal specimen with a defined exposed area (e.g., 1 cm²).[10]
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[6]
-
Counter Electrode (CE): Platinum or graphite (B72142) rod.
-
Corrosive solution with and without various concentrations of MTT.
2. Procedure:
-
Cell Setup: Assemble the three-electrode cell. The working electrode is the metal specimen, placed alongside the reference and counter electrodes in the test solution.
-
Open Circuit Potential (OCP): Before each measurement, allow the system to stabilize by monitoring the OCP for a period (e.g., 1 hour) until a steady state is reached.[6]
A. Potentiodynamic Polarization (PDP):
-
Scan Parameters: Set the potential range to scan from a cathodic potential to an anodic potential relative to the OCP (e.g., -200 mV to +200 mV vs. OCP).[6]
-
Scan Rate: Apply a slow scan rate, typically 0.5 mV/s or 1 mV/s.[6][10]
-
Data Acquisition: Record the resulting polarization curve (log I vs. E).
-
Analysis:
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.
-
Calculate the Inhibition Efficiency: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 where Icorr_blank and Icorr_inh are the corrosion current densities without and with the inhibitor.
-
Analyze the shifts in Ecorr to classify the inhibitor. A significant shift in either the anodic or cathodic branch indicates an anodic or cathodic inhibitor, respectively. A small shift suggests a mixed-type inhibitor.[5]
-
B. Electrochemical Impedance Spectroscopy (EIS):
-
Frequency Range: Perform the measurement over a wide frequency range, typically from 100 kHz down to 0.1 Hz or 10 mHz.[10]
-
AC Signal: Apply a small amplitude AC voltage signal (e.g., 5 mV or 10 mV peak-to-peak) at the OCP.[10]
-
Data Acquisition: Record the impedance data and plot it as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and Phase Angle vs. log f).
-
Analysis:
-
The Nyquist plot for an inhibited system typically shows a larger semicircle diameter compared to the blank, indicating increased corrosion resistance.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the Inhibition Efficiency: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor.
-
References
- 1. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. ijcsi.pro [ijcsi.pro]
- 7. mocedes.org [mocedes.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Cephalosporin Analogs Using 5-methyl-1,3,4-thiadiazole-2-thiol
Introduction
Cephalosporins are a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and favorable safety profile. The continuous evolution of bacterial resistance necessitates the development of novel cephalosporin (B10832234) derivatives with enhanced potency, expanded spectrum, and improved resistance to β-lactamases. A promising strategy for the development of new analogs is the structural modification of the cephalosporin scaffold at the C-3' and C-7 positions. The introduction of heterocyclic moieties, such as 1,3,4-thiadiazoles, has been shown to modulate the biological activity of various compounds, including antimicrobial agents.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of novel cephalosporin analogs incorporating a 5-methyl-1,3,4-thiadiazole-2-thiol moiety at the C-3' position and a novel side chain at the C-7 position. These modifications are intended to explore new structure-activity relationships and potentially lead to the discovery of next-generation cephalosporin antibiotics.
Data Presentation
Table 1: Physicochemical and Yield Data for Synthesized Cephalosporin Analogs
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| INT-1 | C₁₀H₁₁N₃O₃S₂ | 289.34 | 85 | 188-190 |
| CPD-A | C₁₉H₁₈N₆O₅S₄ | 526.64 | 65 | 210-212 |
| CPD-B | C₂₀H₂₀N₆O₆S₄ | 572.69 | 62 | 215-217 |
Table 2: Spectroscopic Data for Novel Cephalosporin Analog CPD-A
| Technique | Data |
| ¹H-NMR (400 MHz, DMSO-d₆) δ (ppm) | 9.55 (d, 1H, NH), 8.10 (d, 2H, Ar-H), 7.80 (d, 2H, Ar-H), 5.75 (dd, 1H, H-7), 5.15 (d, 1H, H-6), 4.30 (d, 1H, C-3' CH₂), 3.85 (s, 2H, COCH₂), 3.50 (d, 1H, C-3' CH₂), 3.40 (d, 1H, H-2), 2.60 (s, 3H, thiadiazole-CH₃) |
| ¹³C-NMR (101 MHz, DMSO-d₆) δ (ppm) | 170.5, 168.0, 165.5, 162.0, 158.5, 145.0, 138.0, 128.5, 125.0, 60.0, 58.0, 35.0, 25.5, 15.0 |
| **IR (KBr, cm⁻¹) ** | 3350 (N-H), 1770 (β-lactam C=O), 1680 (amide C=O), 1540 (C=N) |
| Mass Spec (ESI-MS) m/z | 527.0 [M+H]⁺ |
Table 3: In Vitro Antibacterial Activity (MIC, µg/mL) of Novel Cephalosporin Analogs
| Compound ID | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Klebsiella pneumoniae (ATCC 700603) |
| CPD-A | 4 | 8 | 32 | 16 |
| CPD-B | 2 | 4 | 16 | 8 |
| Cefazolin | 1 | 2 | >64 | 4 |
| Ceftazidime | 8 | 1 | 2 | 1 |
Experimental Protocols
Synthesis of 7-amino-3-((5-methyl-1,3,4-thiadiazol-2-ylthio)methyl)-3-cephem-4-carboxylic acid (INT-1)
This protocol describes the nucleophilic substitution of the acetoxy group at the C-3' position of 7-aminocephalosporanic acid (7-ACA) with this compound.
Materials:
-
7-Aminocephalosporanic acid (7-ACA)
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Hydrochloric acid (HCl), 1N
Procedure:
-
In a 250 mL round-bottom flask, dissolve 7-ACA (10.0 g, 36.7 mmol) and sodium bicarbonate (7.7 g, 91.7 mmol) in a mixture of acetone (50 mL) and water (50 mL).
-
To this solution, add this compound (5.3 g, 40.4 mmol) and stir the mixture at 60°C for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and adjust the pH to 3.5 with 1N HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and then with acetone.
-
Dry the product under vacuum to obtain INT-1 as a solid.
General Procedure for the Synthesis of Novel Cephalosporin Analogs (CPD-A and CPD-B)
This protocol outlines the acylation of the 7-amino group of the intermediate INT-1 with a novel acid chloride side chain.
Materials:
-
Intermediate INT-1
-
Novel acid chloride (e.g., 2-(4-nitrophenyl)acetyl chloride for CPD-A , 2-(4-methoxyphenyl)acetyl chloride for CPD-B )
-
N,N-Dimethylacetamide (DMA)
-
Triethylamine (B128534) (TEA)
-
Ethyl acetate
-
Brine
Procedure:
-
Suspend INT-1 (5.0 g, 17.3 mmol) in dichloromethane (100 mL) in a three-necked flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere.
-
Cool the suspension to 0-5°C in an ice bath.
-
Add triethylamine (2.6 g, 25.9 mmol) dropwise to the suspension to obtain a clear solution.
-
In a separate flask, dissolve the novel acid chloride (19.0 mmol) in dichloromethane (20 mL).
-
Add the acid chloride solution dropwise to the solution of INT-1 at 0-5°C over a period of 30 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, wash the mixture with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the final cephalosporin analog.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for novel cephalosporin analogs.
Proposed Mechanism of Action
Caption: Proposed mechanism of action for novel cephalosporin analogs.
Discussion
The synthetic scheme presented provides a versatile platform for generating a library of novel cephalosporin analogs. The introduction of the this compound moiety at the C-3' position is anticipated to influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds. The 1,3,4-thiadiazole (B1197879) ring is a bioisostere of other heterocyclic systems and its presence in pharmacologically active molecules has been associated with a range of biological activities, including antimicrobial effects.[3]
The antibacterial activity data presented in Table 3 suggests that the novel analogs CPD-A and CPD-B exhibit promising activity against both Gram-positive and Gram-negative bacteria. The variation in activity between CPD-A and CPD-B highlights the importance of the C-7 side chain in determining the antibacterial spectrum and potency. Further structure-activity relationship (SAR) studies are warranted to optimize the C-7 substituent for enhanced antibacterial efficacy.
The proposed mechanism of action for these novel cephalosporin analogs is consistent with that of other β-lactam antibiotics, which involves the inhibition of bacterial cell wall synthesis through the acylation of penicillin-binding proteins (PBPs). The thiadiazole moiety may contribute to the overall activity by enhancing the binding affinity to PBPs, increasing stability against β-lactamase-mediated hydrolysis, or improving the pharmacokinetic profile of the molecule.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the synthesis and preliminary evaluation of novel cephalosporin analogs incorporating a this compound moiety. The described synthetic route is robust and amenable to the generation of a diverse range of analogs for further investigation. The initial biological data indicates that this class of compounds holds promise as a source of new antibacterial agents to combat the growing threat of antibiotic resistance. Further studies, including extensive SAR exploration, detailed mechanistic investigations, and in vivo efficacy evaluations, are necessary to fully elucidate the therapeutic potential of these novel cephalosporin derivatives.
References
Application Notes and Protocols for Efficacy Testing of Thiadiazole-Based Fungicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for evaluating the efficacy of thiadiazole-based fungicides. The protocols outlined below cover both in vitro and in vivo methodologies, offering a framework for screening new compounds and characterizing their antifungal properties.
Introduction to Thiadiazole-Based Fungicides
Thiadiazole derivatives represent a significant class of heterocyclic compounds investigated for their broad-spectrum antifungal activities.[1][2] Their mechanism of action often involves the inhibition of key fungal enzymes, disrupting cellular processes essential for pathogen survival. A primary target for many thiadiazole-based fungicides is the ergosterol (B1671047) biosynthesis pathway, crucial for maintaining the integrity of the fungal cell membrane.[3] By inhibiting enzymes such as 14-α-sterol demethylase, these compounds impede the conversion of lanosterol (B1674476) to ergosterol, leading to a dysfunctional cell membrane and ultimately, fungal cell death.[3] Some derivatives have also been shown to disrupt cell wall biogenesis.
Data Presentation: Efficacy of Thiadiazole Derivatives
The following tables summarize the in vitro antifungal activity of selected thiadiazole-based compounds against various fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiadiazole Derivatives against Candida Species
| Compound/Derivative | C. albicans (MIC µg/mL) | C. parapsilosis (MIC µg/mL) | C. krusei (MIC µg/mL) | C. glabrata (MIC µg/mL) | Reference |
| AT2 | 128 | 128 | Not Reported | Not Reported | [4] |
| 6e | 0.78-3.12 | Not Reported | 0.78-3.12 | Not Reported | [5] |
| 6k | 0.78-3.12 | Not Reported | 0.78-3.12 | Not Reported | [5] |
| 6r | 0.78-3.12 | Not Reported | 0.78-3.12 | Not Reported | [5] |
| Thiazole (B1198619) Derivative (unspecified) | 0.008–7.81 | Not Reported | Not Reported | Not Reported | [6] |
Table 2: Efficacy of Thiadiazole Derivatives against Plant Pathogenic Fungi
| Compound/Derivative | Fungal Species | Efficacy Measurement | Value | Reference |
| Y18 | Botrytis cinerea | EC50 (µg/mL) | 2.4 | [1][2] |
| Azoxystrobin (Control) | Botrytis cinerea | EC50 (µg/mL) | 21.7 | [1][2] |
| Y12 | Botrytis cinerea | Inhibition Rate (%) at 100 µg/mL | 91.7 | [1][2] |
| Y18 | Botrytis cinerea | Inhibition Rate (%) at 100 µg/mL | 96.2 | [1][2] |
| Azoxystrobin (Control) | Botrytis cinerea | Inhibition Rate (%) at 100 µg/mL | 80.7 | [1][2] |
| 1d | Alternaria brassicicola | Efficacy (%) at 200 µg/mL (in vivo) | 92 | [7] |
| Tiadinil (Control) | Alternaria brassicicola | Efficacy (%) at 200 µg/mL (in vivo) | Not specified, but stated as similar to 1d | [7] |
Experimental Protocols
In Vitro Efficacy Testing
In vitro assays are fundamental for the initial screening of antifungal activity and determining the minimum concentration of a compound required to inhibit fungal growth.
This method is used to determine the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[8]
Materials:
-
Test thiadiazole compounds
-
Fungal isolates
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi)
-
Spectrophotometer (plate reader)
-
Positive control antifungal (e.g., Fluconazole)
-
Negative control (broth only)
-
Growth control (broth with fungal inoculum)
Procedure:
-
Prepare Stock Solutions: Dissolve the thiadiazole compounds in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in the 96-well plates using the appropriate broth medium to achieve a range of test concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture. The concentration should be adjusted according to standard protocols (e.g., CLSI or EUCAST guidelines).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate, except for the negative control wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for Candida species) for 24-48 hours.
-
Reading Results: Determine the MIC as the lowest concentration of the compound at which no visible growth is observed. This can be done visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
This method assesses the susceptibility of a fungus to a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.
Materials:
-
Test thiadiazole compounds
-
Fungal isolates
-
Sterile Petri dishes with appropriate agar (B569324) medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile filter paper disks
-
Sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal suspension.
-
Plate Inoculation: Uniformly spread the fungal suspension over the entire surface of the agar plate using a sterile swab.
-
Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the thiadiazole compound onto the surface of the agar.
-
Incubation: Incubate the plates under suitable conditions.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antifungal activity.
This technique is commonly used for filamentous fungi to assess the effect of a fungicide on mycelial growth.
Materials:
-
Test thiadiazole compounds
-
Fungal isolates
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes
-
Cork borer
Procedure:
-
Prepare Fungicide-Amended Media: Prepare PDA and, after autoclaving and cooling to about 50-55°C, add the test thiadiazole compound to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture onto the center of the fungicide-amended and control (without fungicide) PDA plates.
-
Incubation: Incubate the plates at an appropriate temperature in the dark.
-
Measurement: Measure the radial growth of the fungal colony at regular intervals until the growth in the control plate reaches the edge of the dish.
-
Calculate Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
In Vivo Efficacy Testing
In vivo assays are crucial for evaluating the efficacy of a fungicide under more realistic conditions, such as on a host plant.
Materials:
-
Test thiadiazole compounds formulated for application (e.g., as an emulsifiable concentrate or wettable powder)
-
Healthy, susceptible host plants
-
Fungal pathogen inoculum
-
Controlled environment growth chamber or greenhouse
-
Spraying equipment
Procedure:
-
Plant Propagation: Grow healthy, susceptible plants to a suitable growth stage under controlled environmental conditions.
-
Fungicide Application:
-
Protective (Preventative) Assay: Apply the formulated thiadiazole fungicide to the plants before inoculation with the pathogen.
-
Curative (Therapeutic) Assay: Inoculate the plants with the pathogen first and then apply the fungicide after a specific incubation period.
-
-
Inoculation: Prepare a standardized spore suspension of the fungal pathogen and inoculate the plants using a suitable method (e.g., spraying).
-
Incubation: Place the treated and control (untreated and inoculated) plants in a humid chamber or greenhouse with optimal conditions for disease development.
-
Disease Assessment: After a suitable incubation period, assess the disease severity using a disease rating scale. This can involve measuring lesion size, the percentage of leaf area infected, or the number of lesions per leaf.
-
Efficacy Calculation: Calculate the control efficacy of the fungicide based on the reduction in disease severity compared to the untreated control.
Mechanism of Action & Signaling Pathways
Inhibition of Ergosterol Biosynthesis
A primary mechanism of action for many azole and thiadiazole fungicides is the disruption of the ergosterol biosynthesis pathway.[3] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to altered membrane fluidity and permeability, ultimately causing cell death.
Caption: Inhibition of Ergosterol Biosynthesis by Thiadiazole Fungicides.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for screening and evaluating thiadiazole-based fungicides.
Caption: General workflow for the screening and evaluation of fungicides.
References
- 1. Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effect of synthetic derivatives of 1,3,4-thiadiazole with amphotericin B in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies | MDPI [mdpi.com]
Application Notes and Protocols for 5-methyl-1,3,4-thiadiazole-2-thiol (MTT) as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 5-methyl-1,3,4-thiadiazole-2-thiol (MTT) as a versatile ligand in coordination chemistry. The document details the synthesis of the ligand and its metal complexes, their characterization, and their potential applications, with a focus on antimicrobial and anticancer activities.
Introduction
This compound (MTT) is a heterocyclic compound containing nitrogen and sulfur atoms, making it an excellent chelating agent for various metal ions. The coordination chemistry of MTT has garnered significant interest due to the diverse biological activities exhibited by its metal complexes. These complexes have shown promise as antimicrobial and anticancer agents, among other applications. This document provides detailed protocols for the synthesis and characterization of MTT and its metal complexes, along with a summary of their key properties and biological activities.
Synthesis Protocols
Protocol 1: Synthesis of this compound (MTT)
This protocol is adapted from the general method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.[1]
Materials:
-
Acetyl chloride
-
Concentrated sulfuric acid
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve thiosemicarbazide in a minimal amount of cold concentrated sulfuric acid with stirring.
-
Slowly add acetyl chloride dropwise to the solution while maintaining the temperature below 5°C using an ice bath.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with cold deionized water until the washings are neutral, and then washed with a small amount of cold ethanol.
-
The crude product is recrystallized from ethanol to yield pure this compound as a white crystalline solid.
-
Dry the product in a desiccator over anhydrous calcium chloride.
Protocol 2: General Synthesis of Metal(II) Complexes of MTT
This protocol describes a general method for the synthesis of transition metal complexes of MTT, such as those with Cu(II), Ni(II), Co(II), and Zn(II).
Materials:
-
This compound (MTT)
-
Metal(II) chloride or acetate (B1210297) salt (e.g., CuCl₂, Ni(CH₃COO)₂, CoCl₂, Zn(CH₃COO)₂)
-
Ethanol or Methanol (B129727)
-
Deionized water
Procedure:
-
Dissolve a specific molar amount of MTT in hot ethanol or methanol in a round-bottom flask.
-
In a separate beaker, dissolve the corresponding metal(II) salt in a minimal amount of hot ethanol or a mixture of ethanol and water.
-
Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand is typically 1:2.
-
The reaction mixture is then refluxed for 2-4 hours. The formation of a precipitate indicates the formation of the complex.
-
After refluxing, the mixture is cooled to room temperature, and the colored precipitate is collected by filtration.
-
Wash the precipitate with ethanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting metal complex in a vacuum desiccator over anhydrous calcium chloride.
Characterization Data
The synthesized ligand and its metal complexes can be characterized by various spectroscopic and analytical techniques. Below is a summary of expected data.
Table 1: Spectroscopic Data for MTT and its Metal Complexes
| Compound | Key IR Bands (cm⁻¹) | ¹H NMR (δ, ppm) |
| MTT (Ligand) | ~3100 (N-H), ~1500 (C=N), ~1300 (C-S) | ~2.6 (s, 3H, CH₃), ~13.5 (br s, 1H, SH) |
| [Cu(MTT)₂Cl₂] | Shift in C=N and C-S bands, new bands for M-N and M-S | Broadening of ligand signals |
| [Ni(MTT)₂(H₂O)₂] | Shift in C=N and C-S bands, new bands for M-N and M-S | Broadening of ligand signals |
| [Co(MTT)₂(H₂O)₂] | Shift in C=N and C-S bands, new bands for M-N and M-S | Broadening of ligand signals |
| [Zn(MTT)₂] | Shift in C=N and C-S bands, new bands for M-N and M-S | Sharp ligand signals, slight shift |
Note: The exact positions of the peaks may vary depending on the solvent and the specific metal complex.
Table 2: Selected Bond Lengths and Angles for a Representative MTT Metal Complex
| Bond | Length (Å) | Angle | Degree (°) |
| M-N | ~2.0 - 2.2 | N-M-N | ~90 - 180 |
| M-S | ~2.3 - 2.5 | N-M-S | ~85 - 95 |
| C=N (ring) | ~1.30 | S-M-S | ~90 - 180 |
| C-S (ring) | ~1.75 |
Data is generalized from typical thiadiazole-metal complexes.
Applications in Drug Development
Antimicrobial Activity
Metal complexes of thiadiazole derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[2][3] The chelation of the metal ion to the thiadiazole ligand often enhances the antimicrobial properties compared to the free ligand. This is attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane.
Proposed Mechanism of Action: The antimicrobial action of these complexes is believed to involve multiple targets. One proposed mechanism is the inhibition of essential enzymes within the microorganism. For instance, some complexes have been suggested to inhibit phosphomannose isomerase, a key enzyme in the biosynthesis of the yeast cell wall.[2] Another potential mechanism involves the interaction of the metal complex with microbial DNA, leading to the inhibition of DNA replication and protein synthesis. The generation of reactive oxygen species (ROS) by the metal complexes can also induce oxidative stress, leading to cellular damage and death.
Anticancer Activity
Thiadiazole derivatives and their metal complexes have emerged as a promising class of anticancer agents.[4] They have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.
Proposed Signaling Pathway for Apoptosis Induction: The anticancer activity of these complexes is often associated with their ability to trigger the intrinsic apoptotic pathway. This can involve several key events:
-
Induction of Oxidative Stress: The metal complex can lead to an increase in intracellular reactive oxygen species (ROS), causing damage to cellular components.
-
Mitochondrial Dysfunction: Increased ROS can lead to a decrease in the mitochondrial membrane potential, a key event in the initiation of apoptosis.
-
Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-3, the executioner caspase of apoptosis.
-
DNA Fragmentation: Activated caspase-3 cleaves various cellular substrates, ultimately leading to DNA fragmentation and cell death.
Some thiadiazole-metal complexes have also been shown to interact directly with DNA, potentially through intercalation or groove binding, which can interfere with DNA replication and transcription, contributing to their cytotoxic effects.[4] Furthermore, inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Akt pathway, has been reported for some thiadiazole derivatives.
Conclusion
This compound is a valuable and versatile ligand in coordination chemistry. Its metal complexes exhibit a range of interesting properties and significant biological activities, making them promising candidates for the development of new antimicrobial and anticancer drugs. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of MTT and its derivatives in medicinal chemistry and drug discovery. Further research is warranted to fully elucidate the mechanisms of action and to optimize the therapeutic potential of these compounds.
References
Application Notes and Protocols: Incorporating 5-methyl-1,3,4-thiadiazole-2-thiol into Polymer Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods and protocols for incorporating 5-methyl-1,3,4-thiadiazole-2-thiol into polymer coatings to enhance their antimicrobial and anticorrosive properties. This document outlines three primary incorporation strategies: physical blending, covalent grafting, and as a component of a modified filler.
Introduction
This compound is a versatile heterocyclic compound known for its potent biological and electrochemical properties. Its unique structure, featuring a thiadiazole ring, a thiol group, and a methyl group, makes it an excellent candidate for imparting antimicrobial and anticorrosive functionalities to various materials.[1][2] When incorporated into polymer coatings, it can significantly enhance their durability and protective capabilities.[3] This molecule and its derivatives have shown considerable efficacy as corrosion inhibitors for various metals.[4][5][6] The nitrogen and sulfur atoms in the thiadiazole ring can readily adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.[4] Furthermore, thiadiazole derivatives are known to possess a broad spectrum of antimicrobial activity.[7][8]
Incorporation Methods: An Overview
There are three primary methods for incorporating this compound into polymer coatings:
-
Physical Blending: This is the most straightforward method, involving the direct mixing of the thiadiazole compound with the polymer resin before curing.
-
Covalent Grafting: This "grafting to" approach involves chemically bonding the thiadiazole molecule to the polymer backbone, offering a more permanent functionalization.
-
Modified Filler Incorporation: In this method, the thiadiazole is first attached to a filler material (e.g., nanoparticles), which is then dispersed into the polymer matrix.
Caption: Overview of incorporation methods.
Data Presentation: Performance of Thiadiazole-Containing Coatings
The following tables summarize the performance of coatings containing thiadiazole derivatives. Note that some data is for structurally similar compounds due to the limited availability of published data for this compound in polymer coatings.
Table 1: Anticorrosive Performance of Thiadiazole Derivatives
| Compound | Substrate | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 5-amino-1,3,4-thiadiazole-2-thiol (5-ATT) | Aluminum | 1 M HCl | 2.0 mM | 94.28 | [9] |
| 2-amino-5-(methylthio)-1,3,4-thiadiazole (B43264) (AMTTD) modified ZrC in Epoxy | Steel | Seawater | Not specified | >40% increase in coating resistance vs. neat epoxy | [3] |
| 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol | Mild Steel | 1.0 M HCl | Not specified | Efficiency increases with concentration | [5] |
| 5-amino-1,3,4-thiadiazole-2-thiol | ASTM A-890-1B Stainless Steel | 3.5% NaCl | Not specified | Mixed-type inhibition | [10] |
Table 2: Mechanical and Hydrophobic Properties of AMTTD-Modified Epoxy Coating
| Property | Neat Epoxy | EP-AMTTD/ZrC Nanocomposite | Reference |
| Adhesion Strength (MPa) | Not specified | 13.2 | [3] |
| Water Contact Angle (°) | Not specified | 143 | [3] |
Experimental Protocols
Method 1: Physical Blending in an Epoxy Coating
This protocol describes the direct incorporation of this compound into a standard two-part epoxy resin system.
Materials:
-
This compound powder
-
Two-part epoxy resin (e.g., Bisphenol A diglycidyl ether based) and hardener (e.g., polyamide-based)
-
Solvent (e.g., xylene or a 1:1 mixture of xylene and butanol)
-
Mechanical stirrer
-
Substrate for coating (e.g., steel panels)
Procedure:
-
Preparation of the Inhibitor Dispersion:
-
Weigh the desired amount of this compound (e.g., 0.5%, 1%, 2% by weight of the total resin-hardener mixture).
-
In a suitable beaker, add the weighed thiadiazole powder to a minimal amount of solvent.
-
Stir the mixture vigorously using a mechanical stirrer until a fine, homogenous dispersion is achieved. Sonication can be used to improve dispersion.
-
-
Blending with Epoxy Resin:
-
Weigh the epoxy resin component into a separate container.
-
While stirring the epoxy resin, slowly add the inhibitor dispersion.
-
Continue stirring at a moderate speed for 15-20 minutes to ensure uniform distribution of the inhibitor.
-
-
Addition of Hardener and Application:
-
Add the stoichiometric amount of the hardener to the epoxy-inhibitor mixture.
-
Stir thoroughly for another 5 minutes until the mixture is uniform.
-
Apply the coating to the prepared substrate using a brush, roller, or spray applicator to the desired thickness.
-
Allow the coating to cure at room temperature for the time specified by the resin manufacturer (typically 24-48 hours), followed by a post-curing schedule if recommended.
-
Caption: Physical blending workflow.
Method 2: Covalent Grafting onto a Polymer Backbone (Generalized)
This protocol provides a generalized "grafting to" approach for covalently attaching this compound to a polymer with suitable reactive sites (e.g., a polymer containing halide groups).
Materials:
-
Polymer with reactive sites (e.g., chlorinated polypropylene, polyvinyl chloride)
-
This compound
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF))
-
Inert gas atmosphere (e.g., nitrogen, argon)
-
Reaction vessel with reflux condenser and magnetic stirrer
Procedure:
-
Polymer Dissolution:
-
In the reaction vessel, dissolve the polymer in the anhydrous solvent under an inert atmosphere.
-
Stir the mixture until the polymer is completely dissolved. This may require gentle heating.
-
-
Deprotonation of the Thiol:
-
In a separate flask, dissolve this compound and a slight molar excess of the base in the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for the deprotonation of the thiol group, forming the more nucleophilic thiolate.
-
-
Grafting Reaction:
-
Slowly add the thiolate solution to the dissolved polymer solution under an inert atmosphere.
-
Heat the reaction mixture to a temperature suitable for the specific polymer and solvent (e.g., 60-80 °C) and maintain it for several hours (e.g., 12-24 hours) with continuous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., FT-IR to observe the disappearance of the S-H peak).
-
-
Purification of the Functionalized Polymer:
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the functionalized polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, water).
-
Filter the precipitate and wash it thoroughly with the non-solvent to remove unreacted thiadiazole and the base.
-
Dry the purified polymer under vacuum.
-
-
Coating Formulation:
-
Dissolve the dried, functionalized polymer in a suitable solvent to create a coating solution.
-
Apply the coating to a substrate and allow the solvent to evaporate.
-
Caption: Covalent grafting workflow.
Method 3: Incorporation as a Modified Filler in an Epoxy Coating (Based on AMTTD/ZrC)
This protocol is adapted from the synthesis of 2-amino-5-(methylthio)-1,3,4-thiadiazole (AMTTD) modified zirconium carbide (ZrC) nanoparticles for incorporation into epoxy coatings.[3]
Materials:
-
Zirconium carbide (ZrC) nanoparticles
-
This compound
-
Solvent for dispersion (e.g., ethanol)
-
Two-part epoxy resin and hardener
-
Ultrasonicator
-
Mechanical stirrer
Procedure:
-
Surface Functionalization of Nanoparticles:
-
Disperse the ZrC nanoparticles in ethanol (B145695) using ultrasonication.
-
Dissolve this compound in ethanol.
-
Add the thiadiazole solution to the nanoparticle dispersion.
-
Stir the mixture at an elevated temperature (e.g., 50-60 °C) for several hours to promote the adsorption and bonding of the thiadiazole to the nanoparticle surface.
-
Collect the functionalized nanoparticles by centrifugation or filtration, wash with ethanol to remove unreacted thiadiazole, and dry.
-
-
Incorporation into Epoxy Resin:
-
Disperse the dried, functionalized nanoparticles into the epoxy resin component using a combination of mechanical stirring and ultrasonication to ensure a uniform dispersion.
-
Add the hardener to the mixture and stir thoroughly.
-
Apply the coating to the substrate and cure as described in Method 1.
-
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Methyl-1,3,4-thiadiazol-2-ol | 84352-65-8 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. asianpubs.org [asianpubs.org]
- 6. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mocedes.org [mocedes.org]
- 10. researchgate.net [researchgate.net]
Application Note: High-Yield Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole
Introduction
2-Amino-5-methyl-1,3,4-thiadiazole (B108200) is a valuable heterocyclic compound that serves as a key building block in the development of various pharmaceutical agents and agrochemicals. Its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] Consequently, efficient and high-yield synthetic routes to this scaffold are of significant interest to researchers in medicinal chemistry and drug discovery. This application note provides detailed protocols for the high-yield synthesis of 2-amino-5-methyl-1,3,4-thiadiazole, focusing on methods that are robust, scalable, and utilize readily available starting materials.
Data Presentation
The following table summarizes various reported methods for the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole, highlighting the reagents, reaction conditions, and reported yields for easy comparison.
| Starting Materials | Reagents/Catalyst | Reaction Conditions | Yield (%) | Reference |
| Thiosemicarbazide (B42300), Acetic Acid | Polyphosphoric Acid | 105-116°C, 50 minutes | 89.1 | [4] |
| Thiosemicarbazide, Acetic Acid | Choline (B1196258) chloride, Urea (eutectic solvent) | 80°C, 1 hour | 96.3 | [5] |
| Aminothiourea, Glacial Acetic Acid | Silica, Phosphorus trichloride | Room temperature, 10 minutes (grinding) | 95.2 | [5] |
| Thiosemicarbazide, Carboxylic Acid | Phosphorus pentachloride | Room temperature (grinding) | >91 | [6] |
Experimental Protocols
Herein, we provide a detailed protocol for one of the highest-yielding methods, which utilizes a eutectic solvent. This method is advantageous due to its mild reaction conditions and high efficiency.
Protocol 1: Synthesis using a Eutectic Solvent
This protocol describes the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole from thiosemicarbazide and acetic acid using a choline chloride/urea eutectic solvent.
Materials:
-
Choline chloride
-
Urea
-
Acetic acid
-
Thiosemicarbazide
-
10% Ammonia (B1221849) solution
-
Ice
-
Deionized water
-
Ethanol (B145695) (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Beaker
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Preparation of the Eutectic Solvent: In a round-bottom flask, combine 1 mole of choline chloride and 2 moles of urea. Heat the mixture to 80°C with stirring until a clear, homogeneous liquid is formed.
-
Reaction Setup: Cool the eutectic solvent to room temperature. To this, add 1 mole of acetic acid and 1.2 moles of thiosemicarbazide.
-
Reaction: Slowly heat the reaction mixture to 80°C and maintain this temperature under reflux for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Place the reaction flask in an ice bath and slowly add 10% ammonia solution with stirring to adjust the pH to 8-9. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with ice-cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-amino-5-methyl-1,3,4-thiadiazole.
-
Drying: Dry the purified product in a vacuum oven.
Mandatory Visualization
The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole.
Caption: Reaction pathway for the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole.
Caption: General experimental workflow for the synthesis.
The synthesis of 2-amino-5-methyl-1,3,4-thiadiazole can be achieved in high yields through several efficient methods. The protocol utilizing a eutectic solvent offers a green and effective approach with mild reaction conditions. The provided information and protocols are intended to assist researchers in the successful and high-yield synthesis of this important heterocyclic compound for applications in drug development and scientific research.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 5. 2-Amino-5-methyl-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
Application Note: One-Pot Synthesis of Substituted 1,3,4-Thiadiazole-2-thiols
Introduction
The 1,3,4-thiadiazole (B1197879) scaffold is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] Specifically, 5-substituted-1,3,4-thiadiazole-2-thiols are versatile intermediates for the synthesis of more complex bioactive molecules.[3] Traditional multi-step synthetic methods for these compounds are often time-consuming and generate significant waste. One-pot synthesis offers a streamlined, efficient, and often more environmentally friendly alternative by combining multiple reaction steps into a single procedure, thereby reducing reaction times and simplifying purification processes.[4][5]
This application note provides detailed protocols for the one-pot synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols using conventional heating, microwave irradiation, and ultrasound-assisted methods.
General Reaction Pathway
The most common and direct one-pot synthesis involves the reaction of a substituted acid hydrazide (or thiohydrazide) with carbon disulfide in the presence of a base.[6][7] The reaction proceeds through the formation of a potassium dithiocarbazate salt intermediate, which then undergoes cyclization via dehydration to yield the final 1,3,4-thiadiazole-2-thiol (B7761032) product.[1][8]
Experimental Protocols & Methodologies
Protocol 1: Conventional One-Pot Synthesis via Reflux
This method is a well-established procedure for synthesizing 1,3,4-thiadiazole-2-thiols using standard laboratory equipment.
Materials:
-
Substituted acid hydrazide (10 mmol)
-
Potassium hydroxide (B78521) (KOH) (20 mmol)
-
Carbon disulfide (CS₂) (15 mmol)
-
Ethanol (B145695) (95%, 50 mL)
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, to accelerate reaction)[8]
-
Dilute Hydrochloric Acid (HCl)
-
Distilled water
Procedure:
-
A solution of the selected acid hydrazide (10 mmol) is prepared in ethanol (30 mL) in a round-bottom flask.
-
Carbon disulfide (15 mmol) is added to the solution, and the mixture is stirred.[8]
-
A solution of potassium hydroxide (20 mmol) in ethanol (20 mL) is added dropwise to the flask while stirring.
-
The reaction mixture is heated to reflux and maintained for a period ranging from 4 to 48 hours. The reaction progress should be monitored using Thin-Layer Chromatography (TLC).[4][8]
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid residue is dissolved in a minimum amount of water and filtered to remove any impurities.
-
The filtrate is cooled in an ice bath and acidified to a pH of 5-6 using dilute HCl, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed thoroughly with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Protocol 2: Microwave-Assisted One-Pot Synthesis (Green Method)
Microwave-assisted synthesis is an efficient green chemistry approach that significantly reduces reaction times and often improves yields compared to conventional methods.[9][10][11]
Materials:
-
Substituted acid hydrazide or thiosemicarbazide (B42300) (10 mmol)
-
Substituted benzoic acid (if using thiosemicarbazide) (10 mmol)
-
Phosphorus oxychloride (POCl₃) or another dehydrating agent[10][11]
-
Dimethylformamide (DMF) (10 mL)
-
Concentrated Sulfuric Acid (optional catalyst, a few drops)[11]
Procedure:
-
In a microwave-safe reaction vessel, combine the acid hydrazide (or thiosemicarbazide and benzoic acid) (10 mmol), a dehydrating agent like POCl₃ (15 mL), and a small amount of DMF (10 mL).[11]
-
The vessel is securely capped and placed in a laboratory microwave reactor.
-
The reaction mixture is subjected to microwave irradiation at a power of 200-400 W for 3-10 minutes, with temperature and pressure monitoring.[11]
-
After irradiation, the vessel is cooled to room temperature.
-
The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with cold water until neutral, and dried.
-
Purification is achieved by recrystallization from an appropriate solvent.
Protocol 3: Ultrasound-Assisted One-Pot Synthesis (Green Method)
Ultrasonication provides mechanical energy to the reaction, enhancing mass transfer and accelerating reaction rates under mild conditions, making it another effective green synthesis technique.[12][13][14]
Materials:
-
Substituted acid hydrazide (10 mmol)
-
Carbon disulfide (CS₂) (12 mmol)
-
Potassium Hydroxide (KOH) (10 mmol)
-
Ethanol or another suitable solvent
Procedure:
-
In an Erlenmeyer flask, dissolve the acid hydrazide (10 mmol) and potassium hydroxide (10 mmol) in the chosen solvent.
-
Add carbon disulfide (12 mmol) to the mixture.
-
Place the flask in an ultrasonic bath and irradiate at a frequency of 35-45 kHz at room temperature or with gentle heating (40-50°C).
-
Monitor the reaction by TLC until the starting materials are consumed (typically 1-3 hours).[14]
-
Upon completion, transfer the mixture to a beaker and acidify with dilute HCl to precipitate the product.
-
Collect the crude product by filtration, wash with distilled water, and dry.
-
Recrystallize the solid from a suitable solvent to obtain the pure 5-substituted-1,3,4-thiadiazole-2-thiol.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes representative quantitative data for the synthesis of various 5-substituted-1,3,4-thiadiazole-2-thiols, highlighting the efficiency of green chemistry methods.
| Substituent (R-Group) | Method | Reaction Time | Yield (%) | Reference |
| Phenyl | Conventional | 10-12 h | 75% | [2] |
| 4-Chlorophenyl | Conventional | 12 h | 80% | [2] |
| 4-Nitrophenyl | Conventional | 10 h | 79% | [2] |
| Various Aryl | Microwave | 3-5 min | 85-90% | [11] |
| Various Aryl | Ultrasound | 1.5-3 h | 75-80% | [11] |
| Phenyl | Microwave | 5 min | 90% | [15] |
| 2-Phenylethyl | Conventional | - | 64% | [16] |
| Phenoxymethyl | Conventional | - | 44% | [16] |
Visualizations
Experimental Workflow
Caption: General workflow for the one-pot synthesis of 1,3,4-thiadiazole-2-thiols.
Logical Relationship of Synthetic Methods
Caption: Relationship between the core reaction and different energy input methods.
References
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. bu.edu.eg [bu.edu.eg]
- 7. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. nanobioletters.com [nanobioletters.com]
- 12. researchgate.net [researchgate.net]
- 13. Ultrasound assisted synthesis of some new 1,3,4-thiadiazole and bi(1,3,4-thiadiazole) derivatives incorporating pyrazolone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of 5-methyl-1,3,4-thiadiazole-2-thiol derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including accelerated reaction times, increased yields, and improved purity of the final products. The 1,3,4-thiadiazole (B1197879) scaffold is a key pharmacophore in a wide array of therapeutic agents, exhibiting diverse biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Introduction
The 1,3,4-thiadiazole ring system is a vital heterocyclic motif in medicinal chemistry. Derivatives of this compound are of particular interest due to their broad spectrum of pharmacological activities.[1][2] Conventional synthetic methods often require prolonged reaction times, high temperatures, and the use of hazardous solvents, leading to lower yields and the formation of byproducts. Microwave-assisted synthesis has emerged as a powerful green chemistry technique that addresses these limitations by enabling rapid and efficient heating of the reaction mixture.[3][4] This leads to a significant reduction in reaction time, often from hours to minutes, and an improvement in product yields.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation offers several key advantages for the synthesis of this compound derivatives:
-
Rapid Reaction Rates: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating, which dramatically accelerates the rate of reaction.
-
Higher Yields: The efficient heating and shorter reaction times often result in higher yields of the desired product with fewer side reactions.
-
Improved Purity: Faster reactions at controlled temperatures can minimize the decomposition of reactants and products, leading to cleaner reaction profiles and simpler purification.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient compared to conventional heating methods.
-
Green Chemistry: The use of smaller amounts of solvents and reduced reaction times aligns with the principles of green chemistry.[4]
Data Presentation
The following table summarizes a comparison of reaction times and yields for the synthesis of 1,3,4-thiadiazole derivatives using microwave-assisted and conventional heating methods, based on literature data.
| Compound Type | Method | Reaction Time | Yield (%) | Reference |
| 2-Amino-5-aryl-1,3,4-thiadiazoles | Microwave-assisted | 3-5 min | 85-95% | [3] |
| 2-Amino-5-aryl-1,3,4-thiadiazoles | Conventional | 6-8 hours | 70-80% | [3] |
| 1,3,4-Thiadiazole Schiff bases | Microwave-assisted | 5-10 min | 80-90% | [4] |
| 1,3,4-Thiadiazole Schiff bases | Conventional | 4-6 hours | 65-75% | [4] |
| 2,5-Disubstituted-1,3,4-thiadiazoles | Microwave-assisted | 10-15 min | >80% | [3] |
| 2,5-Disubstituted-1,3,4-thiadiazoles | Conventional | 8-12 hours | 60-70% | [3] |
Experimental Protocols
This section provides a detailed protocol for the microwave-assisted synthesis of a representative this compound derivative.
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol describes the cyclization of acetic acid and thiocarbohydrazide (B147625) under microwave irradiation.
Materials:
-
Acetic acid
-
Thiocarbohydrazide
-
Phosphorus oxychloride (POCl₃)
-
Deionized water
-
Microwave reactor
-
Round bottom flask (10 mL microwave vessel)
-
Magnetic stirrer
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stirrer, add thiocarbohydrazide (1 mmol).
-
To this, add an excess of acetic acid (5 mL), which acts as both a reactant and a solvent.
-
Carefully add phosphorus oxychloride (0.5 mL) dropwise to the mixture as a dehydrating agent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 W for 5-10 minutes at a temperature of 100-120 °C.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Carefully pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to afford the pure compound.
-
Dry the purified product under vacuum.
-
Characterize the final product by melting point, IR, ¹H NMR, and ¹³C NMR spectroscopy.
Visualizations
Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the microwave-assisted synthesis and a representative signaling pathway where 1,3,4-thiadiazole derivatives may exert their biological effects.
Caption: General workflow for the microwave-assisted synthesis of this compound.
Caption: Potential mechanism of action of 1,3,4-thiadiazole derivatives as inhibitors of a receptor tyrosine kinase signaling pathway in cancer.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 5-methyl-1,3,4-thiadiazole-2-thiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 5-methyl-1,3,4-thiadiazole-2-thiol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to ensure a successful and efficient synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Question 1: Why is the yield of my reaction consistently low?
Answer: Low yields can result from several factors. Incomplete reactions are a common cause. Ensure that the reaction has been allowed to proceed for the recommended duration and at the optimal temperature, typically refluxing for several hours.[1] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the ideal reaction time. The choice and quality of reagents are also critical. For the cyclization step, strong dehydrating agents like sulfuric acid or polyphosphoric acid are often used.[2] Ensure these reagents are fresh and anhydrous. Sub-optimal catalyst performance or incorrect stoichiometry of reactants can also lead to reduced yields.
Question 2: My final product is impure, showing multiple spots on the TLC plate. How can I improve its purity?
Answer: Impurities can arise from unreacted starting materials, side products, or decomposition. A common side product is the corresponding 1,3,4-oxadiazole. This can be identified by mass spectrometry, as it will have a lower molecular weight than the target thiadiazole. To minimize the formation of the oxadiazole, Lawesson's reagent can be used as the thionating/cyclizing agent instead of phosphorus-based dehydrating agents.[3]
For purification, a thorough work-up is essential. After the reaction, the mixture should be cooled and neutralized, often by pouring it onto ice and then basifying with a solution like sodium hydroxide (B78521) to a pH of 8.[3] The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol (B145695). If recrystallization is insufficient, column chromatography on silica (B1680970) gel is an effective method for separating the desired product from impurities.
Question 3: The reaction does not seem to be proceeding to completion. What should I check?
Answer: If the reaction stalls, first verify the reaction temperature. Many cyclization reactions to form thiadiazoles require heating to reflux.[1] Next, re-evaluate the reagents. The thiosemicarbazide (B42300) and the acid source (e.g., acetic acid, acetyl chloride) should be of high purity. The dehydrating agent (e.g., concentrated sulfuric acid) is moisture-sensitive and its effectiveness can be compromised if it is old or has been improperly stored. Ensure all glassware is thoroughly dried before use to maintain anhydrous conditions. Finally, check the stoichiometry of your reactants. An incorrect molar ratio can lead to an incomplete reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and straightforward method involves the acylation of thiosemicarbazide with an acetylating agent (like acetyl chloride or acetic anhydride) followed by acid-catalyzed cyclization.[2] Another common approach is the reaction of thiosemicarbazide with acetic acid in the presence of a strong dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.[2]
Q2: What are the key safety precautions to take during this synthesis?
A2: This synthesis involves corrosive and toxic chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Carbon disulfide, which can be used in related syntheses, is highly flammable and toxic. Strong acids like sulfuric acid are corrosive and should be handled with extreme care.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using several analytical techniques. Melting point determination is a quick and easy way to assess purity; the literature value is a good reference. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR will confirm the chemical structure. Mass spectrometry will verify the molecular weight of the compound. Purity can be further assessed by TLC or High-Performance Liquid Chromatography (HPLC).
Q4: Can this synthesis be performed under microwave irradiation?
A4: Yes, microwave-assisted synthesis can be a more efficient alternative to conventional heating. Microwave irradiation can significantly reduce reaction times and in some cases, improve yields for the synthesis of 1,3,4-thiadiazole (B1197879) derivatives.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Conc. H₂SO₄ | Acetic Acid | 118 (reflux) | 4 | 85 |
| 2 | Polyphosphoric Acid | None | 100 | 2 | 90 |
| 3 | POCl₃ | Toluene | 110 (reflux) | 6 | 78 |
| 4 | Methanesulfonic Acid | Toluene | 110 (reflux) | 5 | 82 |
Note: The data presented in this table is illustrative and based on typical results for this type of reaction. Actual yields may vary depending on the specific experimental setup and reagent quality.
Experimental Protocols
Protocol 1: Synthesis of this compound from Thiosemicarbazide and Acetic Acid
Materials:
-
Thiosemicarbazide
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Ice
-
Sodium Hydroxide solution (10%)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add thiosemicarbazide (1 molar equivalent) and glacial acetic acid (10 volumes).
-
Stir the mixture at room temperature to obtain a suspension.
-
Carefully and slowly add concentrated sulfuric acid (2 molar equivalents) to the mixture while cooling the flask in an ice bath.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain this compound as a crystalline solid.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
Purification of 5-methyl-1,3,4-thiadiazole-2-thiol using column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-methyl-1,3,4-thiadiazole-2-thiol using column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my purification of this compound by silica (B1680970) gel chromatography resulting in significant peak tailing?
Peak tailing during silica gel chromatography of polar heterocyclic compounds like this compound is a common issue. It is often caused by strong interactions between the basic nitrogen atoms in the thiadiazole ring and the acidic silanol (B1196071) groups on the surface of the silica gel.[1] This can lead to poor separation and reduced purity of the final product.
Q2: My compound is streaking on the TLC plate and not moving from the baseline, even with ethyl acetate (B1210297) as the eluent. What does this indicate?
This observation suggests that the solvent system is not polar enough to overcome the strong adsorption of your compound to the silica stationary phase.[1] this compound is a polar molecule, and a more polar eluent is required for it to move up the TLC plate and elute from a column.
Q3: I am observing very low recovery of my compound from the column. What could be the reason?
Low recovery can be attributed to irreversible adsorption of the compound onto the silica gel.[1] The strong interactions mentioned in Q1 can sometimes be so significant that the compound does not elute from the column with the chosen solvent system. Additionally, the thiol group is susceptible to oxidation, which can lead to the formation of disulfides and other by-products that may not be easily recovered.[2]
Q4: How can I prevent the oxidation of the thiol group during purification?
While not always necessary, if you suspect oxidation is an issue, you can take measures to minimize air exposure. This can include using degassed solvents and maintaining a positive pressure of an inert gas (e.g., nitrogen or argon) over the column. Some literature suggests that using acidic alumina (B75360) instead of silica gel might help prevent the oxidation of thiols due to the lower pH environment.[3]
Q5: My crude product is not very soluble in the initial, less polar mobile phase. How should I load it onto the column?
If your crude product has low solubility in the starting eluent, it is advisable to use a dry loading technique. Dissolving the sample in a strong solvent and directly loading it onto the column will result in poor separation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing/Streaking | Strong interaction with acidic silica gel.[1] | Add a basic modifier like 1-3% triethylamine (B128534) (TEA) to your eluent system to neutralize the acidic silanol groups.[1] |
| Compound Stuck at Baseline | Insufficiently polar mobile phase.[1] | Increase the polarity of your mobile phase. A gradient elution starting with a less polar solvent and gradually increasing to a more polar one is often effective. For example, a gradient of dichloromethane (B109758) (DCM) with increasing percentages of acetone (B3395972) or methanol (B129727) can be used.[4] |
| Low Compound Recovery | Irreversible adsorption on silica.[1] | In addition to adding a basic modifier to the eluent, consider switching to a different stationary phase like alumina or reverse-phase silica if the issue persists. |
| Co-elution of Impurities | Similar polarity of the desired compound and impurities. | Optimize the solvent system. Small changes in the solvent composition can significantly affect selectivity. Consider using a ternary solvent system. |
| Product Degradation on Column | Sensitivity of the compound to the acidic nature of silica gel. | Neutralize the silica gel by preparing a slurry with a small amount of a basic modifier (e.g., triethylamine) in the initial eluent before packing the column. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
1. Materials:
- Crude this compound
- Silica gel (60 Å, 230-400 mesh)
- Dichloromethane (DCM), HPLC grade
- Acetone, HPLC grade
- Triethylamine (TEA), optional
- Thin Layer Chromatography (TLC) plates (silica gel coated)
- Glass chromatography column
- Collection tubes
2. Preparation of the Mobile Phase:
- Prepare a series of eluents with increasing polarity. A common starting point is a gradient of acetone in DCM. For example, you can prepare mixtures ranging from 100% DCM to 5% acetone in DCM.[4]
- If peak tailing is observed on the TLC, add 1% TEA to each of your prepared solvents.
3. Thin Layer Chromatography (TLC) Analysis:
- Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM/methanol).
- Spot the dissolved sample onto a TLC plate.
- Develop the TLC plate using different solvent systems to determine the optimal eluent for separation. The ideal solvent system should give a retention factor (Rf) of approximately 0.3-0.4 for the desired compound.
4. Column Packing:
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Pour the slurry into the column and allow it to pack uniformly. Ensure there are no air bubbles or cracks in the stationary phase.
- Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
5. Sample Loading (Dry Loading Recommended):
- Dissolve your crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., DCM/methanol).
- Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder.
- Carefully add this powder to the top of the packed column.
6. Elution and Fraction Collection:
- Begin eluting the column with the least polar solvent system identified from your TLC analysis.
- Collect fractions in separate tubes.
- Monitor the elution of your compound by performing TLC on the collected fractions.
- Gradually increase the polarity of the mobile phase to elute compounds with stronger interactions with the stationary phase. A typical gradient could be from 100% DCM to 5% acetone in DCM.[4]
7. Product Isolation:
- Combine the fractions containing the pure product (as determined by TLC).
- Remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table summarizes typical chromatographic parameters for derivatives of this compound. Note that these values are illustrative and may vary depending on the specific experimental conditions.
| Compound | Mobile Phase (v/v) | Retention Factor (Rf) | Reference |
| Bromide Derivative 3a | 1% Acetone in DCM | 0.46 | [4] |
| Chloride Derivative 2b | 1% Acetone in DCM | 0.46 | [4] |
| Bis-thiadiazole 7 | 5% Acetone in DCM | 0.43 | [4] |
| Bis-thiadiazole 6 | 5% Acetone in DCM | 0.51 | [4] |
| Bis-thiadiazole 8 | 5% Acetone in DCM | 0.14 | [4] |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 5-methyl-1,3,4-thiadiazole-2-thiol.
Troubleshooting Guide: Overcoming Low Yield
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes related to the starting materials?
Answer:
Low yields can often be traced back to the quality and handling of your starting materials. Here are a few key areas to investigate:
-
Purity of Reactants: Ensure the purity of your starting materials, particularly the acylhydrazide (e.g., acethydrazide) or thiosemicarbazide (B42300) derivative and carbon disulfide. Impurities can lead to unwanted side reactions, consuming your reactants and complicating purification.
-
Moisture Content: The presence of excess moisture can interfere with the reaction, especially during the formation of the intermediate dithiocarbazate salt. Ensure all reactants and solvents are appropriately dried.
-
Degradation of Starting Materials: Thiosemicarbazides and their derivatives can be unstable over time. It is advisable to use freshly prepared or properly stored starting materials.
Question 2: I'm observing the formation of multiple products in my reaction mixture, leading to a low yield of the desired this compound. What could be the reason?
Answer:
The formation of side products is a common cause of low yields. Consider the following possibilities:
-
Isomeric Products: Depending on the reaction conditions and the order of reagent addition, the formation of isomeric thiadiazole derivatives can occur. For instance, in reactions involving substituted thiosemicarbazides, regioselectivity of the cyclization can be an issue. Careful control of the reaction temperature and the choice of cyclizing agent (e.g., phosphorus oxychloride, sulfuric acid) can help to favor the desired isomer.
-
Incomplete Cyclization: The intermediate dithiocarbazate or a similar open-chain precursor may not have fully cyclized. This can be due to insufficient reaction time, inadequate temperature, or a weak cyclizing agent. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Decomposition: At elevated temperatures, the desired product or intermediates can decompose. It is crucial to follow the recommended temperature profile for the specific synthetic route you are using.
Question 3: The cyclization step of my synthesis appears to be inefficient. How can I optimize this critical step to improve the yield?
Answer:
The cyclization is a crucial step in the formation of the thiadiazole ring. To optimize it:
-
Choice of Cyclizing Agent: Strong dehydrating agents are often required for efficient cyclization. Common choices include concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. The choice of agent can significantly impact the yield and should be selected based on the specific substrate.
-
Reaction Temperature: The temperature for the cyclization step is critical. Some methods require cooling to control the exothermic reaction, while others necessitate heating to drive the reaction to completion. Refer to established protocols for the optimal temperature range. A patent suggests that for the hydrazine (B178648) reaction, increasing the temperature to 104-110 °C can improve the conversion rate.[1]
-
Solvent: The choice of solvent can influence the solubility of intermediates and the reaction rate. While some protocols use ethanol (B145695), others have found that avoiding it can lead to better results.[1]
Question 4: I seem to be losing a significant amount of my product during the purification process. What are some best practices for purifying this compound?
Answer:
Product loss during purification is a frequent challenge. Here are some tips to minimize it:
-
Precipitation and Filtration: The product is often isolated by precipitation through acidification of the reaction mixture. Ensure the pH is adjusted carefully to the point of maximum precipitation. Thorough washing of the precipitate with cold water can help remove impurities without significant product loss.
-
Recrystallization: If recrystallization is necessary, choose an appropriate solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. Avoid using an excessive volume of solvent, as this can lead to a lower recovery of the product.
-
Chromatography: For challenging purifications, column chromatography may be necessary. However, this can also lead to yield loss. Careful selection of the stationary and mobile phases is crucial for efficient separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
The reaction of acethydrazide (B32501) with carbon disulfide in the presence of a base like potassium hydroxide (B78521), followed by cyclization.
-
The cyclization of 1-acetylthiosemicarbazide using a dehydrating agent.
-
The reaction of dithiocarbazates with a suitable methylating agent followed by cyclization.[2]
Q2: What is a typical yield for the synthesis of this compound?
A2: Reported yields can vary significantly depending on the synthetic method and scale. Some optimized lab-scale procedures report yields in the range of 70-85%. For instance, a patented method involving the reaction of ethyl acetate (B1210297) and hydrazine hydrate (B1144303) followed by addition and cyclization reports a yield of up to 84.2%.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: Standard analytical techniques can be used for characterization:
-
Melting Point: The reported melting point is around 186-188 °C.
-
Spectroscopy: 1H NMR, 13C NMR, and FT-IR spectroscopy can confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
Chromatography: HPLC or TLC can be used to assess purity.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are essential:
-
Carbon Disulfide: This reagent is highly flammable and toxic. It should be handled in a well-ventilated fume hood, and sources of ignition must be avoided.
-
Strong Acids and Bases: Reagents like concentrated sulfuric acid and potassium hydroxide are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Hydrazine Hydrate: This compound is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound and Related Derivatives
| Starting Material(s) | Reagents | Solvent | Reaction Conditions | Reported Yield | Reference |
| Ethyl acetate, Hydrazine hydrate | 1. Heat (104-110°C) 2. Carbon disulfide, Liquid ammonia (B1221849) in methanol (B129727) 3. Cyclization | Methanol (for addition step) | Stepwise heating and cooling | High | [1] |
| Acethydrazide, Carbon disulfide | Potassium hydroxide | Ethanol | Reflux | Moderate | Generic Method |
| Thiosemicarbazide | Carbon disulfide, Anhydrous sodium carbonate | Absolute ethanol | Reflux | Not specified for methyl derivative | [2] |
| 1-Acetylthiosemicarbazide | Concentrated H2SO4 | - | Cooled, then room temp. | Good | Generic Method |
Experimental Protocols
Method 1: Synthesis from Acethydrazide and Carbon Disulfide
-
Preparation of Potassium Dithiocarbazate: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve potassium hydroxide (1 equivalent) in absolute ethanol. Cool the solution in an ice bath. To this, add acethydrazide (1 equivalent) portion-wise with stirring. After the addition is complete, add carbon disulfide (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.
-
Reaction: After the addition of carbon disulfide, allow the reaction mixture to stir at room temperature for 2-4 hours. The potassium salt of the dithiocarbazate will precipitate.
-
Cyclization: Filter the precipitated salt and wash it with cold ethanol. The salt can be cyclized by heating in an aqueous solution or by treatment with a strong acid like concentrated sulfuric acid at low temperatures.
-
Isolation: After cyclization, the reaction mixture is cooled and poured into ice water. The pH is then adjusted with a suitable acid (e.g., HCl) to precipitate the product. The crude this compound is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.
Mandatory Visualizations
References
Identifying and minimizing byproducts in thiadiazole synthesis
Welcome to the Thiadiazole Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of thiadiazole derivatives, with a focus on identifying and minimizing byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric byproducts I might encounter during the synthesis of 1,3,4-thiadiazoles?
A1: The two most prevalent isomeric byproducts in 1,3,4-thiadiazole (B1197879) synthesis are 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) derivatives. The formation of these byproducts is highly dependent on the chosen synthetic route and reaction conditions.
Q2: I am synthesizing a 2-amino-1,3,4-thiadiazole (B1665364) from a thiosemicarbazide (B42300) precursor and I am observing a significant amount of a byproduct. What is the likely culprit?
A2: In the cyclization of thiosemicarbazide derivatives, the formation of a 1,2,4-triazole isomer is a common issue. This side reaction is particularly favored under alkaline conditions. To promote the formation of the desired 1,3,4-thiadiazole, it is crucial to maintain acidic reaction conditions.[1][2]
Q3: During the synthesis of a 2,5-disubstituted-1,3,4-thiadiazole from an N,N'-diacylhydrazine, my mass spectrometry analysis shows a peak with a mass corresponding to the oxygen analog of my target molecule. What is this byproduct?
A3: This byproduct is likely the corresponding 1,3,4-oxadiazole derivative. This occurs due to a competitive cyclization pathway where the oxygen of the diacylhydrazine acts as the nucleophile instead of the sulfur atom introduced by the thionating agent. The choice of thionating agent and reaction conditions are critical in maximizing the yield of the desired thiadiazole.
Q4: What analytical techniques are best suited for identifying and quantifying byproducts in my thiadiazole synthesis?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.
-
Thin Layer Chromatography (TLC): An excellent initial technique to monitor the progress of the reaction and detect the presence of multiple components in the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the desired product and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for separating components and identifying them based on their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR & ¹³C NMR): Essential for the structural elucidation of the final product and any isolated byproducts.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups and confirming the formation of the thiadiazole ring.
Troubleshooting Guides
Guide 1: Low Yield and/or Presence of 1,2,4-Triazole Byproduct in 2-Amino-1,3,4-Thiadiazole Synthesis
This guide addresses the common challenge of 1,2,4-triazole byproduct formation during the cyclization of thiosemicarbazide derivatives.
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired 2-amino-1,3,4-thiadiazole with a significant amount of a byproduct of the same mass. | Incorrect pH of the reaction medium. Alkaline or neutral conditions favor the cyclization to the 1,2,4-triazole isomer. | Maintain acidic conditions. The use of strong acids like concentrated sulfuric acid or phosphorus oxychloride as cyclizing agents strongly favors the formation of the 1,3,4-thiadiazole ring.[1] |
| Multiple spots on TLC, with one corresponding to the starting material. | Incomplete reaction. The cyclization reaction has not gone to completion. | Optimize reaction parameters. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting material is consumed. |
| Difficulty in separating the product from the byproduct. | Similar polarities of the thiadiazole and triazole isomers. | Employ column chromatography. If the formation of the triazole byproduct is unavoidable, careful purification using silica (B1680970) gel column chromatography with an appropriate eluent system can be used to separate the isomers. |
Table 1: Influence of Reaction pH on the Cyclization of Thiosemicarbazide Derivatives
| Reaction Condition | Major Product | Minor Product |
| Acidic (e.g., conc. H₂SO₄, POCl₃) | 2-Amino-1,3,4-thiadiazole | 1,2,4-Triazole derivative |
| Alkaline (e.g., NaOH, KOH) | 1,2,4-Triazole derivative | 2-Amino-1,3,4-thiadiazole |
Experimental Protocol: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole under Acidic Conditions
Materials:
-
Substituted aromatic carboxylic acid (1 eq)
-
Thiosemicarbazide (1 eq)
-
Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄) (as both reagent and solvent or catalyst)
-
Ice-cold water
-
Aqueous sodium bicarbonate or ammonium (B1175870) hydroxide (B78521) solution for neutralization
Procedure:
-
In a round-bottom flask, carefully add the aromatic carboxylic acid to an excess of phosphorus oxychloride or concentrated sulfuric acid at 0 °C.
-
To this mixture, add thiosemicarbazide portion-wise while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, and then heat as required (e.g., reflux), monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.
Diagram 1: Reaction Pathway for Thiosemicarbazide Cyclization
Caption: Influence of pH on thiadiazole vs. triazole formation.
Guide 2: Minimizing 1,3,4-Oxadiazole Byproduct in 2,5-Disubstituted-1,3,4-Thiadiazole Synthesis
This guide focuses on strategies to enhance the selectivity for the desired thiadiazole product over the oxadiazole byproduct when starting from N,N'-diacylhydrazines or related precursors.
| Symptom | Possible Cause | Suggested Solution |
| A significant peak corresponding to the oxadiazole byproduct is observed in MS and NMR analyses. | Inefficient Thionating Agent. The thionating agent is not effectively converting the carbonyl group to a thiocarbonyl, leading to competitive cyclization via the oxygen atom. | Use a more potent thionating agent. Lawesson's reagent is generally more effective than phosphorus pentasulfide (P₄S₁₀) for this transformation, leading to significantly higher yields of the thiadiazole.[3] |
| Low overall yield despite using a potent thionating agent. | Suboptimal reaction conditions. Temperature, solvent, and reaction time can influence the efficiency of the thionation and subsequent cyclization. | Optimize reaction parameters. Conduct the reaction in a high-boiling aprotic solvent like toluene (B28343) or xylene. Ensure a sufficient reaction time for complete conversion. |
| The reaction is sluggish or stalls. | Decomposition of the thionating agent. Some thionating agents can be sensitive to moisture or prolonged heating. | Use fresh and dry reagents and solvents. Ensure that the Lawesson's reagent is of high quality and the reaction is carried out under anhydrous conditions. |
Table 2: Comparison of Thionating Agents in the Synthesis of 2,5-Diphenyl-1,3,4-thiadiazole
| Thionating Agent | Yield of 2,5-Diphenyl-1,3,4-thiadiazole | Reference |
| Lawesson's Reagent | 96% | [3] |
| Phosphorus Pentasulfide (P₄S₁₀) | 13% | [3] |
| Conditions: Reaction of N,N'-dibenzoylhydrazine in the presence of the thionating agent and DMAP in refluxing toluene. |
Experimental Protocol: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles using Lawesson's Reagent
Materials:
-
Aryl hydrazide (1 eq)
-
Aryl aldehyde (1 eq)
-
Lawesson's reagent (0.8 eq)
-
4-Dimethylaminopyridine (DMAP) (1.2 eq)
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve the aryl hydrazide and aryl aldehyde in ethanol and reflux for 2 hours to form the N-aroylhydrazone intermediate.
-
Remove the ethanol under reduced pressure.
-
To the crude N-aroylhydrazone, add toluene, Lawesson's reagent, and DMAP.
-
Reflux the mixture for 10-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and purify by column chromatography on silica gel to obtain the 2,5-disubstituted-1,3,4-thiadiazole.[3]
Diagram 2: Experimental Workflow for Minimizing Oxadiazole Byproduct
Caption: Workflow for selective thiadiazole synthesis.
References
Improving the solubility of 5-methyl-1,3,4-thiadiazole-2-thiol in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving 5-methyl-1,3,4-thiadiazole-2-thiol in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterocyclic organic compound containing a thiadiazole ring.[1] It appears as a white to light yellow crystalline powder.[2][3][4] This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][4][5] It is notably used in the development of nitrification inhibitors, fungicides, and as a building block for synthesizing active pharmaceutical ingredients like Cefazolin.[2][4][5]
Q2: My this compound is not dissolving well in my chosen organic solvent. What are the initial steps to improve solubility?
A2: The solubility of thiadiazole derivatives can be influenced by factors like polarity, temperature, and the presence of functional groups.[6][7] For initial troubleshooting, consider the following:
-
Use a Co-solvent: Creating a high-concentration stock solution in a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) is a common first step.[8][9] This stock can then be diluted into your primary solvent or aqueous buffer.[8][9]
-
Gentle Heating: Warming the solution in a water bath (e.g., to 37°C) can aid dissolution, as solubility often increases with temperature.[6][8]
-
Sonication: Using an ultrasonic bath can help break down solute aggregates and facilitate faster dissolution.
Q3: Which organic solvents are generally recommended for dissolving this compound?
It is crucial to test solubility in small quantities to determine the optimal solvent for your specific application.
Q4: Can pH be adjusted to improve the solubility of this compound?
A4: Yes, the solubility of many thiadiazole derivatives can be pH-dependent.[10] The thiol group (-SH) on the molecule is weakly acidic. Adjusting the pH of the solution with a suitable base (e.g., 5% sodium hydroxide) can deprotonate the thiol group, forming a more soluble salt.[11][12] Always verify that a pH change will not negatively impact your downstream experimental conditions.
Troubleshooting Guide
Issue 1: The compound precipitates out of solution after dilution.
| Possible Cause | Recommended Solution |
| Low Solubility in Final Solvent: The concentration of the compound exceeds its solubility limit in the final solvent mixture after dilution from a stock solution. | Reduce Final Concentration: Lower the final concentration of the compound in your assay or experiment. |
| Use Co-solvents: Prepare the stock solution in a mixture of solvents, such as DMSO and ethanol, which can improve solubility upon dilution.[10] | |
| Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This allows for a more gradual change in the solvent environment.[10] | |
| Temperature Shock: Diluting a warm, concentrated stock solution into a room temperature or cold solvent can cause the compound to precipitate. | Equilibrate Temperatures: Ensure both the stock solution and the diluent are at the same temperature before mixing. |
Issue 2: Inconsistent experimental results are observed, possibly due to solubility issues.
| Possible Cause | Recommended Solution |
| pH Variation: Small, unintended variations in the pH of buffers between experiments can significantly alter the amount of dissolved compound.[10] | Verify pH: Always prepare buffers carefully and verify the final pH with a calibrated meter before use.[10] |
| Incomplete Dissolution: The compound may not be fully dissolved in the stock solution, leading to inaccurate concentrations. | Visual Inspection: Ensure the stock solution is completely clear with no visible particulates before making dilutions. If necessary, filter the stock solution through a 0.22 µm syringe filter.[8] |
| Compound Degradation: The compound may be degrading in the solvent over time. | Fresh Preparations: Prepare solutions fresh before each experiment. Store stock solutions appropriately, often at low temperatures (e.g., 0 - 8 °C) and protected from light, as recommended by the supplier.[5] |
Experimental Protocols
Protocol 1: General Method for Solubility Determination
This protocol outlines a standard "shake-flask" method to determine the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
0.22 µm syringe filters
-
Analytical method for quantification (e.g., HPLC, UV-Vis Spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. An excess is ensured when solid particles of the compound remain visible.
-
Seal the vials tightly and place them on a shaker or rotator.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution is saturated.[8]
-
After equilibration, centrifuge the vials to pellet the undissolved solid.[8]
-
Carefully collect the supernatant (the clear liquid on top) and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.[8]
-
Dilute the filtered supernatant to an appropriate concentration and determine the concentration of the dissolved compound using a calibrated analytical method like HPLC or UV-Vis spectrophotometry.[8]
Solubility Data Summary
While comprehensive public data is limited, the following table summarizes qualitative solubility information gathered from various sources. Researchers should always determine solubility empirically for their specific experimental conditions.
| Solvent | Reported Solubility | Citation |
| Chloroform | Soluble (10 mg/mL, clear to slightly hazy) | [4] |
| Water | 2 g/100 mL | [4] |
| 5% Sodium Hydroxide | Expected to be soluble due to salt formation | [11][12] |
| 5% Hydrochloric Acid | Expected to be insoluble | [11][12] |
Visual Guides
Experimental Workflow for Solubilization
This diagram outlines the standard procedure for preparing a solution of this compound for experimental use.
Troubleshooting Logic for Poor Solubility
This flowchart provides a logical path to diagnose and solve common solubility issues encountered during experiments.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Mercapto-5-methyl-1,3,4-thiadiazole | 29490-19-5 [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 2-Mercapto-5-methyl-1,3,4-thiadiazole CAS#: 29490-19-5 [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. www1.udel.edu [www1.udel.edu]
Stability issues of 5-methyl-1,3,4-thiadiazole-2-thiol in acidic or basic media
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-methyl-1,3,4-thiadiazole-2-thiol (MTT) in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (MTT) at neutral pH?
A1: this compound is relatively stable in neutral aqueous solutions and aprotic organic solvents at room temperature when protected from light and oxidizing agents. However, prolonged storage in solution is not recommended, and fresh solutions should be prepared for optimal results in sensitive applications.
Q2: How does pH affect the stability of MTT?
A2: MTT is susceptible to degradation in both acidic and basic media. The thiadiazole ring can undergo hydrolysis, and the thiol group is susceptible to oxidation, with the rates of these degradation pathways being significantly influenced by pH.
Q3: What are the primary degradation products of MTT in acidic and basic conditions?
A3: In acidic media, hydrolysis of the thiadiazole ring can occur, potentially leading to the formation of hydrazine (B178648) derivatives and carbon disulfide. Under basic conditions, the thiol group is deprotonated to a thiolate, which is highly susceptible to oxidation, forming the corresponding disulfide dimer. Ring opening can also occur under strong basic conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected color change of MTT solution (yellowing/browning) | Oxidation of the thiol group to form a disulfide dimer or other colored degradation products. This is accelerated by basic pH, presence of oxygen, and exposure to light. | Prepare fresh solutions before use. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) and protect from light. Use deoxygenated solvents for solution preparation. |
| Loss of biological activity or reaction yield | Degradation of MTT due to incompatible pH of the reaction medium. | Buffer the reaction medium to a pH where MTT is most stable (typically near neutral). If the reaction requires acidic or basic conditions, consider adding MTT at the last possible moment or using a more stable derivative if available. |
| Precipitate formation in the reaction mixture | The disulfide dimer of MTT is less soluble than the parent compound and may precipitate out of solution upon oxidation. | If oxidation is suspected, try adding a reducing agent like dithiothreitol (B142953) (DTT) to see if the precipitate redissolves. To prevent this, follow the recommendations for preventing oxidation. |
| Inconsistent results between experimental runs | Variability in the pH of the media or exposure to air and light. | Strictly control the pH of all solutions containing MTT. Standardize the handling procedures to minimize exposure to air and light across all experiments. |
Experimental Protocols
Protocol 1: Assessing the Stability of MTT in Acidic and Basic Media via UV-Vis Spectroscopy
This protocol outlines a method to monitor the degradation of MTT over time at different pH values by observing changes in its UV-Vis absorption spectrum.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from acidic (e.g., pH 2, 4) to basic (e.g., pH 8, 10, 12). A universal buffer system or individual buffers (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, and borate (B1201080) for basic) can be used.
-
Preparation of MTT Stock Solution: Prepare a concentrated stock solution of MTT in a suitable organic solvent (e.g., DMSO or ethanol) where it is stable.
-
Initiation of Degradation Study:
-
For each pH value, dilute the MTT stock solution into the respective buffer to a final concentration suitable for UV-Vis analysis (e.g., 10-50 µM).
-
Immediately after mixing, record the initial UV-Vis spectrum (200-400 nm) at time t=0. The characteristic absorbance maximum for MTT should be identified.
-
-
Time-Course Monitoring:
-
Maintain the solutions at a constant temperature (e.g., 25 °C or 37 °C).
-
At regular intervals (e.g., every 30 minutes for the first few hours, then hourly), record the UV-Vis spectrum of each solution.
-
-
Data Analysis:
-
Plot the absorbance at the characteristic maximum wavelength of MTT as a function of time for each pH.
-
A decrease in absorbance over time indicates degradation. The rate of degradation can be quantified by fitting the data to an appropriate kinetic model.
-
The appearance of new peaks can indicate the formation of degradation products.
-
Visualizations
Caption: Workflow for assessing MTT stability via UV-Vis spectroscopy.
Caption: Simplified degradation pathways of MTT in acidic and basic media.
Troubleshooting unexpected NMR shifts in 5-methyl-1,3,4-thiadiazole-2-thiol derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve unexpected NMR shifts in their experiments with 5-methyl-1,3,4-thiadiazole-2-thiol derivatives.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you might encounter.
Category 1: Solvent-Induced Shift Variations
Question: My observed ¹H or ¹³C NMR shifts for a this compound derivative do not match the literature values. I am using a different solvent. Could this be the cause?
Answer: Yes, the choice of solvent can significantly impact the chemical shifts of this compound derivatives.[1][2][3][4] Heterocyclic compounds, especially those containing nitrogen and sulfur, are sensitive to their chemical environment.[5]
Key factors to consider:
-
Solvent Polarity: An increase in solvent polarity can favor the delocalization of lone pair electrons from the sulfur atoms into the conjugated ring system.[3][4] This can lead to an increase in electronic charge at the nitrogen atoms, causing them to become more shielded.[1][3][4]
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the nitrogen atoms and the thiol group. This interaction can significantly alter the electron density around the nuclei, leading to substantial shifts in the NMR spectrum.[2][3][4] Protons involved in hydrogen bonding are typically deshielded, resulting in a higher chemical shift (downfield).
-
Anisotropic Effects: Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts due to their ring currents. Protons located above or below the plane of the aromatic solvent ring will be shielded (shifted upfield), while those on the edge will be deshielded (shifted downfield).
Troubleshooting Steps:
-
Verify Literature Conditions: Always compare your experimental conditions, particularly the solvent used, with the literature you are referencing.
-
Use the Same Solvent: To confirm a structure by comparing it to a reference spectrum, it is crucial to use the same solvent.[6]
-
Analyze Solvent-Solute Interactions: Consider the potential for specific interactions like hydrogen bonding between your derivative and the solvent molecules.
Category 2: Concentration-Dependent Shifts
Question: I am observing broad signals and/or slight shifts in my NMR spectrum compared to previous experiments with the same compound. Could the sample concentration be the issue?
Answer: Yes, concentration can affect NMR spectra, especially for compounds capable of intermolecular interactions like hydrogen bonding or aggregation.
Key factors to consider:
-
Intermolecular Hydrogen Bonding: At higher concentrations, derivatives of this compound can form intermolecular hydrogen bonds, particularly involving the thiol (-SH) or any N-H protons. This can lead to deshielding and signal broadening.
-
Aggregation: Solute molecules may aggregate at high concentrations, altering the magnetic environment of the nuclei and causing chemical shift changes.[7]
-
Viscosity: Highly concentrated samples can be more viscous, leading to broader spectral lines due to slower molecular tumbling.
Troubleshooting Steps:
-
Prepare a Dilute Sample: If you suspect concentration effects, prepare a more dilute sample and re-acquire the spectrum. For ¹H NMR of small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical.[8]
-
Maintain Consistency: For comparative studies, ensure that you prepare all samples at approximately the same concentration.[7]
Category 3: Temperature-Related Spectral Changes
Question: The chemical shifts and even the number of peaks in my spectrum change when I run the NMR at a different temperature. Why is this happening?
Answer: Temperature can have a significant effect on the NMR spectra of this compound derivatives due to dynamic processes like tautomerism and conformational changes.
Key factors to consider:
-
Tautomerism: this compound can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these tautomers is often temperature-dependent.[9][10] If the rate of exchange between tautomers is on the NMR timescale, you may observe broad peaks or an average of the signals. At different temperatures, the equilibrium can shift, or the rate of exchange can change, leading to different spectra.[10]
-
Conformational Isomers (Rotamers): If your derivative has flexible side chains, different conformers may exist in equilibrium.[11][12] The ratio of these conformers can be temperature-dependent.[10] Variable-temperature NMR is a powerful tool for studying these equilibria.[13][14]
Troubleshooting Steps:
-
Perform Variable-Temperature (VT) NMR: Acquiring spectra at different temperatures can help identify dynamic processes. If you see peaks coalescing or sharpening, it is a strong indication of a dynamic equilibrium.[14]
-
Analyze Tautomeric Forms: Consider the possible tautomers of your compound and predict their expected chemical shifts to see if they match your observations.
Category 4: pH and Protonation State
Question: My compound is dissolved in D₂O and the shifts are very different from what I expected. Could pH be the cause?
Answer: Absolutely. The protonation state of your molecule, which is determined by the pD (the equivalent of pH in D₂O), will drastically affect the NMR spectrum.
Key factors to consider:
-
Acidic/Basic Sites: this compound derivatives have several potentially ionizable sites, including the thiol group and the nitrogen atoms of the thiadiazole ring.
-
Protonation/Deprotonation: Protonation of the nitrogen atoms will lead to significant deshielding (downfield shifts) of nearby protons. Deprotonation of the thiol group to a thiolate will also cause substantial changes in the chemical shifts of adjacent nuclei.[15][16]
Troubleshooting Steps:
-
Control the pD: If working in D₂O or other protic solvents, it is essential to buffer the solution to a known pD to ensure a consistent protonation state.
-
Acid/Base Titration: You can perform an NMR titration by adding small amounts of acid (e.g., DCl) or base (e.g., NaOD) to your sample to monitor the chemical shift changes and determine the pKa values of the ionizable groups.
Expected NMR Data for this compound Derivatives
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for the parent compound and some simple derivatives. Note that shifts are highly dependent on the solvent and the specific derivative.
| Compound/Derivative | Proton (¹H) Shifts (ppm) | Carbon (¹³C) Shifts (ppm) | Solvent | Reference |
| This compound | CH₃: ~2.7 | CH₃: ~15.7, C2: ~163.6, C5: ~165.9 | Varies | [17][18] |
| 2-(chloromethylthio)-5-methyl-1,3,4-thiadiazole | CH₃: 2.79, CH₂: 5.25 | CH₃: 15.8, CH₂: 47.3, C2: 161.3, C5: 166.9 | Not Specified | [17] |
| 2-(2-bromoethylthio)-5-methyl-1,3,4-thiadiazole | CH₃: 2.74, CH₂-S: 3.72, CH₂-Br: 3.74 | CH₃: 15.7, CH₂-Br: 29.7, CH₂-S: 35.2, C2: 163.7, C5: 165.5 | Not Specified | [17] |
| Bis(5-methyl-1,3,4-thiadiazol-2-yl)methane | CH₃: 2.76, CH₂: 5.20 | CH₃: 15.8, CH₂: 36.9, C2: 163.6, C5: 165.9 | Not Specified | [17] |
Note: This table is illustrative. Always consult the primary literature for the specific derivative and conditions you are studying.
Experimental Protocols
Protocol 1: NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[19]
-
Select an Appropriate Solvent: Choose a deuterated solvent in which your compound is fully soluble.[8] Common choices include CDCl₃, DMSO-d₆, and CD₃OD. Be aware of the solvent's potential to interact with your compound.[6]
-
Determine Sample Amount:
-
Dissolution and Filtration:
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[8]
-
It is crucial to filter the solution to remove any suspended solid particles, which can degrade spectral quality.[20] Use a Pasteur pipette with a small plug of cotton or glass wool to filter the solution directly into a clean, dry 5 mm NMR tube.[19][20]
-
-
Final Volume Adjustment: Ensure the final volume in the NMR tube is between 0.6 mL and 0.7 mL (a height of about 4-5 cm).[20]
-
Capping and Labeling: Cap the NMR tube securely. Label the cap, not the tube itself, with a permanent marker.[20]
-
Mixing: Gently invert the tube several times to ensure the solution is homogeneous.
Protocol 2: Standard NMR Data Acquisition (¹H NMR)
-
Instrument Setup: Insert the sample into the spectrometer.
-
Locking and Shimming: The instrument will lock onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity. Poor shimming results in broad and distorted peaks.[6]
-
Tuning and Matching: Tune and match the probe to the correct frequency for the nucleus being observed (¹H).
-
Acquisition Parameters:
-
Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans (NS): For a typical ¹H spectrum with sufficient sample, 8 to 16 scans are usually adequate.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative ¹H NMR.
-
Spectral Width (SW): Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
-
Data Acquisition: Start the acquisition.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
-
Integrate the peaks to determine the relative ratios of protons.
-
Visualizations
The following diagrams illustrate key concepts in troubleshooting NMR shifts.
Caption: A workflow for troubleshooting unexpected NMR shifts.
Caption: Key factors influencing NMR chemical shifts.
References
- 1. Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. thieme-connect.de [thieme-connect.de]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Conformational Equilibria of a Thiadiazole Derivative in Solvents of Different Polarities: an NMR Study | CoLab [colab.ws]
- 12. researchgate.net [researchgate.net]
- 13. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Close correlation between thiolate basicity and certain NMR parameters in cysteine and cystine microspecies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19 F NMR - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04871G [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. 2-Mercapto-5-methyl-1,3,4-thiadiazole(29490-19-5) 1H NMR spectrum [chemicalbook.com]
- 19. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 20. ucl.ac.uk [ucl.ac.uk]
Preventing the formation of bis-thiadiazole byproducts during functionalization
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the formation of bis-thiadiazole byproducts during the functionalization of thiadiazole rings.
Frequently Asked Questions (FAQs)
Q1: What are bis-thiadiazole byproducts and why are they a concern?
A1: Bis-thiadiazole byproducts are molecules where two thiadiazole rings are linked together, often formed during reactions intended to introduce a single functional group onto the thiadiazole core. These byproducts can arise in various coupling reactions when a di-functionalized thiadiazole is used or when a second coupling reaction occurs on a mono-functionalized product. They are a concern because they complicate purification, reduce the yield of the desired product, and can have different pharmacological properties, potentially leading to misleading experimental results. Symmetrical bis-1,3,4-thiadiazole-containing compounds are also explored as target molecules for specific applications, such as in the formation of metal-organic frameworks.[1]
Q2: Under what conditions is the formation of bis-thiadiazole byproducts most likely to occur?
A2: The formation of bis-thiadiazole byproducts is particularly prevalent under certain reaction conditions. For instance, in Suzuki-Miyaura coupling reactions with di-halo-thiadiazoles, higher temperatures can lead to the formation of 3,5-diaryl-1,2,4-thiadiazoles.[2] Similarly, altering the stoichiometry to a 2:1 ratio of thiadiazole to a linking reagent is intentionally used to synthesize bis-thiadiazoles.[1] Generally, conditions that favor multiple reactive sites on the thiadiazole or its coupling partner, prolonged reaction times, and elevated temperatures can increase the likelihood of bis-thiadiazole formation.
Q3: What are the primary strategies to minimize the formation of these byproducts?
A3: Key strategies to minimize bis-thiadiazole byproducts include:
-
Control of Reaction Temperature: Lowering the reaction temperature can enhance regioselectivity and prevent secondary coupling reactions. For example, conducting Suzuki-Miyaura couplings at room temperature has been shown to favor the formation of mono-substituted products.[2]
-
Stoichiometry Adjustment: Carefully controlling the molar ratio of reactants is crucial. Using a slight excess of the coupling partner to be introduced, rather than an excess of the thiadiazole starting material, can reduce the chance of unreacted thiadiazole participating in secondary reactions.
-
Choice of Catalyst and Ligands: The selection of an appropriate catalyst and ligand system can significantly influence the reaction's selectivity. For instance, in Buchwald-Hartwig amination, the choice of phosphine (B1218219) ligands is critical for achieving high yields and minimizing side reactions.[3][4]
-
Sequential Coupling Reactions: For di-substituted thiadiazoles with different functional groups, a sequential coupling approach allows for controlled, stepwise functionalization, thus avoiding the formation of symmetrical bis-thiadiazole byproducts.[2]
Troubleshooting Guide
Issue 1: In my Suzuki-Miyaura coupling with a di-chloro-thiadiazole, I am getting a significant amount of the di-aryl-thiadiazole byproduct.
-
Possible Cause: High reaction temperature.
-
Possible Cause: Unfavorable catalyst system.
-
Solution: The choice of palladium catalyst and ligands can affect selectivity. For Suzuki-Miyaura reactions on thiadiazoles, systems like bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) have been optimized for selective couplings.[2] Experiment with different catalyst systems to find one that favors mono-arylation.
-
Issue 2: I am attempting a mono-amination of a bromo-chloro-thiadiazole via a Buchwald-Hartwig reaction, but I am observing bis-aminated products.
-
Possible Cause: Lack of regioselectivity in the catalyst system.
-
Solution: The reactivity of the two halogen atoms can be influenced by the catalyst. It may be necessary to screen different palladium catalysts and ligands to find a system that selectively reacts with one of the halogens. The use of sterically hindered phosphine ligands can sometimes improve selectivity.
-
-
Possible Cause: Reaction conditions are too harsh.
-
Solution: High temperatures and long reaction times can lead to the less reactive halogen also participating in the coupling. Try reducing the reaction temperature and monitoring the reaction closely by TLC or LC-MS to stop it once the mono-aminated product is maximized.
-
Issue 3: My purification to remove the bis-thiadiazole byproduct is difficult due to similar polarities.
-
Possible Cause: Structural similarity of the desired product and the byproduct.
-
Solution: If standard column chromatography is ineffective, consider alternative purification techniques. Recrystallization can sometimes effectively separate products with minor structural differences.[5] Alternatively, preparative HPLC may be necessary for challenging separations. Another approach is to see if either the desired product or the byproduct can be chemically modified to alter its polarity, facilitating separation, and then reversed.
-
Data-Driven Prevention Strategies
Optimizing reaction conditions is critical to preventing the formation of bis-thiadiazole byproducts. The following tables summarize quantitative data from studies on thiadiazole functionalization.
Table 1: Effect of Temperature on Suzuki-Miyaura Coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824)
| Entry | Arylboronic Acid | Temperature | Product | Yield | Reference |
| 1 | 4-methoxyphenylboronic acid | Toluene Reflux | 3,5-bis(4-methoxyphenyl)-1,2,4-thiadiazole | High (unspecified) | [2] |
| 2 | 4-methoxyphenylboronic acid | Room Temperature | 3-chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | 75% | [2] |
Table 2: Stoichiometry Effects in the Synthesis of Methylene-Bridged Bis-thiadiazoles
| Entry | Thiadiazole:Dibromide Ratio | Product | Yield | Reference |
| 1 | 1:2 | 2-(ω-haloalkylthio)thiadiazole | Varies | [1] |
| 2 | 2:1.1 | Symmetrical bis-thiadiazole | 69-78% | [1] |
Detailed Experimental Protocols
Protocol 1: Selective Mono-Arylation of 3,5-dichloro-1,2,4-thiadiazole via Suzuki-Miyaura Coupling
This protocol is adapted from studies demonstrating regioselective mono-functionalization at room temperature.[2]
-
Materials:
-
3,5-dichloro-1,2,4-thiadiazole
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., Na2CO3, 2 equivalents)
-
Solvent (e.g., Dioxane/Water mixture)
-
-
Procedure:
-
To a reaction flask, add 3,5-dichloro-1,2,4-thiadiazole, the arylboronic acid, and the base.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent mixture and the palladium catalyst.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the 5-aryl-3-chloro-1,2,4-thiadiazole.
-
Visual Guides
Below are diagrams illustrating key concepts in thiadiazole functionalization.
Caption: Logical workflow for controlling byproduct formation.
Caption: A decision-making workflow for troubleshooting.
References
- 1. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. DSpace [cora.ucc.ie]
Technical Support Center: Pilot-Scale Synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-methyl-1,3,4-thiadiazole-2-thiol for pilot studies. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and scalable method involves the cyclization of a thiosemicarbazide (B42300) derivative. A widely used approach is the reaction of thiosemicarbazide with acetic acid or its derivatives (like acetyl chloride or acetic anhydride) in the presence of a dehydrating agent.[1] Another established route starts from thiocarbohydrazide (B147625).
Q2: What are the critical process parameters to monitor during scale-up?
A2: Key parameters to monitor closely during scale-up include temperature control (especially during exothermic steps), reaction time, pH, and efficient stirring to ensure homogeneity. Inadequate control of these parameters can lead to reduced yield, increased impurity formation, and potential safety hazards.
Q3: What are the primary safety concerns when synthesizing this compound at a pilot scale?
A3: The primary safety concerns include the handling of corrosive reagents like strong acids (e.g., sulfuric acid) or acid chlorides, the potential for exothermic reactions leading to thermal runaways, and the evolution of flammable or toxic gases. A thorough risk assessment and implementation of appropriate safety measures, such as adequate ventilation, temperature monitoring, and emergency quenching procedures, are crucial.
Q4: How can the purity of the final product be ensured at a larger scale?
A4: Purification at a pilot scale is typically achieved through recrystallization from a suitable solvent or solvent mixture. The choice of solvent is critical to ensure high recovery of the pure product while leaving impurities dissolved. It is also important to control the cooling rate during crystallization to obtain a desirable crystal size and morphology for easy filtration and drying.
Q5: Can the product be stored, and if so, under what conditions?
A5: this compound is a stable compound. For long-term storage, it is recommended to keep it in a cool, dry, and well-ventilated area in a tightly sealed container to prevent degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction due to insufficient reaction time or temperature.- Suboptimal pH for the cyclization step.- Degradation of starting materials or product.- Inefficient isolation of the product. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time.- Carefully control the pH during the reaction and work-up steps.- Ensure the reaction temperature is maintained within the specified range.- Optimize the work-up and purification procedures to minimize product loss. |
| Product is Oily or Fails to Solidify | - Presence of impurities that are depressing the melting point.- Residual solvent. | - Purify the crude product by recrystallization from a suitable solvent system.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Formation of Side Products | - Incorrect stoichiometry of reactants.- Reaction temperature is too high, leading to decomposition or side reactions.- Presence of impurities in the starting materials. | - Carefully control the molar ratios of the reactants.- Maintain the reaction temperature within the optimal range.- Use starting materials of high purity. |
| Difficulty in Filtering the Product | - Very fine particle size of the precipitate. | - Optimize the crystallization process by controlling the cooling rate to encourage the formation of larger crystals.- Consider using a different solvent for recrystallization.- Employ a filter aid if necessary, but be mindful of potential contamination. |
| Product Discoloration | - Presence of colored impurities.- Oxidation of the thiol group. | - Treat the crude product with activated charcoal during recrystallization to remove colored impurities.- Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen) to minimize oxidation. |
Experimental Protocols
Two common methods for the synthesis of this compound are presented below. Method A utilizes thiocarbohydrazide and acetic acid, while Method B is a multi-step process starting from ethyl acetate (B1210297) and hydrazine (B178648) hydrate.
Method A: Synthesis from Thiocarbohydrazide and Acetic Acid
This method is a straightforward approach suitable for laboratory and initial scale-up studies.
Reaction Scheme:
Figure 1: Reaction scheme for the synthesis of this compound from thiocarbohydrazide.
Materials and Equipment:
-
Thiocarbohydrazide
-
Glacial Acetic Acid
-
Water
-
Reactor with overhead stirrer, reflux condenser, and temperature probe
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: Charge the reactor with thiocarbohydrazide and glacial acetic acid.
-
Reaction: Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Isolation: Filter the solid product and wash it thoroughly with water to remove any residual acetic acid.
-
Drying: Dry the product in a vacuum oven at a suitable temperature.
Quantitative Data (Method A):
| Parameter | Value |
| Thiocarbohydrazide | 1.0 mole equivalent |
| Glacial Acetic Acid | 10-15 mole equivalents (serves as reactant and solvent) |
| Reaction Temperature | Reflux (approx. 118 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-85% |
Method B: Pilot-Scale Synthesis from Ethyl Acetate and Hydrazine Hydrate[2]
This multi-step method is adapted from a patented process and is suitable for larger pilot-scale production.[2]
Experimental Workflow:
Figure 2: Workflow for the pilot-scale synthesis of this compound.
Materials and Equipment:
-
Ethyl Acetate
-
Hydrazine Hydrate
-
Carbon Disulfide
-
Liquid Ammonia in Methanol
-
Concentrated Sulfuric Acid
-
Pilot-scale glass-lined reactor with temperature control, stirring, and addition funnels
-
Centrifuge or large-scale filtration unit
-
Vacuum dryer
Procedure:
-
Hydrazine Reaction: In a suitable reactor, charge ethyl acetate and hydrazine hydrate. Heat the mixture to 104-110 °C and hold for approximately 2 hours to form the acethydrazide solution. Cool the solution.[2]
-
Addition Reaction: To the cooled acethydrazide solution, add carbon disulfide. Then, slowly add a solution of liquid ammonia in methanol, maintaining the temperature between 25-35 °C. The product, N-acetylhydrazine dithiocarbamate ammonium salt, will precipitate. Cool the mixture and filter to isolate the salt.[2]
-
Cyclization Reaction: Carefully add the isolated salt portion-wise to concentrated sulfuric acid in a reactor, maintaining the temperature between 15-27 °C. After the addition is complete, continue stirring for about 2 hours.[2]
-
Work-up and Purification: Quench the reaction by carefully adding the mixture to ice water. The crude product will precipitate. Filter the solid and wash with water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture). Dry the final product under vacuum.
Quantitative Data (Method B):
| Parameter | Molar Ratio (relative to Ethyl Acetate) |
| Ethyl Acetate | 1.0 |
| Hydrazine Hydrate | 1.0 - 1.3 |
| Carbon Disulfide | 1.2 - 1.4 (relative to acethydrazide) |
| Sulfuric Acid | ~3.0 (relative to N-acetylhydrazine dithiocarbamate ammonium salt) |
| Process Condition | Value |
| Hydrazine Reaction Temperature | 104-110 °C |
| Addition Reaction Temperature | 25-35 °C |
| Cyclization Reaction Temperature | 15-27 °C |
| Expected Overall Yield | > 70% |
References
Technical Support Center: Recrystallization of 5-Methyl-1,3,4-thiadiazole-2-thiol
This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of high-purity 5-methyl-1,3,4-thiadiazole-2-thiol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| Compound does not fully dissolve in the hot solvent. | - Insufficient solvent volume.- The chosen solvent has low solubility for the compound, even at elevated temperatures.- The compound is significantly impure. | - Add small increments of hot solvent until the compound dissolves.- If a large volume of solvent is required, consider a different solvent or a solvent mixture. Ethanol (B145695) or methanol (B129727) are often good starting points for thiadiazole derivatives.[1][2]- If the compound remains insoluble even with a large volume of solvent, it may be highly impure. Consider a pre-purification step like activated carbon treatment or column chromatography. |
| No crystals form upon cooling. | - The solution is too dilute.- The solution is supersaturated but requires nucleation.- Cooling is too rapid, preventing crystal lattice formation. | - Evaporate some of the solvent to increase the concentration and allow the solution to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.- Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath for a longer period. |
| Oily precipitate or "oiling out" occurs instead of crystallization. | - The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.- The solution is too concentrated.- Significant impurities are present, lowering the melting point of the mixture. | - Re-heat the solution to dissolve the oil, add more solvent to decrease the concentration, and cool slowly.- Consider using a lower-boiling point solvent or a solvent pair in which the compound is less soluble.- If impurities are suspected, treat the hot solution with activated charcoal before filtration to remove colored and resinous impurities. |
| Low recovery of the purified compound. | - The chosen solvent is too good a solvent, even at low temperatures.- Premature crystallization during hot filtration.- A significant portion of the compound is lost due to multiple transfer steps. | - Select a solvent in which the compound has lower solubility at cold temperatures. A solvent pair might be effective.- Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before hot filtration.- Minimize the number of transfers and ensure all equipment is rinsed with a small amount of cold recrystallization solvent to recover any adhering product. |
| Crystals are colored or appear impure after recrystallization. | - Colored impurities were not effectively removed.- The compound degraded during heating. | - Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform hot filtration to remove the charcoal and adsorbed impurities.- Avoid prolonged heating of the solution. Use a water bath or heating mantle for better temperature control. If the compound is known to be heat-sensitive, consider recrystallization at a lower temperature using a more volatile solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While specific solubility data is not extensively published, ethanol is frequently used for the recrystallization of analogous thiadiazole derivatives and is a highly recommended starting point.[1][2][3] Methanol or mixtures of ethanol and methanol can also be effective.[4] For a less polar option, a mixture of dichloromethane (B109758) and methanol has been used for derivatives.[5] The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.
Q2: My recrystallized product has a melting point of 185-188°C. Is it pure?
A2: A melting point in the range of 185-188°C is consistent with reported values for this compound. A sharp melting point range (1-2°C) within this window is a good indicator of high purity.
Q3: How can I remove colored impurities during recrystallization?
A3: To remove colored impurities, add a small amount (typically 1-2% by weight of your compound) of activated charcoal to the hot, dissolved solution. Gently boil the solution for 5-10 minutes, and then perform a hot gravity filtration to remove the charcoal. The purified filtrate should be significantly less colored.
Q4: What should I do if my compound "oils out" instead of forming crystals?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To remedy this, reheat the solution until the oil redissolves. Then, either add more solvent to lower the saturation point or try a different solvent system. Slow cooling is also crucial to encourage proper crystal formation.
Q5: Can I use a solvent pair for recrystallization?
A5: Yes, a solvent pair can be very effective if a single solvent is not ideal. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is much less soluble. Dissolve the compound in a minimum amount of the hot "good" solvent, and then add the "poor" solvent dropwise until the solution becomes cloudy (turbid). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Experimental Protocol: Recrystallization from Ethanol
This protocol outlines a standard procedure for the recrystallization of this compound using ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Short-stemmed funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for 5-10 minutes.
-
Hot Filtration: Pre-heat a second Erlenmeyer flask and a short-stemmed funnel with hot ethanol. Place a fluted filter paper in the funnel and filter the hot solution into the pre-heated flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Visualizing the Workflow
Caption: Recrystallization workflow for this compound.
Logical Troubleshooting Flow
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Purity Analysis of Synthesized 5-methyl-1,3,4-thiadiazole-2-thiol by HPLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of the synthesis of pharmacologically relevant compounds such as 5-methyl-1,3,4-thiadiazole-2-thiol. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, offering detailed experimental protocols and supporting data to aid researchers in selecting the most suitable method for their needs.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the cephalosporin (B10832234) antibiotic, Cefazolin, where it is recognized as "Cefazolin EP Impurity E"[1]. Given its role as a crucial building block, ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Reversed-phase HPLC is the most common and effective technique for this purpose. This guide compares two established reversed-phase HPLC methods and discusses alternative column technologies for optimizing the separation of the target compound from its potential impurities.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound typically involves the cyclization of a thiosemicarbazide (B42300) derivative with carbon disulfide[2][3]. Based on this synthetic route, potential impurities may include:
-
Starting Materials:
-
Thiosemicarbazide
-
Carbon Disulfide (highly volatile and unlikely to be seen in a final sample)
-
-
Intermediates and By-products:
-
5-amino-1,3,4-thiadiazole-2-thiol (a related thiadiazole)[4]
-
Unreacted intermediates from the cyclization reaction.
-
Dimerization products, such as 5,5'-(methylenedithio)bis(1,3,4-thiadiazole-2-thiol).
-
Comparative Analysis of HPLC Methods
This section details two reversed-phase HPLC methods for the purity analysis of this compound. Method 1 is based on a published research article, while Method 2 is adapted from the United States Pharmacopeia (USP) monograph for Cefazolin, where the target compound is a known impurity.
Table 1: Comparison of HPLC Method Performance
| Parameter | Method 1 (Gazieva et al., 2018) | Method 2 (Adapted USP Method) | Alternative (Hypothetical) |
| Stationary Phase | Diaspher-110-C18 (5 µm, 150 x 4 mm) | L1 packing (C18, 5 µm, 250 x 4.6 mm) | Polar-embedded C18 (e.g., Aqua C18) |
| Mobile Phase | Acetonitrile (B52724):Acetate (B1210297) buffer (pH 4.7) (5:95 v/v) | Gradient elution with phosphate (B84403) buffer and acetonitrile | Isocratic with methanol (B129727) and water |
| Detection (UV) | 310 nm | 254 nm | 310 nm |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Retention Time of this compound (min) | ~ 8.5 | ~ 12.2 | ~ 7.8 |
| Peak Asymmetry (Tailing Factor) | 1.1 | 1.3 | 1.0 |
| Resolution from nearest impurity | > 2.0 | > 2.5 | > 2.0 |
| Advantages | Simple isocratic method, good peak shape. | High resolving power due to gradient elution. | Excellent peak shape for polar analytes. |
| Disadvantages | May have limited resolving power for complex mixtures. | Longer run time, more complex mobile phase preparation. | May have lower retention for non-polar impurities. |
Experimental Protocols
Method 1: Isocratic RP-HPLC
This method is adapted from the procedure described by Gazieva et al. (2018) for the determination of 2-mercapto-5-methyl-1,3,4-thiadiazole.
-
Chromatographic Conditions:
-
Column: Diaspher-110-C18 (5 µm, 150 x 4 mm) or equivalent.
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and acetate buffer (pH 4.70) in a ratio of 5:95 (v/v).
-
Acetate Buffer Preparation: Prepare a solution of acetic acid and adjust the pH to 4.70 with a suitable base (e.g., sodium hydroxide).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 310 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., methanol or mobile phase) to obtain a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Method 2: Gradient RP-HPLC (Adapted from USP)
This method is based on the principles outlined in the USP for the analysis of Cefazolin and its impurities.
-
Chromatographic Conditions:
-
Column: L1 packing (C18, 5 µm, 250 x 4.6 mm) or equivalent.
-
Mobile Phase A: Phosphate buffer (e.g., 0.05 M monobasic potassium phosphate), pH adjusted to 7.0 with a suitable base.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 50 50 30 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Prepare the sample as described in Method 1.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for HPLC purity analysis and the logical relationship between the key components of the analysis.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical relationship of analytical components.
Discussion and Recommendations
Both Method 1 and Method 2 are capable of providing accurate purity assessments of this compound.
-
Method 1 is a straightforward isocratic method that is easy to set up and run, making it suitable for routine quality control where the impurity profile is well-characterized. The use of a highly aqueous mobile phase is appropriate for the polar nature of the analyte and its potential impurities.
-
Method 2 , with its gradient elution, offers higher resolving power and is better suited for complex samples where unknown impurities may be present or when baseline separation of all components is challenging. The longer run time is a trade-off for the increased separation efficiency.
For researchers developing new synthetic routes or performing stability studies, the gradient method (Method 2) is recommended due to its superior ability to separate a wider range of potential impurities and degradation products. For routine analysis of a known synthetic process, the isocratic method (Method 1) provides a more time- and solvent-efficient solution.
Alternative Stationary Phases
For challenging separations, particularly with highly polar impurities that may have low retention on standard C18 columns, alternative stationary phases can be considered:
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which improves the "wettability" of the stationary phase with highly aqueous mobile phases and can reduce peak tailing for basic compounds.
-
Polar-Endcapped Columns: These columns have a polar group at the end of the alkyl chain, which shields the residual silanols on the silica (B1680970) surface, leading to improved peak shapes for polar and basic analytes.
The selection of the optimal stationary phase will depend on the specific impurity profile of the synthesized this compound.
Conclusion
The purity of synthesized this compound can be reliably determined using reversed-phase HPLC. The choice between a simple isocratic method and a more powerful gradient method will depend on the specific analytical needs. This guide provides the necessary information for researchers and drug development professionals to make an informed decision and implement a suitable HPLC method for the purity analysis of this important pharmaceutical intermediate.
References
- 1. 2-Mercapto-5-methyl-1,3,4-thiadiazole | 29490-19-5 [chemicalbook.com]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. connectjournals.com [connectjournals.com]
- 4. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]
Confirming the Structure of 5-methyl-1,3,4-thiadiazole-2-thiol Derivatives: A 2D NMR Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of chemical research. This guide provides an objective comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural elucidation of 5-methyl-1,3,4-thiadiazole-2-thiol derivatives against other common analytical techniques. We present supporting experimental data, detailed methodologies, and visual workflows to assist in making informed decisions for compound characterization.
The Power of 2D NMR in Structural Elucidation
One-dimensional (1D) NMR spectroscopy provides fundamental information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. However, for complex molecules like substituted this compound derivatives, significant signal overlap in 1D spectra can hinder unambiguous assignment. Two-dimensional NMR techniques overcome this limitation by correlating nuclear spins through chemical bonds or space, providing a detailed connectivity map of the molecule.
The most common and invaluable 2D NMR experiments for the structural elucidation of small molecules are:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, allowing for the direct assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically 2-3 bonds), providing crucial information for connecting molecular fragments and identifying quaternary carbons.
The concerted application of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, leading to the definitive confirmation of the molecular structure in solution.[1]
Comparative Analysis of Analytical Techniques
While 2D NMR is a powerful tool, a comprehensive approach to structural confirmation often involves the use of multiple analytical techniques. The table below provides a comparative overview of 2D NMR with other common methods for the characterization of this compound derivatives.
| Technique | Information Provided | Advantages | Limitations | Typical Sample Amount | Analysis Time |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity (¹H-¹H, ¹H-¹³C one-bond and long-range), stereochemistry, solution-state conformation. | Provides unambiguous structure in solution, non-destructive. | Lower sensitivity compared to MS, requires soluble samples, can be time-consuming. | 5-10 mg | 1-12 hours |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure in the solid state, bond lengths, and bond angles. | "Gold standard" for unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution conformation. | <1 mg | Days to weeks (including crystal growth) |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), fragmentation patterns for substructure identification. | High sensitivity, small sample requirement, fast analysis. | Does not provide detailed connectivity or stereochemical information. | µg to ng | Minutes |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of specific functional groups (e.g., C=N, C-S, N-H). | Fast, simple, provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. | 1-5 mg | Minutes |
Data Presentation: NMR Spectral Data of this compound Derivatives
The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound and two of its S-substituted derivatives. This data illustrates how chemical shifts are influenced by substitution at the thiol group, providing a basis for structural confirmation.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 2.74 (s, 3H, CH₃), 14.5 (br s, 1H, SH) | 15.5 (CH₃), 162.1 (C5), 188.8 (C2, C=S) |
| 2-(chloromethylthio)-5-methyl-1,3,4-thiadiazole [2] | 2.79 (s, 3H, CH₃), 5.25 (s, 2H, SCH₂) | 15.8 (CH₃), 47.3 (SCH₂), 161.3 (C2), 166.9 (C5) |
| Bis(5-methyl-1,3,4-thiadiazol-2-yl)methane [2][3] | 2.76 (s, 6H, 2xCH₃), 5.20 (s, 2H, CH₂) | 15.8 (CH₃), 36.9 (CH₂), 163.6 (C2), 165.9 (C5) |
Note: Chemical shifts are typically referenced to a residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C) and can vary slightly depending on the solvent and concentration.
Experimental Protocols
Detailed experimental protocols are essential for obtaining high-quality, reproducible data. Below are typical methodologies for the key experiments discussed.
2D NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[4]
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.[4]
-
Filter the sample if any particulate matter is present to ensure optimal spectral quality.
Instrumental Parameters (for a 400 MHz spectrometer):
| Experiment | Pulse Sequence | Spectral Width (¹H) | Spectral Width (¹³C) | Number of Scans | Relaxation Delay | Number of Increments |
| COSY | Standard cosygpqf | 0-10 ppm | - | 4-8 | 1.5 s | 256 |
| HSQC | Standard hsqcedetgpsisp2.3 | 0-10 ppm | 0-180 ppm | 2-4 | 1.5 s | 256 |
| HMBC | Standard hmbcgplpndqf | 0-10 ppm | 0-200 ppm | 8-16 | 1.5 s | 256 |
Data Processing:
-
The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation.
-
Phase and baseline corrections are applied to obtain the final 2D spectra.
-
Spectra are referenced to the residual solvent signal.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: A dilute solution of the compound (1-10 µg/mL) is prepared in a suitable volatile solvent such as methanol (B129727) or acetonitrile.[4]
-
Infusion: The sample solution is introduced into the ESI source at a constant flow rate.
-
Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The sample is irradiated with infrared light, and the absorbance is measured as a function of wavenumber (cm⁻¹).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and structural confirmation of this compound derivatives.
Caption: Logical relationship of 2D NMR techniques in determining the complete molecular structure.
References
Comparative study of the corrosion inhibition efficiency of thiadiazole derivatives
Comparative Efficacy of Thiadiazole Derivatives in Corrosion Inhibition
Thiadiazole derivatives have emerged as a highly effective class of organic corrosion inhibitors, primarily due to the presence of nitrogen and sulfur heteroatoms and the aromaticity of the thiadiazole ring. These structural features facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents. The inhibition mechanism involves the interaction of lone pair electrons of nitrogen and sulfur atoms, as well as π-electrons of the aromatic ring, with the vacant d-orbitals of metal atoms. This leads to the formation of a stable, coordinated layer that blocks active corrosion sites.[1][2]
The effectiveness of these derivatives is significantly influenced by their molecular structure, including the nature and position of substituent groups.[3] This guide provides a comparative analysis of the inhibition efficiency of various thiadiazole derivatives based on published experimental data.
Data Presentation: Comparative Inhibition Efficiency
The following table summarizes the corrosion inhibition performance of several thiadiazole derivatives under different experimental conditions. The data highlights how changes in molecular structure and the corrosive environment affect the inhibition efficiency (IE).
| Inhibitor Name/Code | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| A9CNPTDA ((E)-N-(anthracen-9-ylmethylene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine) | Carbon Steel | 1 M HCl | 1 mM | 98.04% | |
| ANNPTDA (N-(anthracen-9(10H)-ylidene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine) | Carbon Steel | 1 M HCl | 1 mM | 95.32% | |
| a1 (2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole) | Mild Steel | 0.5 M H₂SO₄ | 5 mM | 97.1% | [3] |
| a2 (2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole) | Mild Steel | 0.5 M H₂SO₄ | 5 mM | < 97.1% (Lower than a1) | [3] |
| Inhibitor 2 (Schiff base derivative) | Mild Steel | 1 M HCl | 500 mg/L | 93% | [4] |
| Inhibitor 1 (2,5-diamino-1,3,4-thiadiazole) | Mild Steel | 1 M HCl | 500 mg/L | 90% | [4] |
| Inhibitor 3 (Schiff base derivative) | Mild Steel | 1 M HCl | 500 mg/L | 86% | [4] |
Analysis of Comparative Data: The data clearly indicates that thiadiazole derivatives can achieve very high inhibition efficiencies, often exceeding 90%.[1] The performance is closely linked to molecular complexity and the presence of specific functional groups. For instance, the A9CNPTDA molecule, with its larger conjugated system involving an anthracene (B1667546) group, shows a higher efficiency than the related ANNPTDA. Similarly, the bromobenzyl-substituted derivative (a1) outperforms the nitrophenyl-substituted one (a2), suggesting that the electronic properties of the substituents play a crucial role in the adsorption process and protective film formation.[3]
Experimental Protocols
The evaluation of corrosion inhibitors relies on standardized electrochemical and gravimetric techniques. Below are detailed methodologies for the key experiments cited in the literature.
Weight Loss (Gravimetric) Method
This method provides a direct measurement of the average corrosion rate over a period of time.[5][6]
a. Specimen Preparation:
-
Metal coupons of known dimensions (e.g., 2 cm x 1 cm x 0.05 cm) are mechanically polished using a series of emery papers of decreasing grit size to achieve a smooth, uniform surface.[4]
-
The polished coupons are then degreased by washing with a suitable solvent like acetone, rinsed with distilled water, and dried thoroughly.[7]
-
The initial weight of each coupon is accurately measured and recorded using an analytical balance.[8]
b. Experimental Procedure:
-
The prepared coupons are fully immersed in the corrosive solution (e.g., 1 M HCl) with and without the addition of various concentrations of the thiadiazole inhibitor.[7]
-
The immersion is carried out for a fixed duration (e.g., 6, 12, or 24 hours) at a constant temperature.[8]
-
After the immersion period, the coupons are removed, and the corrosion products are cleaned off using a specific solution (like Clarke's solution).[5]
-
The cleaned coupons are then washed, dried, and re-weighed.
c. Calculation of Inhibition Efficiency (IE%): The IE% is calculated using the formula: IE% = [(W₀ - W₁) / W₀] x 100 Where:
-
W₀ is the weight loss of the metal in the uninhibited (blank) solution.
-
W₁ is the weight loss of the metal in the solution containing the inhibitor.[4]
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions and helps classify the inhibitor type (anodic, cathodic, or mixed).[9][10]
a. Electrochemical Cell Setup:
-
A standard three-electrode cell is used, containing the metal specimen as the working electrode (WE), a platinum or graphite (B72142) electrode as the counter electrode (CE), and a reference electrode such as a Saturated Calomel Electrode (SCE) or Ag/AgCl.[10][11]
-
The working electrode is prepared similarly to the weight loss specimens.
-
The cell is filled with the corrosive medium, with and without the inhibitor.
b. Measurement Procedure:
-
The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize (typically for 30-60 minutes).[11]
-
A potentiostat is used to scan the potential from a cathodic value to an anodic value relative to the OCP at a slow, constant scan rate (e.g., 0.6 V/h).[9]
-
The resulting current is measured, and a polarization curve (log I vs. E) is plotted.
c. Data Analysis:
-
The corrosion current density (i_corr) is determined by extrapolating the linear Tafel segments of the anodic and cathodic curves back to the corrosion potential (E_corr).
-
The IE% is calculated as: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 Where:
-
i_corr(blank) is the corrosion current density without the inhibitor.
-
i_corr(inh) is the corrosion current density with the inhibitor.[12]
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to study the properties of the inhibitor film and the charge transfer processes at the metal/solution interface.[13][14]
a. Experimental Setup: The three-electrode cell setup is the same as that used for PDP measurements.
b. Measurement Procedure:
-
After the OCP has stabilized, a small amplitude sinusoidal AC voltage (e.g., 5-10 mV) is applied to the system over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[15]
-
The impedance response of the system is measured at each frequency.
-
The data is typically presented as Nyquist and Bode plots.
c. Data Analysis:
-
The impedance spectra are analyzed by fitting them to an appropriate equivalent electrical circuit model.[16] A common model includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).
-
The Rct value is inversely proportional to the corrosion rate. A larger Rct value indicates better corrosion inhibition.
-
The IE% is calculated from the Rct values: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 Where:
-
Rct(inh) is the charge transfer resistance with the inhibitor.
-
Rct(blank) is the charge transfer resistance without the inhibitor.[8]
-
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and evaluation of a novel thiadiazole derivative as a corrosion inhibitor.
Caption: Workflow for evaluating thiadiazole derivatives as corrosion inhibitors.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. The Inhibition Effect and Mechnism of a Thiadiazole Derivative on Q235 Carbon Steel in 1 M HCl Solution [mdpi.com]
- 3. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5.3. Weight Loss Measurement [bio-protocol.org]
- 6. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. mdpi.com [mdpi.com]
- 9. farsi.msrpco.com [farsi.msrpco.com]
- 10. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4.2. Potentiodynamic Polarization Measurement [bio-protocol.org]
- 13. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 14. content.ampp.org [content.ampp.org]
- 15. Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges [mdpi.com]
- 16. biologic.net [biologic.net]
A Comparative Analysis of the Antifungal Potential of 5-Methyl-1,3,4-thiadiazole-2-thiol and its Derivatives Against Commercial Fungicides
For Researchers, Scientists, and Drug Development Professionals
The emergence of fungal resistance to existing commercial fungicides necessitates the exploration of novel antifungal agents. Among the promising candidates are derivatives of 1,3,4-thiadiazole (B1197879), a heterocyclic compound recognized for its diverse biological activities. This guide provides a comparative overview of the antifungal efficacy of 5-methyl-1,3,4-thiadiazole-2-thiol and its related derivatives against various fungal pathogens, juxtaposed with the performance of established commercial fungicides. While direct comparative data for this compound is limited, this analysis draws upon experimental data from closely related compounds to offer insights into its potential as an antifungal agent.
Quantitative Antifungal Activity
The in vitro antifungal activity of a compound is a key indicator of its therapeutic potential, commonly quantified by the Minimum Inhibitory Concentration (MIC). The following tables summarize the MIC values of various 1,3,4-thiadiazole derivatives against a range of fungal species, alongside representative MICs for commercial fungicides. It is important to note that the data for the thiadiazole derivatives are based on specific studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Antifungal Activity of 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) Against Various Fungal Strains [1]
| Fungal Species | MIC₁₀₀ (µg/mL) | MFC (µg/mL) |
| Candida albicans ATCC 90028 | 32 | 64 |
| Candida glabrata DSM 11226 | 16 | 32 |
| Candida krusei DSM 6258 | 64 | 128 |
| Aspergillus fumigatus ATCC 204305 | 96 | 128 |
| Trichophyton mentagrophytes | 8 | 32 |
MIC₁₀₀: Minimum Inhibitory Concentration required to inhibit 100% of fungal growth. MFC: Minimum Fungicidal Concentration.
Table 2: Antifungal Activity of Substituted 1,3,4-thiadiazole Derivatives Against Candida Species [2]
| Compound | C. albicans ATCC 10231 (MIC µg/mL) | C. krusei ATCC 6258 (MIC µg/mL) | C. glabrata ATCC 2001 (MIC µg/mL) |
| Derivative 3k | 10 | 10 | >100 |
| Derivative 3l | 5 | 10 | 10 |
| Fluconazole (Standard) | 10 | 20 | 20 |
Derivatives 3k and 3l are 1,3,4-thiadiazole derivatives with different substitutions.[2]
Table 3: Comparative Antifungal Activity of a Novel Flavonol Derivative Containing 1,3,4-thiadiazole (Y18) and Azoxystrobin [3]
| Fungal Species | Y18 (EC₅₀ µg/mL) | Azoxystrobin (EC₅₀ µg/mL) |
| Botrytis cinerea | 2.4 | 21.7 |
EC₅₀: Half-maximal effective concentration.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of antifungal activities.
Broth Microdilution Assay for MIC Determination
This method is a standard for determining the MIC of an antifungal agent.[4]
-
Inoculum Preparation: Fungal species are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in a suitable broth medium (e.g., RPMI 1640) to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[4]
-
Drug Dilution: A serial twofold dilution of the test compound and comparator drugs is prepared in a 96-well microtiter plate using the same broth medium.
-
Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free control well.
Agar (B569324) Tube Dilution Method
This method is also employed for in vitro fungicidal bioassays.
-
Medium Preparation: A suitable agar medium (e.g., Sabouraud Dextrose Agar) is prepared and sterilized.
-
Compound Incorporation: The test compounds are incorporated into the molten agar at various concentrations.
-
Inoculation: The surface of the agar is inoculated with a standardized suspension of the test fungus.
-
Incubation: The tubes or plates are incubated at an appropriate temperature (e.g., 28°C) until growth is visible in the control group.
-
Observation: The MIC is determined as the lowest concentration of the compound that inhibits the visible growth of the fungus.
Mechanism of Action and Signaling Pathways
The mode of action for 1,3,4-thiadiazole derivatives can vary depending on their specific chemical structure. This contrasts with many commercial fungicides that target specific enzymes or pathways.
-
Disruption of Cell Wall Biogenesis: The derivative 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) has been shown to disrupt the fungal cell wall biogenesis. This leads to an inability of the fungal cells to maintain their shape, increased cell size, and leakage of cellular contents. This mechanism is distinct from azole fungicides, which target ergosterol (B1671047) biosynthesis.[1]
-
Ergosterol Biosynthesis Inhibition: Some 1,3,4-thiadiazole derivatives have been found to inhibit the ergosterol biosynthesis pathway, similar to azole fungicides like fluconazole. These compounds likely interact with the fungal 14-α-sterol demethylase enzyme.[2]
-
Induction of Oxidative Stress: The novel flavonol derivative Y18, containing a 1,3,4-thiadiazole moiety, was found to induce the production of endogenous reactive oxygen species (ROS) in Botrytis cinerea. This leads to membrane lipid peroxidation and the release of cellular contents, ultimately causing cell death.[3]
In contrast, commercial fungicides have well-defined modes of action:
-
Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][5]
-
Strobilurins (e.g., Azoxystrobin): Inhibit mitochondrial respiration by binding to the Quinone outside (QoI) site of the cytochrome bc1 complex, blocking ATP synthesis.
-
Succinate Dehydrogenase Inhibitors (SDHIs): Inhibit complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, also blocking ATP production.
Visualizing Experimental and Logical Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for Antifungal Susceptibility Testing.
Caption: Comparative Antifungal Mechanisms of Action.
References
- 1. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
The Superior Efficacy of 5-Methyl-1,3,4-thiadiazole-2-thiol in Corrosion Inhibition: A Comparative Analysis
For researchers, scientists, and professionals in materials science and chemical engineering, the quest for effective corrosion inhibitors is paramount. This guide provides a comprehensive comparison of the corrosion inhibition efficacy of 5-methyl-1,3,4-thiadiazole-2-thiol and its analogs against other widely used heterocyclic inhibitors, supported by experimental data from scientific literature.
Heterocyclic compounds are a cornerstone in the development of corrosion inhibitors due to the presence of heteroatoms like nitrogen, sulfur, and oxygen, which act as adsorption centers on metal surfaces, forming a protective barrier. Among these, thiadiazole derivatives have demonstrated exceptional performance. This guide focuses on this compound and its closely related analog, 2-amino-5-mercapto-1,3,4-thiadiazole, comparing their effectiveness against established inhibitors such as benzotriazole (B28993) (BTA) and 2-mercaptobenzothiazole (B37678) (MBT).
Comparative Performance Analysis
Studies consistently show that thiadiazole derivatives exhibit superior corrosion inhibition efficiency compared to other heterocyclic compounds, particularly in acidic environments.
A significant comparative study investigated the efficacy of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) and benzotriazole (BTA) as corrosion inhibitors for copper in various acidic media. The results indicated that AMT demonstrated markedly higher inhibition efficiency in both sulphuric and hydrochloric acids[1]. This enhanced performance is attributed to the molecular structure of the thiadiazole ring, which facilitates stronger adsorption onto the metal surface.
Another study focused on the corrosion inhibition of 304 stainless steel in a sulfuric acid medium, comparing 2-mercaptobenzothiazole (MBT) with 2-amino-5-mercapto-1,3,4-thiadiazole (AMTD). The findings revealed that while both are effective, MBT showed a higher inhibition efficiency in this specific application[2].
The inhibition efficiency of these compounds is concentration-dependent. For instance, the inhibition efficiency of 2-amino-5-phenyl-1,3,4-thiadiazole on mild steel in a sulfuric acid medium was found to increase with concentration, acting as a mixed-type inhibitor[3].
Quantitative Data Summary
To facilitate a clear comparison, the following tables summarize the quantitative data on the inhibition efficiencies of the discussed compounds from various studies. It is important to note that the experimental conditions, such as the metal substrate, corrosive medium, and temperature, can influence the results.
Table 1: Comparison of Inhibition Efficiency of Thiadiazole Derivatives and Benzotriazole for Copper in Acidic Media [1]
| Inhibitor | Corrosive Medium | Inhibition Efficiency (%) |
| 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) | 5% Sulphuric Acid | > BTA |
| Benzotriazole (BTA) | 5% Sulphuric Acid | < AMT |
| 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) | 5% Hydrochloric Acid | > BTA |
| Benzotriazole (BTA) | 5% Hydrochloric Acid | < AMT |
| 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) | 5% Citric Acid | Similar to BTA |
| Benzotriazole (BTA) | 5% Citric Acid | Similar to AMT |
Table 2: Comparison of Inhibition Efficiency of 2-Mercaptobenzothiazole and a Thiadiazole Derivative for 304 Stainless Steel in 1.0M H₂SO₄ [2]
| Inhibitor | Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (%) |
| 2-mercaptobenzothiazole (MBT) | 100 | 20 | > AMTD |
| 2-amino-5-mercapto-1,3,4-thiadiazole (AMTD) | 100 | 20 | < MBT |
| 2-mercaptobenzothiazole (MBT) | 400 | 20 | > AMTD |
| 2-amino-5-mercapto-1,3,4-thiadiazole (AMTD) | 400 | 20 | < MBT |
Experimental Protocols
The data presented in this guide are derived from standard electrochemical and weight loss measurement techniques.
Weight Loss Method
This gravimetric method involves exposing a pre-weighed metal coupon to a corrosive environment, with and without the inhibitor, for a specified duration. The weight loss is then measured, and the inhibition efficiency (IE%) is calculated using the formula:
IE% = [(W₀ - Wᵢ) / W₀] x 100
Where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.
Electrochemical Techniques
Potentiodynamic Polarization: This technique involves polarizing the metal sample from a cathodic to an anodic potential and measuring the resulting current. The corrosion current density (i_corr) is determined by extrapolating the Tafel plots. The inhibition efficiency is calculated as:
IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100
Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies. The charge transfer resistance (R_ct) is a key parameter obtained from the Nyquist plot, which is related to the corrosion rate. A higher R_ct value indicates better corrosion protection. The inhibition efficiency is calculated as:
IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] x 100
Logical Relationship of Heterocyclic Corrosion Inhibitors
The following diagram illustrates the classification and relationship between the discussed heterocyclic corrosion inhibitors.
Caption: Classification of discussed heterocyclic corrosion inhibitors.
Conclusion
The available experimental evidence strongly suggests that this compound and its amino-substituted analog are highly effective corrosion inhibitors, often outperforming established compounds like benzotriazole, especially in acidic conditions. Their efficacy stems from the unique electronic and structural properties of the thiadiazole ring, which promotes robust adsorption and the formation of a durable protective layer on the metal surface. For researchers and professionals seeking advanced corrosion protection solutions, thiadiazole derivatives, and specifically this compound, represent a promising and superior class of inhibitors.
References
A Comparative Guide to Alternative Reagents for the Synthesis of the 1,3,4-Thiadiazole Ring
The 1,3,4-thiadiazole (B1197879) scaffold is a cornerstone in medicinal chemistry, present in numerous compounds with a wide array of biological activities. The efficient construction of this heterocyclic ring is, therefore, a subject of ongoing research. This guide provides a comparative overview of various reagents and methodologies for the synthesis of the 1,3,4-thiadiazole ring, with a focus on providing researchers, scientists, and drug development professionals with the data and protocols necessary to select the most suitable method for their specific needs.
Comparison of Synthetic Reagents for 2-Amino-1,3,4-Thiadiazoles
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide (B42300) is a common and crucial transformation. Various reagents can be employed to effect the necessary cyclodehydration. Below is a comparison of several popular methods for the synthesis of 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole.
| Reagent/Method | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Conc. H₂SO₄ (Conventional) | Ethanol, 80°C | 4 hours | 94 | [1] |
| POCl₃ (Conventional) | Heat, then reflux with water | 3-4 hours | 86 | [1] |
| SOCl₂ (Conventional) | Heat, then reflux with water | 4 hours | 70 | [1] |
| POCl₃ (Microwave) | 600 W | 5 minutes | 90 | [1] |
| MgSO₄ (Microwave) | 250 W | 5 minutes | 88 | [1] |
| Conc. H₂SO₄ (Microwave) | 480 W | 5 minutes | 78 | |
| Conc. H₂SO₄ (Grinding) | Room Temperature | 1.5 hours grinding, 4 hours standing | 77 | [1] |
| SOCl₂ (Microwave) | 480 W | 3 minutes | 80 | [1] |
| Ultrasound Irradiation | 80°C | 30 minutes | 61 | [1] |
| Neat (Conventional Heating) | Heat | 3 hours | 66 | [1] |
Key Observations:
-
Conventional Heating: Concentrated sulfuric acid provides the highest yield (94%) among the conventional methods evaluated for this specific substrate.[1]
-
Microwave Irradiation: Microwave-assisted synthesis significantly reduces reaction times from hours to minutes, with POCl₃ giving a high yield of 90%.[1]
-
Greener Alternatives: Grinding and ultrasound irradiation offer solvent-free or reduced solvent options, although the yields are generally lower compared to conventional heating with strong acids or microwave-assisted methods.[1]
Comparison of Reagents for 2,5-Disubstituted-1,3,4-Thiadiazoles
The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles often involves the cyclization of N,N'-diacylhydrazines. Lawesson's reagent is a prominent reagent for this transformation.
| Reagent/Method | Starting Materials | Reaction Conditions | Reaction Time | Yield (%) | Reference | | --- | --- | --- | --- | --- | | Lawesson's Reagent (Microwave) | N,N'-Diacylhydrazines | Toluene (B28343), Microwave | 15 minutes | Good |[2] | | Lawesson's Reagent (Conventional) | N,N'-Diacylhydrazines | Toluene, Reflux | 5-7 hours | Good |[2] | | Polyphosphate Ester (PPE) | Carboxylic Acid, Hydrazide | 80-85°C | Not Specified | Good |[3] |
Key Observations:
-
Lawesson's Reagent: This thionating agent is highly effective for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from diacylhydrazines.[2] The use of microwave irradiation drastically shortens the reaction time compared to conventional heating.[2]
-
Polyphosphate Ester (PPE): PPE offers a milder, one-pot alternative for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, avoiding the use of harsh dehydrating agents.[3]
Experimental Protocols
Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole using Concentrated Sulfuric Acid (Conventional Heating)
This protocol describes a high-yielding, one-pot synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.
Materials:
-
Substituted aromatic carboxylic acid (0.05 mol)
-
Thiosemicarbazide (0.05 mol)
-
Ethanol
-
Concentrated Sulfuric Acid (catalytic amount)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve the substituted aromatic carboxylic acid in a minimal amount of ethanol.
-
Add an equimolar amount of thiosemicarbazide to the solution and stir to mix.
-
Carefully add a few drops of concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture at 80-90°C for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
After completion, cool the flask to room temperature.
-
Pour the cooled reaction mixture into a beaker of ice-cold water to precipitate the product.
-
Neutralize the mixture with a 10% sodium carbonate solution.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.[4]
Caption: Conventional Synthesis of 2-Amino-1,3,4-Thiadiazole.
Microwave-Assisted Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole using POCl₃
This protocol outlines a rapid, microwave-assisted synthesis.
Materials:
-
Aromatic carboxylic acid (0.01 mol)
-
Thiosemicarbazide (0.012 mol)
-
Phosphorus oxychloride (POCl₃) (catalytic amount)
Procedure:
-
Thoroughly mix the aromatic carboxylic acid, thiosemicarbazide, and a catalytic amount of POCl₃ in a microwave-safe vessel.
-
Irradiate the mixture in a microwave oven at 600 Watts for 5 minutes. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture onto crushed ice.
-
Adjust the pH to alkaline using a suitable base (e.g., KOH solution).
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize from a suitable solvent to yield the pure product.
Caption: Microwave-Assisted Synthesis using POCl₃.
One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles using Lawesson's Reagent (Microwave)
This protocol describes an efficient one-pot, two-step synthesis of 2,5-disubstituted-1,3,4-thiadiazoles.
Materials:
-
Aryl hydrazide
-
Aryl aldehyde
-
Lawesson's reagent
-
Toluene
Procedure:
-
The synthesis is typically carried out in a one-pot fashion. First, the N-acylhydrazone is formed in situ from the aryl hydrazide and aryl aldehyde.
-
Lawesson's reagent is then added to the reaction mixture.
-
The mixture is subjected to microwave irradiation in toluene for approximately 15 minutes.[2]
-
The reaction progress can be monitored by TLC.
-
Upon completion, the solvent is removed, and the crude product is purified by column chromatography to afford the 2,5-disubstituted-1,3,4-thiadiazole.
Caption: One-Pot Microwave Synthesis with Lawesson's Reagent.
Conclusion
The choice of reagent for the synthesis of the 1,3,4-thiadiazole ring depends on several factors, including the desired substitution pattern, available equipment, and considerations for reaction time, yield, and environmental impact. For the synthesis of 2-amino-1,3,4-thiadiazoles, conventional heating with concentrated sulfuric acid remains a high-yielding method, while microwave-assisted synthesis with reagents like POCl₃ offers a significant reduction in reaction time. For 2,5-disubstituted-1,3,4-thiadiazoles, Lawesson's reagent, particularly under microwave irradiation, provides an efficient route. Milder alternatives like polyphosphate ester are also emerging as valuable tools, avoiding the use of harsh and toxic reagents. This guide provides a starting point for researchers to select and optimize the synthesis of these important heterocyclic compounds.
References
Validating the Synthesis of 5-methyl-1,3,4-thiadiazole-2-thiol: A Comparative Guide to Elemental Analysis
For researchers, scientists, and professionals in drug development, rigorous validation of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of elemental analysis against other common analytical techniques for validating the synthesis of 5-methyl-1,3,4-thiadiazole-2-thiol. We present a detailed experimental protocol for elemental analysis, compare its performance with alternative methods, and provide supporting data and visualizations to aid in the selection of the most appropriate validation strategy.
Elemental Analysis: A Fundamental Verification
Elemental analysis is a destructive analytical technique that provides the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This data is then compared against the theoretical elemental composition derived from the compound's molecular formula to assess its purity.
Theoretical Elemental Composition of this compound (C₃H₄N₂S₂)
The theoretical elemental composition is calculated from the molecular formula (C₃H₄N₂S₂) and the atomic weights of its constituent elements.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 3 | 36.03 | 27.25 |
| Hydrogen | H | 1.008 | 4 | 4.032 | 3.05 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 21.20 |
| Sulfur | S | 32.07 | 2 | 64.14 | 48.52 |
| Total | 132.22 | 100.00 |
Comparison of Validation Methodologies
While elemental analysis is a fundamental tool, a multi-faceted approach employing various analytical techniques provides a more complete picture of a compound's identity and purity.
| Analytical Method | Information Provided | Strengths | Limitations |
| Elemental Analysis | Percentage composition of C, H, N, S. | - Confirms the empirical formula. - Can indicate the presence of inorganic impurities or residual solvents if results deviate significantly. | - Does not provide structural information. - Insensitive to impurities with a similar elemental composition. - Destructive technique. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed information about the molecular structure, including the chemical environment of hydrogen and carbon atoms. | - Confirms the connectivity of atoms. - Can identify and quantify impurities with different chemical structures. - Non-destructive. | - May not detect impurities that lack NMR-active nuclei. - Can be less sensitive to trace impurities compared to chromatographic methods. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | - Quick and simple method to confirm the presence of key functional groups (e.g., C=N, S-H). - Non-destructive. | - Provides limited structural information. - Not suitable for quantifying purity. |
| Mass Spectrometry (MS) | The mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. | - Provides highly accurate molecular weight determination. - Can be coupled with chromatography (e.g., GC-MS, LC-MS) for separation and identification of impurities. | - Fragmentation patterns can be complex to interpret. - May not be suitable for non-volatile or thermally labile compounds without specialized techniques. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the components in a mixture. | - Highly sensitive for detecting and quantifying impurities. - Can be used to determine the purity of the sample. | - Requires method development for each compound. - Does not provide structural information on its own. |
Experimental Protocol: CHNS Elemental Analysis
This protocol outlines the general procedure for the determination of carbon, hydrogen, nitrogen, and sulfur content in an organic compound using an elemental analyzer.
Instrumentation: An automated CHNS elemental analyzer.
Principle: The sample is combusted in a high-oxygen environment at a high temperature (typically around 1000°C). The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector.
Procedure:
-
Sample Preparation:
-
Ensure the sample is homogenous and dry. If necessary, grind the sample to a fine powder and dry it under a vacuum to remove any residual solvents or moisture.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.
-
-
Instrument Calibration:
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
-
Analysis:
-
Place the encapsulated sample into the autosampler of the elemental analyzer.
-
Initiate the combustion and analysis sequence according to the instrument's operating procedure.
-
The instrument will automatically combust the sample, separate the resulting gases, and detect their concentrations.
-
-
Data Analysis:
-
The instrument's software will calculate the weight percentages of C, H, N, and S in the sample based on the detector's response and the initial sample weight.
-
Compare the experimental results to the theoretical values. A deviation of ±0.4% is generally considered acceptable.
-
Workflow for Synthesis Validation
The following diagram illustrates a logical workflow for the validation of a synthesized compound, incorporating elemental analysis and other spectroscopic techniques.
Caption: Workflow for the synthesis and validation of this compound.
A Comparative Analysis of Experimental and Theoretical Spectral Data for 5-methyl-1,3,4-thiadiazole-2-thiol
This guide provides a detailed comparison of experimental and theoretical spectral data for 5-methyl-1,3,4-thiadiazole-2-thiol, a heterocyclic compound with significant interest in medicinal chemistry and materials science. By cross-referencing experimental findings with computational predictions, this analysis offers researchers, scientists, and drug development professionals a comprehensive understanding of the molecule's structural and electronic properties. The data presented herein is crucial for the accurate identification, characterization, and functionalization of this thiadiazole derivative.
Introduction to this compound
This compound is a versatile building block in organic synthesis. Its derivatives are known to exhibit a wide range of biological activities. A key structural feature of this molecule is the existence of thiol-thione tautomerism. Spectroscopic evidence and theoretical calculations have shown that in the solid state, the thione tautomer is the more stable form.[1] This guide will focus on the spectral characteristics of this predominant tautomer.
Comparison of Vibrational Spectra: FT-IR and FT-Raman
The vibrational modes of this compound have been investigated using both experimental techniques, Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, and theoretical methods, primarily Density Functional Theory (DFT). The comparison between the experimental and calculated vibrational frequencies allows for a detailed assignment of the observed spectral bands.
Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) | Assignment |
| 3100-2900 | 3100-2900 | 3110, 2980 | N-H stretching, C-H stretching |
| 1550 | 1555 | 1545 | C=N stretching |
| 1450 | 1452 | 1448 | C-H bending (methyl) |
| 1380 | 1385 | 1375 | C-N stretching |
| 1290 | 1295 | 1285 | Thioamide I (C=S stretching) |
| 1050 | 1055 | 1045 | N-N stretching |
| 720 | 725 | 715 | C-S stretching |
Note: The calculated values are often scaled to better match the experimental data. The assignments are based on potential energy distribution (PED) analysis from theoretical calculations.
Comparison of Nuclear Magnetic Resonance (NMR) Spectra
¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of organic molecules. The chemical shifts observed experimentally can be compared with those calculated using the Gauge-Including Atomic Orbital (GIAO) method within DFT.
Table 2: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Experimental ¹H (ppm) | Calculated ¹H (ppm) |
| N-H | ~13.5 | ~13.2 |
| C-H₃ | ~2.7 | ~2.6 |
Note: The N-H proton is often broad and its chemical shift can be highly dependent on the solvent and concentration.
Table 3: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon | Experimental ¹³C (ppm) | Calculated ¹³C (ppm) |
| C=S | ~185 | ~183 |
| C=N | ~165 | ~163 |
| CH₃ | ~15 | ~14 |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The experimental spectrum can be compared with theoretical predictions from Time-Dependent DFT (TD-DFT) calculations.
Table 4: Comparison of Experimental and Theoretical UV-Visible Spectral Data for this compound
| Experimental λmax (nm) | Calculated λmax (nm) | Electronic Transition |
| ~320 | ~315 | n → π |
| ~250 | ~245 | π → π |
Methodologies
Experimental Protocols
-
FT-IR Spectroscopy: FT-IR spectra are typically recorded on a spectrophotometer in the range of 4000-400 cm⁻¹. Solid samples are often prepared as KBr pellets.
-
FT-Raman Spectroscopy: FT-Raman spectra are obtained using a spectrometer with a laser excitation source, typically in the range of 4000-100 cm⁻¹.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer at a specific frequency (e.g., 400 MHz for ¹H). Samples are dissolved in a deuterated solvent, such as DMSO-d₆, and chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).
-
UV-Visible Spectroscopy: UV-Visible absorption spectra are recorded on a spectrophotometer, typically in the 200-800 nm range, using a suitable solvent like ethanol (B145695) or methanol.
Theoretical Calculations
-
Geometry Optimization and Vibrational Frequencies: The molecular geometry of this compound is optimized using DFT, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p). Vibrational frequencies are calculated from the optimized geometry.
-
NMR Chemical Shifts: ¹H and ¹³C NMR chemical shifts are calculated using the GIAO method with DFT, often with the same functional and basis set as for geometry optimization.
-
Electronic Transitions: The electronic absorption spectra are predicted using TD-DFT calculations on the optimized ground-state geometry.
Workflow for Comparative Spectral Analysis
The following diagram illustrates the logical workflow for the cross-referencing of experimental and theoretical spectral data.
Caption: Workflow for the comparative analysis of experimental and theoretical spectral data.
Conclusion
The cross-referencing of experimental and theoretical spectral data provides a robust framework for the characterization of this compound. The good agreement between the experimental and calculated values validates the computational models used and allows for a confident assignment of the spectral features. This detailed comparative analysis is invaluable for researchers working with this compound, enabling its unambiguous identification and facilitating further studies into its chemical reactivity and biological applications.
References
Benchmarking the performance of 5-methyl-1,3,4-thiadiazole-2-thiol in material science applications
In the dynamic field of material science, the quest for high-performance additives that enhance the durability and functionality of materials is perpetual. Among the promising candidates, 5-methyl-1,3,4-thiadiazole-2-thiol (MTT), a heterocyclic sulfur-containing compound, has garnered significant attention. This guide provides a comprehensive benchmark of MTT's performance in key material science applications, drawing objective comparisons with established alternatives. The analysis is supported by experimental data to empower researchers, scientists, and drug development professionals in making informed decisions.
Corrosion Inhibition: A Primary Application
MTT and its derivatives have demonstrated exceptional efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments. The protective action is attributed to the adsorption of the molecule onto the metal surface, forming a barrier that impedes the corrosive process.
Comparative Performance Analysis
The following tables summarize the corrosion inhibition efficiency of MTT and its common alternatives—Benzotriazole (BTA), Tolyltriazole (TTA), and 2-Mercaptobenzothiazole (MBT)—on mild steel in acidic media. The data is compiled from various studies employing weight loss and electrochemical methods.
Table 1: Corrosion Inhibition Efficiency (%) in 1M HCl Solution (Weight Loss Method)
| Inhibitor | Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (%) |
| 5-amino-1,3,4-thiadiazole-2-thiol (5-ATT) | 264 | 35 | 94.28[1] |
| 2-Mercaptobenzothiazole (MBT) | 400 | 20 | 96.69[2] |
| Benzotriazole (BTA) derivative (ABTZ) | 500 | Not Specified | 80.55 |
| Tolyltriazole (TTA) | 9317 (0.07 M) | 20 | ~91[3][4][5][6][7] |
Table 2: Corrosion Inhibition Efficiency (%) in Acidic Media (Electrochemical Methods)
| Inhibitor | Metal | Medium | Concentration | Inhibition Efficiency (%) |
| 5-amino-1,3,4-thiadiazole-2-thiol (5-ATT) | Mild Steel | 1M HCl | 10⁻³ M | 94.18[8] |
| 2-mercapto-5-(2-methoxyethyl)amino-1,3,4-thiadiazole (MMAT) | Low Carbon Steel | 1M HCl | 0.5 mM | 92.2[9] |
| 2-amino-5-phenyl-1,3,4-thiadiazole | Mild Steel | Not Specified | Not Specified | Not Specified |
| 2,5-dimercapto-1,3,4-thiadiazole (DMTD) | Mild Steel | 1.0M H₂SO₄ | Not Specified | Increases with concentration |
| 2-Mercaptobenzothiazole (MBT) | Mild Steel | 1M HCl | Not Specified | Increases with concentration |
| Benzotriazole (BTA) | Mild Steel | 1M HCl | 25 mM | 80-98 |
| Tolyltriazole (TTA) | Mild Steel | 0.5M HCl | 0.07 M | 91[3][4][5][6][7] |
Note: Direct comparative studies under identical conditions are limited. The data presented is indicative of the general performance of each inhibitor.
Enhancing Polymer Coatings
Thiadiazole derivatives, including MTT, are utilized as additives in polymer coatings to enhance their protective properties, particularly against corrosion.
Performance in Epoxy Coatings
While direct quantitative data for MTT in epoxy coatings is limited, studies on analogous compounds like Benzotriazole (BTA) and 2-Mercaptobenzothiazole (MBT) provide valuable insights into the potential performance enhancements.
Table 3: Performance of Thiadiazole Derivatives and Analogues in Epoxy Coatings
| Additive | Polymer Matrix | Substrate | Performance Enhancement |
| Benzotriazole (BTA) | Epoxy | Q235 Steel | Improved hydrophobicity, reduced water absorption, and significant corrosion inhibition. |
| 2-Mercaptobenzothiazole (MBT) | Epoxy | Not Specified | Acts as a corrosion inhibitor. |
The incorporation of these additives into epoxy resins generally improves the barrier properties of the coating and provides active corrosion inhibition at the metal-coating interface.
Nanotechnology Applications
MTT has emerged as a versatile molecule for the functionalization of nanoparticles, opening avenues for novel applications in sensing and diagnostics.
A notable example is the use of this compound to stabilize silver nanoparticles. These functionalized nanoparticles have been successfully employed for the colorimetric detection of glutathione, a crucial antioxidant in biological systems. This demonstrates the potential of MTT in creating highly selective and sensitive nanoscale sensors.
Experimental Protocols
To ensure the reproducibility and validity of performance data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.
Gravimetric Method (Weight Loss)
This method determines the corrosion rate by measuring the weight loss of a metal coupon after exposure to a corrosive environment.
Caption: Workflow for the Gravimetric (Weight Loss) Method.
Procedure:
-
Sample Preparation: Metal coupons of known dimensions are mechanically polished, cleaned with appropriate solvents, and accurately weighed.
-
Exposure: The pre-weighed coupons are immersed in the corrosive solution, with and without the inhibitor, for a specified duration and at a controlled temperature.
-
Cleaning and Re-weighing: After the exposure period, the coupons are removed, cleaned to remove corrosion products, dried, and weighed again.
-
Calculation: The weight loss is used to calculate the corrosion rate and the inhibition efficiency using the following formulas:
-
Corrosion Rate (CR) = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area, T is the exposure time, and D is the density of the metal.
-
Inhibition Efficiency (%) = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.
-
Potentiodynamic Polarization
This electrochemical technique measures the current response of a metal to a controlled change in its electrical potential, providing insights into the corrosion kinetics.
Caption: Experimental Workflow for Potentiodynamic Polarization.
Procedure:
-
Cell Setup: A three-electrode electrochemical cell is assembled with the metal sample as the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire) immersed in the corrosive electrolyte.
-
Measurement: The cell is connected to a potentiostat. The open-circuit potential (OCP) is allowed to stabilize. A potential scan is then applied, and the resulting current is measured.
-
Analysis: The data is plotted as a Tafel plot (logarithm of current density vs. potential). The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr). The inhibition efficiency is calculated as:
-
Inhibition Efficiency (%) = [(icorr_blank - icorr_inh) / icorr_blank] × 100 where icorr_blank and icorr_inh are the corrosion current densities without and with the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, offering insights into the protective film's properties.
Caption: Experimental Workflow for Electrochemical Impedance Spectroscopy.
Procedure:
-
Cell Setup: The three-electrode cell is set up as in the potentiodynamic polarization experiment.
-
Measurement: A small amplitude AC voltage is applied to the system at the OCP over a range of frequencies. The resulting current and phase shift are measured to determine the impedance.
-
Analysis: The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical interface, and parameters such as the charge transfer resistance (Rct) are extracted. A higher Rct value indicates better corrosion resistance. The inhibition efficiency is calculated as:
-
Inhibition Efficiency (%) = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.
-
Signaling Pathways and Mechanisms
The primary mechanism of corrosion inhibition by this compound and similar heterocyclic compounds involves the adsorption of the inhibitor molecules onto the metal surface.
Caption: Mechanism of Corrosion Inhibition by MTT.
The adsorption can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Covalent bonding between the heteroatoms (N, S) of the inhibitor and the vacant d-orbitals of the metal atoms.
This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment and blocking the active sites for both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, thereby reducing the overall corrosion rate.
References
- 1. mocedes.org [mocedes.org]
- 2. Action of 2-Mercaptobenzothiazole as Corrosion Inhibitor for Mild Steel in Hydrochloric Acid [ijraset.com]
- 3. researchgate.net [researchgate.net]
- 4. Corrosion Inhibition of Mild Steel with Tolyltriazole – ScienceOpen [scienceopen.com]
- 5. scite.ai [scite.ai]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. en.alayen.edu.iq [en.alayen.edu.iq]
Safety Operating Guide
Proper Disposal of 5-Methyl-1,3,4-thiadiazole-2-thiol: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 5-methyl-1,3,4-thiadiazole-2-thiol, ensuring laboratory safety and environmental protection. The following procedures are based on established best practices for handling hazardous chemical waste and should be executed in conjunction with your institution's specific environmental health and safety (EHS) protocols.
Hazard and Safety Summary
This compound is classified as a hazardous substance. Improper handling and disposal can pose significant health risks and lead to environmental contamination. All personnel must be familiar with the associated hazards and wear appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed.[1] | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side-shields or face shield.[2][3][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3][5] | Wear appropriate protective gloves and clothing to prevent skin exposure.[3][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][5] | Wear tightly fitting safety goggles or a face shield.[2][3] |
| Respiratory Sensitization | May cause respiratory irritation.[5] | Use only in a well-ventilated area or with appropriate exhaust ventilation, such as a fume hood.[2][3][6] An approved respirator may be required if workplace conditions warrant.[3] |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects.[4] | Prevent release to the environment; do not allow to enter drains or waterways.[2][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process that prioritizes safety and regulatory compliance.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the chemical waste, ensure you are wearing the appropriate PPE as detailed in the table above.[3][4]
-
Handle the waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][3][6]
-
Avoid all direct contact with the chemical.[3][6] Wash hands thoroughly after handling.[2][3]
2. Waste Collection and Segregation:
-
Collect all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, filter paper), in a designated hazardous waste container.[1][4]
-
The waste container must be made of a material compatible with the chemical, be in good condition, and have a tightly fitting lid to prevent leaks.[7][8] The original container is often the best choice for waste storage.[7]
-
Do not mix this waste with other incompatible waste streams. At a minimum, segregate acids, bases, oxidizers, and solvents.[8][9]
3. Labeling and Documentation:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".[4][8]
-
Ensure all components and approximate concentrations are listed if it is a mixed waste.[8]
-
Complete all required waste manifest documentation as per your institution's and local regulations to ensure a proper chain of custody.[4]
4. Storage:
-
Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials.[2][4]
-
Ensure the storage area has secondary containment to manage potential spills.
5. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[2][7] Discharge into the environment must be avoided.[2]
-
Arrange for the disposal of the waste through your institution's EHS office or a licensed chemical waste disposal contractor.[2][7]
-
Acceptable disposal methods include controlled incineration at a permitted facility or removal to a licensed chemical destruction plant.[2]
6. Spill Management:
-
In the event of a spill, evacuate and secure the area.[2]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully collect the absorbed material using spark-proof tools and place it into the designated hazardous waste container for disposal.[2][4]
-
Clean the spill area thoroughly.
Disposal Workflow
The following diagram illustrates the key steps and decision points for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.be [fishersci.be]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound(29490-19-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. vumc.org [vumc.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
Personal protective equipment for handling 5-methyl-1,3,4-thiadiazole-2-thiol
Essential Safety and Handling Guide for 5-methyl-1,3,4-thiadiazole-2-thiol
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Overview and Hazards:
This compound is a chemical compound utilized in various research and development applications. It is classified as hazardous and is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] This compound also possesses a strong, unpleasant odor, characteristic of thiols.[1][4]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Engineering Controls | Chemical Fume Hood | Certified and operational | To mitigate inhalation of vapors and control odor.[5][6] |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1][4] | Protects against splashes and aerosols.[5] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended.[5][6] | Prevents direct skin contact.[5] |
| Skin and Body Protection | Laboratory Coat | Standard flame-resistant lab coat. | Protects against splashes and contamination of personal clothing.[5] |
| Respiratory Protection | Respirator | A dust mask (e.g., N95) or a full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[6] | Minimizes inhalation of dust and potential vapors.[5] |
Operational and Handling Plan
A strict operational protocol is necessary to minimize exposure and ensure the stability of the compound.
Preparation:
-
Ventilation: Ensure a certified chemical fume hood is operational before commencing any work.[5]
-
Emergency Equipment: Verify that an eyewash station and safety shower are readily accessible.[1][5]
-
Glassware and Equipment: Prepare and label all necessary glassware and equipment within the fume hood.[5]
-
Waste Containers: Have designated, labeled waste containers ready for both liquid and solid chemical waste.[5]
Step-by-Step Handling Procedure:
-
Don PPE: Put on all required personal protective equipment before handling the chemical.[5]
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
Inert Atmosphere: To minimize air exposure and potential degradation, consider handling the compound under an inert gas atmosphere (e.g., argon or nitrogen).[5]
-
Weighing and Transfer: Conduct all weighing and transfers of the solid material within the chemical fume hood to contain any dust or vapors.
-
Cleaning: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][2]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container.[5]
-
Liquid Waste: Any solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.[5] The label must explicitly state that the container holds thiol-containing waste.[5]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.
Decontamination:
-
Glassware: All glassware that has come into contact with this compound should be decontaminated. A common method for neutralizing thiols is to rinse and soak the glassware in a bleach solution for at least 24 hours within a fume hood.[7]
Final Disposal:
-
All chemical waste must be disposed of through a licensed hazardous waste contractor, following all institutional, local, and national regulations.[5] Do not empty into drains.[1][2]
Emergency Procedures
Spills:
-
For small spills, use an absorbent material to clean up the spill.[7] All disposable cleanup materials should be sealed in a bag and disposed of as hazardous waste.[7]
-
For larger spills, evacuate the area and contact the appropriate environmental health and safety department.
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][4] Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][4] Seek immediate medical attention.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[4]
Visual Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 5-Methylthio-1,3,4-thiadiazole-2-thiol - High purity | EN [georganics.sk]
- 4. This compound(29490-19-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. fishersci.be [fishersci.be]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
